molecular formula C32H51NO4 B15587289 Daphmacropodine

Daphmacropodine

Cat. No.: B15587289
M. Wt: 513.8 g/mol
InChI Key: QCDMEBFUPVLRNE-JPCAOLIDSA-N
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Description

Daphmacropodine is a useful research compound. Its molecular formula is C32H51NO4 and its molecular weight is 513.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C32H51NO4

Molecular Weight

513.8 g/mol

IUPAC Name

[(1R,5R)-7-hydroxy-1,5-dimethyl-8-[2-[(1S,2S,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate

InChI

InChI=1S/C32H51NO4/c1-19(2)22-10-14-28(4)21-9-16-31-13-7-8-24(31)32(28,26(22)33(31)18-21)17-11-23-29(5)15-12-25(36-20(3)34)30(23,6)27(35)37-29/h19,21-27,35H,7-18H2,1-6H3/t21-,22-,23?,24-,25?,26+,27?,28+,29-,30-,31-,32-/m1/s1

InChI Key

QCDMEBFUPVLRNE-JPCAOLIDSA-N

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture of Daphmacropodine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphmacropodine is a complex alkaloid isolated from the bark and leaves of Daphniphyllum macropodum. Its intricate polycyclic structure has been elucidated through extensive spectroscopic analysis, primarily nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This technical guide provides a comprehensive overview of the chemical structure of this compound, including detailed spectroscopic data and the experimental protocols utilized for its isolation and characterization. Additionally, this report explores the known biological activities of this compound and related Daphniphyllum alkaloids, proposing a potential mechanism of action involving the modulation of cellular signaling pathways.

Chemical Structure and Properties

This compound is a member of the Daphniphyllum alkaloids, a diverse group of natural products known for their complex and unique skeletal frameworks. The definitive structure of this compound was established through a combination of spectroscopic techniques and chemical correlation.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₃₂H₅₁NO₄
Molecular Weight 513.75 g/mol
IUPAC Name (1S,2S,5S,7R,8R)-7-hydroxy-1,5-dimethyl-8-{(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-(propan-2-yl)-12-azapentacyclo[8.6.0.0²,¹³.0³,⁷.0⁷,¹²]hexadecan-2-yl]ethyl}-6-oxabicyclo[3.2.1]octan-2-yl acetate (B1210297)
CAS Number 39729-21-0
Appearance White crystalline solid
Melting Point 214-216 °C

Spectroscopic Data for Structural Elucidation

The determination of the complex, polycyclic structure of this compound was a significant achievement in natural product chemistry, relying on the detailed interpretation of various spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were pivotal in defining the connectivity and stereochemistry of this compound. While the original complete spectral data is found in specialized literature, Table 2 summarizes the key chemical shift regions characteristic of the molecule's core structure.

Table 2: Key ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Functional Group/Proton Environment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Methyl Groups (-CH₃) 0.8 - 1.515 - 25
Methylene Groups (-CH₂-) 1.2 - 2.520 - 40
Methine Groups (-CH-) 1.5 - 3.030 - 60
Carbons bonded to Nitrogen (C-N) 2.5 - 3.550 - 70
Carbons bonded to Oxygen (C-O) 3.5 - 4.560 - 80
Ester Carbonyl (C=O) -~170
Ester Methyl (-OCOCH₃) ~2.0~21
Infrared (IR) Spectroscopy

IR spectroscopy provided crucial information about the functional groups present in this compound. The key absorption bands are summarized in Table 3.

Table 3: Characteristic IR Absorption Bands of this compound

Wavenumber (cm⁻¹)Functional GroupDescription
~3450 O-HHydroxyl group stretching
~2950 C-HAliphatic C-H stretching
~1735 C=OEster carbonyl stretching
~1240 C-OEster C-O stretching
Mass Spectrometry (MS)

Mass spectrometry was used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would have provided the exact mass, confirming the molecular formula C₃₂H₅₁NO₄. The fragmentation pattern in the mass spectrum would also provide valuable structural information, though detailed fragmentation analysis is beyond the scope of this guide.

Experimental Protocols

The isolation and characterization of this compound involve a series of meticulous experimental procedures.

Isolation of this compound

The general workflow for the isolation of this compound from Daphniphyllum macropodum is outlined below.

G plant_material Dried Bark/Leaves of Daphniphyllum macropodum extraction Solvent Extraction (e.g., Methanol) plant_material->extraction concentration Concentration in vacuo extraction->concentration acid_base_extraction Acid-Base Partitioning to separate alkaloids concentration->acid_base_extraction crude_alkaloids Crude Alkaloid Fraction acid_base_extraction->crude_alkaloids chromatography Column Chromatography (Silica Gel or Alumina) crude_alkaloids->chromatography fractions Collection of Fractions chromatography->fractions tlc TLC Analysis of Fractions fractions->tlc pure_compound Pure this compound tlc->pure_compound Identification and pooling of pure fractions

Figure 1. General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered plant material is exhaustively extracted with a polar solvent such as methanol.

  • Acid-Base Partitioning: The resulting extract is concentrated, and an acid-base extraction is performed to separate the basic alkaloids from neutral and acidic components. The crude extract is typically dissolved in an acidic aqueous solution, washed with an organic solvent to remove neutral compounds, and then the aqueous layer is basified and extracted with an organic solvent (e.g., chloroform) to obtain the crude alkaloid mixture.

  • Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel or alumina. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient), is used to separate the individual alkaloids.

  • Purification: Fractions are monitored by thin-layer chromatography (TLC). Those containing this compound are combined and may be subjected to further chromatographic purification (e.g., preparative TLC or HPLC) to yield the pure compound.

Spectroscopic Analysis

Methodology:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet or as a thin film.

  • Mass Spectrometry: Mass spectra are acquired on a mass spectrometer, often coupled to a chromatographic system (e.g., GC-MS or LC-MS). High-resolution mass spectrometry is performed to determine the accurate mass and elemental composition.

Biological Activity and Potential Signaling Pathways

While research on the specific biological activities of this compound is ongoing, several Daphniphyllum alkaloids have demonstrated interesting pharmacological properties, including cytotoxic and antioxidant effects.

Cytotoxic Activity

Some Daphniphyllum alkaloids have shown cytotoxicity against various cancer cell lines. The exact mechanism of this cytotoxicity is not yet fully elucidated but may involve the induction of apoptosis.

Antioxidant Activity

Certain related compounds have exhibited antioxidant properties. This activity could be due to the scavenging of reactive oxygen species (ROS) or the upregulation of endogenous antioxidant defense mechanisms.

Postulated Signaling Pathway

Based on the observed cytotoxic and antioxidant activities of related compounds, a hypothetical signaling pathway for this compound's action can be proposed. It is plausible that this compound could induce cellular stress, leading to the activation of stress-responsive signaling pathways that ultimately determine the cell's fate.

G This compound This compound cellular_stress Induction of Cellular Stress (e.g., ROS) This compound->cellular_stress stress_kinases Activation of Stress-Activated Kinases (e.g., JNK, p38 MAPK) cellular_stress->stress_kinases nrf2_pathway Activation of Nrf2 Pathway stress_kinases->nrf2_pathway apoptosis_pathway Activation of Apoptotic Pathway stress_kinases->apoptosis_pathway antioxidant_response Upregulation of Antioxidant Genes nrf2_pathway->antioxidant_response cell_survival Cell Survival antioxidant_response->cell_survival apoptosis Apoptosis apoptosis_pathway->apoptosis

Figure 2. Postulated signaling pathway for the biological activity of this compound.

This proposed pathway suggests that this compound may induce cellular stress, which in turn activates signaling cascades that can lead to either cell survival through an antioxidant response or cell death via apoptosis, depending on the cellular context and the concentration of the compound. Further research is required to validate this hypothesis and to identify the specific molecular targets of this compound.

Conclusion

This compound is a structurally complex natural product whose chemical architecture has been meticulously defined through a combination of spectroscopic methods. This technical guide has provided an in-depth overview of its structure, the analytical techniques used for its characterization, and its potential biological activities. The intricate structure of this compound and the pharmacological potential of the Daphniphyllum alkaloid class make it a compelling subject for further investigation in the fields of medicinal chemistry and drug discovery. Future studies should focus on elucidating the precise molecular mechanisms of action and exploring the therapeutic potential of this fascinating molecule.

The Intricate Path to Complexity: A Technical Guide to the Biosynthesis of Daphmacropodine and Related Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Daphniphyllum alkaloids, a diverse family of structurally complex natural products, have captivated chemists and biologists for decades. Their intricate polycyclic architectures and significant biological activities, including anti-cancer and anti-HIV properties, make them compelling targets for synthetic chemistry and potential drug development.[1] This technical guide provides an in-depth exploration of the biosynthetic pathway of Daphniphyllum alkaloids, with a particular focus on daphmacropodine (B8099199). It synthesizes current understanding derived from biosynthetic studies, biomimetic synthesis, and isotopic labeling experiments to present a comprehensive overview for researchers in the field. This document details the proposed biosynthetic cascade from primary metabolism to the elaborate alkaloidal scaffolds, summarizes key quantitative data from precursor feeding studies, and provides illustrative diagrams of the biosynthetic pathway and experimental workflows.

Introduction: The Enigmatic Architecture of Daphniphyllum Alkaloids

Daphniphyllum alkaloids are a large group of over 300 nortriterpenoid alkaloids characterized by their highly condensed and stereochemically rich structures.[2] These natural products are isolated from plants of the genus Daphniphyllum, which are native to East Asia.[1] The structural diversity of these alkaloids is remarkable, with numerous subfamilies classified based on their unique carbon skeletons.[3] this compound belongs to a significant subfamily and possesses a highly congested ring system, making its synthesis and biosynthesis a formidable scientific challenge.[4] Understanding the biosynthetic pathway is crucial not only for appreciating nature's chemical ingenuity but also for developing strategies for the sustainable production of these potentially valuable compounds.

The Proposed Biosynthetic Pathway: From Mevalonate (B85504) to a Plethora of Skeletons

The biosynthesis of Daphniphyllum alkaloids is hypothesized to originate from the mevalonate (MVA) pathway, a fundamental route in primary metabolism for the production of isoprenoid precursors.[4][5] The core hypothesis, supported by biomimetic synthesis efforts, posits that these alkaloids are derived from a squalene-like C30 precursor.[2][6]

The proposed general pathway can be outlined as follows:

  • Isoprenoid Precursor Formation: The journey begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), via the mevalonate pathway.[5]

  • Squalene Synthesis: IPP and DMAPP are utilized to construct the C30 triterpene, squalene.

  • Cyclization and Rearrangement: A series of complex cyclization and rearrangement reactions of a squalene-derived precursor, likely involving an oxidative cascade, leads to the formation of a putative primordial Daphniphyllum alkaloid, proto-daphniphylline.[2][6]

  • Diversification: From this central intermediate, a cascade of enzymatic transformations, including oxidations, reductions, and rearrangements, generates the vast array of Daphniphyllum alkaloid skeletons, including the precursor to this compound. It is proposed that C30 alkaloids are formed first and subsequently converted to the C22 alkaloids which accumulate in the epidermis.

The following diagram illustrates the proposed overarching biosynthetic pathway.

Daphniphyllum Alkaloid Biosynthesis cluster_primary_metabolism Primary Metabolism cluster_mva_pathway Mevalonate Pathway cluster_terpenoid_biosynthesis Terpenoid Biosynthesis cluster_alkaloid_formation Daphniphyllum Alkaloid Formation Acetyl-CoA Acetyl-CoA Mevalonic Acid Mevalonic Acid Acetyl-CoA->Mevalonic Acid Multiple Steps IPP_DMAPP IPP / DMAPP Mevalonic Acid->IPP_DMAPP Squalene Squalene IPP_DMAPP->Squalene Squalene-derived Precursor Squalene-derived Precursor Squalene->Squalene-derived Precursor Oxidation Proto-daphniphylline Proto-daphniphylline Squalene-derived Precursor->Proto-daphniphylline Cyclization Cascade Daphniphyllum Alkaloids (C30) Daphniphyllum Alkaloids (C30) Proto-daphniphylline->Daphniphyllum Alkaloids (C30) Daphniphyllum Alkaloids (C22) Daphniphyllum Alkaloids (C22) Daphniphyllum Alkaloids (C30)->Daphniphyllum Alkaloids (C22) C8 Fragment Loss This compound This compound Daphniphyllum Alkaloids (C22)->this compound Further Modifications

Figure 1: Proposed Biosynthetic Pathway of Daphniphyllum Alkaloids.

Quantitative Insights from Isotopic Labeling Studies

Isotopic labeling experiments are a cornerstone for elucidating biosynthetic pathways, providing direct evidence of precursor incorporation. Recent studies on Daphniphyllum macropodum have utilized stable isotope-labeled precursors to trace the flow of atoms into the alkaloid skeletons.

Experimental Protocol: Precursor Feeding with Stable Isotopes

A general protocol for precursor feeding experiments with D. macropodum seedlings involves the following key steps:

  • Plant Material: Hydroponically grown D. macropodum seedlings are used to facilitate the uptake of labeled compounds through the roots.[7]

  • Labeled Precursors: Isotopically labeled precursors, such as ¹³C₆-glucose and 2-¹³C-mevalonolactone, are introduced into the hydroponic medium.[7]

  • Incubation: The seedlings are incubated with the labeled precursors for a defined period to allow for uptake, metabolism, and incorporation into the alkaloids.

  • Harvesting and Extraction: Plant tissues (leaves and stems) are harvested, and the alkaloids are extracted using standard phytochemical procedures.[7]

  • Analysis: The extracted alkaloids are analyzed by high-resolution mass spectrometry (HRMS) to determine the extent and pattern of isotope incorporation.[7]

The following diagram illustrates a typical workflow for these experiments.

Isotopic_Labeling_Workflow Start Start Seedlings D. macropodum Seedlings (Hydroponic Culture) Start->Seedlings Feeding Precursor Feeding (e.g., ¹³C₆-Glucose, 2-¹³C-Mevalonolactone) Seedlings->Feeding Incubation Incubation Period Feeding->Incubation Harvest Harvest Plant Tissues (Leaves, Stems) Incubation->Harvest Extraction Alkaloid Extraction Harvest->Extraction Analysis LC-HRMS Analysis Extraction->Analysis Data Data Analysis (Isotopologue Distribution) Analysis->Data End End Data->End

Figure 2: Experimental Workflow for Isotopic Labeling Studies.
Quantitative Data Summary

The analysis of isotope incorporation provides quantitative data on the contribution of precursors to the final alkaloid structures. While specific incorporation percentages for this compound are not yet published, studies on related Daphniphyllum alkaloids have yielded valuable data.

Labeled PrecursorAlkaloid ClassObserved Isotopologue EnrichmentInterpretationReference
¹³C₆-GlucoseC22 and C30 AlkaloidsSignificant enrichment with +2, +3, and +4 isotopologs observed.Confirms the de novo biosynthesis of the alkaloid backbone from primary metabolism.[7]
2-¹³C-MevalonolactoneC22B AlkaloidsEnrichment with +4 isotopologs.Consistent with the incorporation of multiple mevalonate units.[7]
2-¹³C-MevalonolactoneC30 AlkaloidsEnrichment with +6 isotopologs.Supports the hypothesis that C30 alkaloids are assembled from six mevalonate-derived C5 units.[7]

Table 1: Summary of Quantitative Data from Isotopic Labeling Experiments

These results strongly support the origin of the Daphniphyllum alkaloid core skeleton from the mevalonate pathway. The differential labeling patterns between C22 and C30 alkaloids further corroborate the proposed biosynthetic relationship where C30 alkaloids are precursors to their C22 counterparts.

Key Enzymes and Future Directions

While the general biosynthetic framework is taking shape, the specific enzymes that catalyze the intricate cyclizations, rearrangements, and tailoring reactions remain largely uncharacterized. The identification and functional characterization of these enzymes, such as terpene synthases, cytochrome P450 monooxygenases, and reductases, are the next critical steps in fully elucidating the biosynthesis of this compound and other Daphniphyllum alkaloids.[8]

Future research efforts will likely focus on:

  • Transcriptome Mining and Gene Discovery: Utilizing transcriptomic data from D. macropodum to identify candidate genes involved in the biosynthetic pathway.

  • Heterologous Expression and Enzyme Assays: Expressing candidate genes in microbial or plant hosts to characterize their enzymatic function.

  • Metabolic Engineering: Engineering model organisms to produce Daphniphyllum alkaloids or their precursors, which could provide a sustainable source for these valuable compounds.

Conclusion

The biosynthesis of this compound and its congeners is a testament to the remarkable chemical capabilities of plants. The current understanding, built upon a foundation of biomimetic synthesis and increasingly informed by modern metabolomic techniques, points to a pathway originating from the mevalonate-derived precursor, squalene. Isotopic labeling studies have provided crucial quantitative evidence supporting this hypothesis. While the precise enzymatic machinery remains to be fully uncovered, the roadmap for future research is clear. Continued investigation into the genetics and biochemistry of Daphniphyllum alkaloid biosynthesis will not only deepen our fundamental knowledge of plant natural product formation but also pave the way for the biotechnological production of these medicinally promising molecules.

References

In-Depth Technical Guide to Daphmacropodine: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphmacropodine is a complex alkaloid belonging to the Daphniphyllum family of natural products. These alkaloids are isolated from plants of the genus Daphniphyllum, notably Daphniphyllum macropodum. The intricate polycyclic structure of this compound has made it a subject of interest for phytochemical and synthetic chemists. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its isolation and characterization, and a summary of its reported biological activities.

Physical and Chemical Properties

This compound is a white crystalline solid. Its core chemical and physical properties are summarized in the table below, compiled from various scientific sources.

PropertyValueReference
Molecular Formula C₃₂H₅₁NO₄[1]
Molecular Weight 513.75 g/mol [1]
Melting Point 214-215 °C[1]
Appearance Powder[1]
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone[2]
Source Daphniphyllum macropodum Miq.[1]

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of Daphniphyllum alkaloids, including this compound, based on established methodologies.

Workflow for Alkaloid Extraction and Isolation

G plant_material Dried and powdered plant material (Daphniphyllum macropodum) extraction Maceration with Methanol (B129727) plant_material->extraction concentration Concentration under reduced pressure extraction->concentration acid_base_extraction Acid-Base Partitioning concentration->acid_base_extraction crude_alkaloids Crude Alkaloid Fraction acid_base_extraction->crude_alkaloids chromatography Column Chromatography (Silica gel or Alumina) crude_alkaloids->chromatography fractions Collection of Fractions chromatography->fractions purification Further Purification (e.g., Preparative TLC or HPLC) fractions->purification This compound Pure this compound purification->this compound

Caption: Generalized workflow for the extraction and isolation of this compound.

Detailed Methodology:

  • Extraction: The dried and powdered plant material (e.g., leaves and stems of Daphniphyllum macropodum) is macerated with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel or alumina. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of methanol in chloroform).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions enriched with this compound are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Characterization of this compound

The structure of this compound has been elucidated using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons and to assign the complex polycyclic structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact molecular formula of this compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in structural elucidation.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule, including its absolute stereochemistry.

Biological Activity and Signaling Pathways

While research on the specific biological activities of this compound is limited, studies on related Daphniphyllum alkaloids have revealed promising cytotoxic and other biological effects. It is plausible that this compound may exhibit similar activities.

Cytotoxicity

Several Daphniphyllum alkaloids have demonstrated cytotoxic activity against various human cancer cell lines. For instance, daphnezomine W, isolated from Daphniphyllum angustifolium, exhibited moderate cytotoxicity against the HeLa cell line with an IC₅₀ of 16.0 μg/mL[1][3][4]. Another study on daphnioldhanol A, also from D. angustifolium, showed weak cytotoxic activity against the HeLa cell line with an IC₅₀ of 31.9 μM[2]. These findings suggest that Daphniphyllum alkaloids, as a class of compounds, warrant further investigation for their anticancer potential.

Potential Signaling Pathways

Research on other Daphniphyllum alkaloids has indicated modulation of key cellular signaling pathways. For example, certain alkaloids from Daphniphyllum calycinum have been shown to inhibit the NF-κB and TGF-β signaling pathways and to induce autophagy[1]. The NF-κB pathway is a critical regulator of inflammatory responses and cell survival, and its inhibition is a key target in cancer therapy. The TGF-β pathway is involved in cell growth, differentiation, and apoptosis. Autophagy is a cellular process of self-degradation that can be modulated to either promote or inhibit cancer cell survival.

Hypothesized Signaling Pathway Modulation by Daphniphyllum Alkaloids

G cluster_nfkb NF-κB Pathway cluster_tgfb TGF-β Pathway cluster_autophagy Autophagy Pathway Daph_Alkaloid Daphniphyllum Alkaloid (e.g., this compound) IKK IKK Complex Daph_Alkaloid->IKK inhibits TGFb_R TGF-β Receptor Daph_Alkaloid->TGFb_R inhibits LC3 LC3-I Daph_Alkaloid->LC3 induces IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Gene_Expression_NFkB Target Gene Expression (Inflammation, Survival) NFkB_nucleus->Gene_Expression_NFkB activates SMAD SMAD proteins TGFb_R->SMAD phosphorylates SMAD_nucleus SMAD (nucleus) SMAD->SMAD_nucleus translocates Gene_Expression_TGFb Target Gene Expression (Growth, Differentiation) SMAD_nucleus->Gene_Expression_TGFb regulates LC3_II LC3-II LC3->LC3_II conversion Autophagosome Autophagosome Formation LC3_II->Autophagosome

Caption: Potential signaling pathways modulated by Daphniphyllum alkaloids.

Conclusion

This compound is a structurally complex natural product with defined physical and chemical properties. While detailed biological studies on this compound are still emerging, the demonstrated cytotoxic and pathway-modulating activities of related Daphniphyllum alkaloids highlight the potential of this compound class for further investigation in drug discovery and development. The experimental protocols and data presented in this guide provide a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Daphniphyllum alkaloids are a large and structurally diverse family of over 300 nortriterpenoid natural products isolated from evergreen plants of the Daphniphyllum genus.[1] These complex molecules, characterized by their intricate, polycyclic frameworks, have garnered significant attention from the scientific community due to their promising biological activities, including anti-cancer, anti-HIV, and anti-inflammatory properties.[2] This technical guide provides a comprehensive overview of daphmacropodine (B8099199) and related Daphniphyllum alkaloids, with a focus on their chemical structure, biosynthesis, extraction and isolation, and biological activities. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

Introduction

Daphniphyllum alkaloids are renowned for their unique and complex molecular architectures, which have presented formidable challenges and intriguing opportunities for synthetic chemists.[3] The elucidation of their structures and the investigation of their biological potential have been ongoing areas of research for several decades. This compound, a representative member of this family, exemplifies the structural intricacy and potential therapeutic value of these natural products. This guide aims to consolidate the current knowledge on this compound and its congeners, providing a detailed technical resource for the scientific community.

Chemical Structure and Properties of this compound

This compound is a C22-nortriterpenoid alkaloid with a complex heptacyclic ring system. Its chemical structure was elucidated through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and by chemical conversion to the known alkaloid daphmacrine.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC32H49NO5[4]
Molar Mass527.73 g/mol Calculated
Melting Point214-216 °C (as hydrobromide)[4]

Table 2: Spectroscopic Data for this compound

SpectroscopyKey FeaturesReference
Mass Spectrometry (MS)m/e 467 (M+ - HCl), 452, 424, 369, 302, 290, 286, 272, and 230 (for a keto lactone derivative)[4]
Infrared (IR)Data not readily available in searched literature.
¹H NMRData not readily available in searched literature.
¹³C NMRData not readily available in searched literature.

Biosynthesis of Daphniphyllum Alkaloids

The biosynthesis of Daphniphyllum alkaloids is a complex process that is believed to proceed through a cascade of enzymatic reactions. The proposed biosynthetic pathway commences from squalene (B77637), a common precursor for triterpenoids.

A key intermediate in the biosynthesis is proto-daphniphylline, which is formed through a remarkable polycyclization cascade of a squalene derivative.[5] This intricate cyclization sets the stage for the formation of the diverse range of skeletal types observed within the Daphniphyllum alkaloid family. The structural diversity arises from subsequent enzymatic modifications, including oxidations, reductions, and rearrangements of the proto-daphniphylline core.

Biosynthesis Squalene Squalene Proto_daphniphylline Proto_daphniphylline Squalene->Proto_daphniphylline Polycyclization Cascade Daphniphyllum_Alkaloids Daphniphyllum_Alkaloids Proto_daphniphylline->Daphniphyllum_Alkaloids Enzymatic Modifications

Caption: Proposed biosynthetic pathway of Daphniphyllum alkaloids.

Extraction and Isolation

The isolation of this compound and related alkaloids from their natural sources, primarily the bark, leaves, and fruits of Daphniphyllum species, involves a multi-step process.

General Experimental Protocol for Extraction and Isolation
  • Plant Material Collection and Preparation: The plant material (e.g., bark of Daphniphyllum macropodum) is collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is typically extracted with a moderately polar solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.

  • Acid-Base Partitioning: The crude extract is then subjected to an acid-base partitioning procedure to separate the alkaloids from other plant constituents. The extract is acidified (e.g., with 2% HCl), and the acidic solution is washed with a nonpolar solvent (e.g., diethyl ether) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with NH4OH) to precipitate the crude alkaloids.

  • Chromatographic Purification: The crude alkaloid mixture is further purified using a combination of chromatographic techniques.

    • Column Chromatography: The mixture is first fractionated by column chromatography over silica (B1680970) gel or alumina, using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol).

    • Preparative Thin-Layer Chromatography (TLC): Fractions containing the target alkaloids are further purified by preparative TLC.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure alkaloids is often achieved using preparative or semi-preparative HPLC, typically with a reversed-phase column.

Isolation_Workflow Plant_Material Powdered Plant Material Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Mixture Acid_Base->Crude_Alkaloids Column_Chromatography Column Chromatography Crude_Alkaloids->Column_Chromatography Fractions Alkaloid-Rich Fractions Column_Chromatography->Fractions Prep_TLC Preparative TLC Fractions->Prep_TLC Purified_Fractions Further Purified Fractions Prep_TLC->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Pure_Alkaloid Pure this compound HPLC->Pure_Alkaloid

Caption: General workflow for the isolation of this compound.

Biological Activities and Mechanism of Action

Daphniphyllum alkaloids have been reported to exhibit a range of biological activities, with cytotoxic and anti-inflammatory effects being the most prominent.

Cytotoxic Activity
Anti-inflammatory Activity

The anti-inflammatory properties of Daphniphyllum alkaloids are an area of active investigation. The mechanisms underlying these effects are believed to involve the modulation of key inflammatory signaling pathways. For example, some related natural products have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory genes. Additionally, modulation of the PI3K/Akt signaling pathway has been implicated in the anti-inflammatory and anti-cancer effects of some Daphniphyllum alkaloids.

Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli PI3K_Akt PI3K/Akt Pathway Inflammatory_Stimuli->PI3K_Akt NF_kB NF-κB Pathway Inflammatory_Stimuli->NF_kB This compound This compound This compound->PI3K_Akt Inhibition This compound->NF_kB Inhibition Gene_Expression Pro-inflammatory Gene Expression PI3K_Akt->Gene_Expression NF_kB->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

Caption: Putative anti-inflammatory mechanism of this compound.

Total Synthesis

  • Diels-Alder reactions: To construct the core carbocyclic rings.

  • Stille carbonylation and Nazarov cyclization: For the formation of specific ring systems.

These synthetic efforts not only provide access to these rare natural products for further biological evaluation but also drive the development of new synthetic methodologies.

Conclusion and Future Directions

This compound and its related Daphniphyllum alkaloids represent a fascinating class of natural products with significant potential for drug discovery. Their complex structures and promising biological activities continue to inspire research in natural product chemistry, total synthesis, and pharmacology. Future research should focus on:

  • Comprehensive Biological Screening: Elucidating the full spectrum of biological activities of this compound and other Daphniphyllum alkaloids through extensive in vitro and in vivo screening.

  • Mechanism of Action Studies: Detailed investigations into the molecular targets and signaling pathways modulated by these alkaloids to understand their mechanisms of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogs of this compound to identify the key structural features responsible for their biological activity, which will guide the design of more potent and selective therapeutic agents.

  • Development of Efficient Synthetic Routes: The development of more concise and efficient total syntheses will be crucial for providing sufficient quantities of these compounds for preclinical and clinical studies.

This in-depth technical guide serves as a foundational resource to stimulate and support further research into this promising family of natural products.

References

A Literature Review of Anticancer Research on Alkaloids from Daphniphyllum macropodum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Daphniphyllum is a rich source of structurally complex and biologically active alkaloids. These natural products have garnered significant attention from the scientific community for their potential therapeutic applications. Among the various species, Daphniphyllum macropodum has been a focal point of phytochemical investigation, leading to the isolation of numerous alkaloids, including Daphmacropodine. While research on this compound itself is limited, studies on other alkaloids isolated from the same plant have revealed promising cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive review of the available literature on the anticancer research of these compounds, with a focus on quantitative data, experimental methodologies, and potential areas for future investigation.

Cytotoxicity of Daphniphyllum macropodum Alkaloids

Several studies have reported the cytotoxic effects of alkaloids isolated from Daphniphyllum macropodum against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

CompoundCell LineIC50 (µM)Reference
Daphnicyclidin MP-388 (Murine leukemia)5.7[1]
SGC-7901 (Human gastric cancer)22.4[1]
Daphnicyclidin NP-388 (Murine leukemia)6.5[1]
SGC-7901 (Human gastric cancer)25.6[1]
Macropodumine CP-388 (Murine leukemia)10.3[1]
Daphnicyclidin AP-388 (Murine leukemia)13.8[1]
Daphnezomine WHeLa (Human cervical cancer)31.2 (16.0 µg/mL)[2]
Daphnioldhanol AHeLa (Human cervical cancer)31.9[3]

Experimental Protocols

The primary method utilized to assess the cytotoxic activity of these alkaloids is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Cytotoxicity Assay Protocol

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., P-388, SGC-7901, HeLa) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.
  • Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/mL and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., Daphnicyclidin M) is prepared in dimethyl sulfoxide (B87167) (DMSO).
  • The stock solution is serially diluted with the culture medium to achieve a range of final concentrations.
  • The culture medium in the 96-well plates is replaced with the medium containing the different concentrations of the test compound. A vehicle control (containing the same concentration of DMSO) and a positive control (e.g., doxorubicin) are also included.

3. Incubation:

  • The plates are incubated for a specified period, typically 48 to 72 hours, under the same cell culture conditions.

4. MTT Addition and Formazan (B1609692) Solubilization:

  • Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
  • The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement and Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
  • The cell viability is calculated as a percentage of the vehicle control.
  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizing Relationships and Workflows

daphniphyllum_alkaloids cluster_plant Daphniphyllum macropodum cluster_alkaloids Isolated Alkaloids cluster_activity Reported Cytotoxic Activity D. macropodum D. macropodum This compound This compound D. macropodum->this compound Daphnicyclidin_M Daphnicyclidin_M D. macropodum->Daphnicyclidin_M Daphnicyclidin_N Daphnicyclidin_N D. macropodum->Daphnicyclidin_N Macropodumine_C Macropodumine_C D. macropodum->Macropodumine_C Daphnicyclidin_A Daphnicyclidin_A D. macropodum->Daphnicyclidin_A Daphnezomine_W Daphnezomine_W D. macropodum->Daphnezomine_W Daphnioldhanol_A Daphnioldhanol_A D. macropodum->Daphnioldhanol_A No_Data No Reported Cytotoxicity Data This compound->No_Data Cytotoxicity Cytotoxicity Daphnicyclidin_M->Cytotoxicity Daphnicyclidin_N->Cytotoxicity Macropodumine_C->Cytotoxicity Daphnicyclidin_A->Cytotoxicity Daphnezomine_W->Cytotoxicity Daphnioldhanol_A->Cytotoxicity

Caption: Classification of alkaloids from D. macropodum with reported cytotoxicity.

mtt_workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding overnight_incubation Incubate overnight cell_seeding->overnight_incubation compound_treatment Treat cells with Daphniphyllum alkaloids overnight_incubation->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve_formazan Dissolve formazan crystals incubation_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Signaling Pathways and Mechanism of Action

To date, the precise molecular mechanisms and signaling pathways through which these Daphniphyllum alkaloids exert their cytotoxic effects have not been elucidated in the reviewed literature. This represents a significant knowledge gap and a promising avenue for future research. Understanding the mechanism of action is critical for the development of these compounds as potential therapeutic agents.

A common mechanism of action for cytotoxic natural products is the induction of apoptosis (programmed cell death). A hypothetical signaling pathway for apoptosis that could be investigated for these alkaloids is presented below. This diagram serves as a conceptual framework for future studies.

apoptosis_pathway cluster_stimulus External/Internal Stimulus cluster_pathways Apoptotic Signaling Daphniphyllum_Alkaloid Daphniphyllum Alkaloid Bcl2_family Modulation of Bcl-2 family proteins Daphniphyllum_Alkaloid->Bcl2_family (Hypothesized) Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosome Apoptosome formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

Daphmacropodine CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Daphmacropodine is a naturally occurring alkaloid belonging to the Daphniphyllum family. This complex molecule has garnered interest within the scientific community for its potential biological activities.

IdentifierValue
CAS Number 39729-21-0[][2][3]
Molecular Formula C32H51NO4[][3]

Biological Activities and Quantitative Data

Daphniphyllum alkaloids, as a class, are recognized for a range of biological effects, including cytotoxic, antioxidant, vasorelaxant, and antiplatelet activating factor activities. Research into the specific activities of this compound is ongoing, with current literature highlighting its potent antioxidant properties.

Table 1: Summary of Known Biological Activities and Quantitative Data for this compound

Biological ActivityAssayResultsSource
Antioxidant ActivitySpecific assay details not fully available in reviewed literature.Potent antioxidant activity has been noted.General finding for Daphniphyllum alkaloids.
Cytotoxic ActivityData not currently available in the public domain.--
Antibacterial ActivityData not currently available in the public domain.--
Pesticidal ActivityData not currently available in the public domain.--

Further research is required to quantify the cytotoxic, antibacterial, and pesticidal activities of this compound, including the determination of IC50, MIC, and LC50 values, respectively.

Experimental Protocols

Detailed experimental protocols for the synthesis, extraction, and biological evaluation of this compound are crucial for reproducible research. The following sections outline generalized methodologies based on standard practices for natural product chemistry and pharmacology.

Isolation and Purification of this compound

A general workflow for the isolation of this compound from its natural source, typically the leaves and stems of Daphniphyllum species, is as follows:

G start Plant Material (Daphniphyllum sp.) extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol) start->extraction partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate, Water) extraction->partition chromatography1 Column Chromatography (Silica Gel) partition->chromatography1 chromatography2 Preparative HPLC chromatography1->chromatography2 pure_compound Pure this compound chromatography2->pure_compound

Figure 1. General workflow for the isolation of this compound.

Antioxidant Activity Assay (DPPH Method)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of a compound.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

  • Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

  • Reaction: The this compound solutions of varying concentrations are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis dpph Prepare DPPH Solution mix Mix this compound with DPPH dpph->mix sample Prepare this compound Serial Dilutions sample->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Figure 2. Workflow for DPPH antioxidant assay.

Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been elucidated in the available scientific literature. Given the cytotoxic potential of related Daphniphyllum alkaloids against cancer cell lines, future research may investigate its effects on key cancer-related signaling pathways.

A hypothetical workflow for investigating the impact of this compound on a generic cancer cell signaling pathway is presented below.

G start Treat Cancer Cells with this compound lysis Cell Lysis and Protein Extraction start->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification western_blot Western Blot Analysis quantification->western_blot analysis Analyze Key Signaling Proteins (e.g., Akt, MAPK, NF-κB pathways) western_blot->analysis conclusion Elucidate Mechanism of Action analysis->conclusion

Figure 3. Investigating this compound's effect on signaling pathways.

Future Directions

The field of natural product research is continually evolving, and this compound presents a promising candidate for further investigation. Key areas for future research include:

  • Total Synthesis: Development of an efficient and scalable total synthesis route for this compound to enable further pharmacological studies.

  • Quantitative Biological Evaluation: Comprehensive screening of this compound against a panel of cancer cell lines, bacterial strains, and agriculturally relevant pests to determine its IC50, MIC, and LC50 values.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of relevant diseases.

This technical guide provides a summary of the current knowledge on this compound. As research progresses, a more detailed understanding of its therapeutic potential will undoubtedly emerge.

References

Unraveling the Stereochemical Complexity of Daphmacropodine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Daphmacropodine, a member of the structurally diverse and intricate family of Daphniphyllum alkaloids, presents a formidable challenge in stereochemical elucidation due to its complex polycyclic framework. This technical guide provides a comprehensive overview of the stereochemistry of the this compound core, detailing the key experimental data and methodologies employed in its characterization. The information is intended to serve as a valuable resource for researchers engaged in the study of natural products, synthetic chemistry, and drug development.

Core Stereochemical Data

Quantitative data pertaining to the stereochemistry of this compound and its derivatives are crucial for comparative analysis and structural verification. The following tables summarize the key available data.

Table 1: Chiroptical Data for this compound

ParameterValueSolventTemperature (°C)Wavelength (nm)
Specific Rotation ([α])Data not available in searched literature---

Table 2: Selected ¹H NMR Chemical Shifts for the this compound Core

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Specific assignments not available in searched literature---

Table 3: Selected ¹³C NMR Chemical Shifts for the this compound Core

CarbonChemical Shift (δ, ppm)
Specific assignments not available in searched literature

Note: The absence of specific tabulated data in the readily accessible literature underscores the challenge in obtaining and disseminating detailed stereochemical information for complex natural products. Researchers are encouraged to consult the primary literature for originally reported spectral data, which may be presented in graphical or descriptive form.

Experimental Protocols for Stereochemical Determination

The determination of the intricate stereochemistry of this compound and related Daphniphyllum alkaloids relies on a suite of sophisticated experimental techniques. The following sections detail the generalized protocols for the key methods used in this field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative stereochemistry of the molecule by analyzing the chemical environment of each proton and carbon atom and their spatial relationships.

Methodology:

  • Sample Preparation: A sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (≥400 MHz).

    • ¹H NMR: Provides information on the chemical shift, multiplicity, and coupling constants of protons, revealing connectivity and dihedral angles between adjacent protons.

    • ¹³C NMR: Determines the number of unique carbon atoms and their chemical environments.

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, establishing the connectivity of the carbon skeleton.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, aiding in the assembly of the molecular framework.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of stereocenters.

  • Data Analysis: The collected spectra are processed and analyzed to assign all proton and carbon signals and to deduce the relative configuration of the stereocenters based on coupling constants and NOE/ROE correlations.

X-ray Crystallography

Objective: To unambiguously determine the three-dimensional structure of a molecule, including its absolute stereochemistry, by analyzing the diffraction pattern of a single crystal.

Methodology:

  • Crystallization: A single crystal of this compound suitable for X-ray diffraction is grown. This is often the most challenging step and involves screening various solvents, precipitants, and crystallization conditions (e.g., vapor diffusion, slow evaporation).

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined to best fit the experimental data. The absolute configuration can often be determined if a heavy atom is present or by using anomalous dispersion effects.

Circular Dichroism (CD) Spectroscopy

Objective: To investigate the chiroptical properties of this compound, which can provide information about its absolute configuration.

Methodology:

  • Sample Preparation: A solution of this compound of known concentration is prepared in a suitable transparent solvent.

  • Data Acquisition: The CD spectrum is recorded on a CD spectropolarimeter. The instrument measures the differential absorption of left and right circularly polarized light as a function of wavelength.

  • Data Analysis: The experimental CD spectrum is compared with theoretically calculated spectra for possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration.

Logical and Experimental Workflows

The elucidation of the stereochemistry of a complex natural product like this compound is a logical process that integrates data from multiple analytical techniques. The following diagrams, generated using the DOT language, illustrate the key workflows.

experimental_workflow cluster_isolation Isolation & Purification cluster_structure_elucidation Structure & Relative Stereochemistry cluster_absolute_config Absolute Stereochemistry Isolation Isolation from Daphniphyllum macropodum Purification Chromatographic Purification Isolation->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry Purification->MS IR_UV IR & UV Spectroscopy Purification->IR_UV CD Circular Dichroism Purification->CD Xray X-ray Crystallography (if crystal available) Purification->Xray Structure_Proposal Proposed Planar Structure NMR->Structure_Proposal Relative_Stereo Relative Stereochemistry (NOESY/ROE) NMR->Relative_Stereo MS->Structure_Proposal IR_UV->Structure_Proposal Absolute_Config Absolute Configuration Relative_Stereo->Absolute_Config CD->Absolute_Config Xray->Absolute_Config Chemical_Correlation Chemical Correlation to known compounds Chemical_Correlation->Absolute_Config biosynthetic_pathway Squalene Squalene Stereoselective_Cyclizations Enzyme-catalyzed Stereoselective Cyclizations Squalene->Stereoselective_Cyclizations Protodaphniphylline Protodaphniphylline intermediate Core_Scaffold Formation of the This compound Core Scaffold Protodaphniphylline->Core_Scaffold Late_Stage_Oxidation Late-stage Oxidations & Functionalization Core_Scaffold->Late_Stage_Oxidation Stereoselective_Cyclizations->Protodaphniphylline This compound This compound Late_Stage_Oxidation->this compound

Methodological & Application

Application Notes and Protocols for the Synthesis of the Core Structure of Daphmacropodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of the synthetic protocol for the tetracyclic core structure of daphmacropodine (B8099199), a complex polycyclic alkaloid. As a complete total synthesis of this compound has not yet been reported in the scientific literature, this protocol focuses on the stereoselective construction of its core framework, based on the divergent approach developed by Li and coworkers. This work represents a significant advancement toward the total synthesis of daphmacropodines and related alkaloids.

The synthetic strategy commences from a simple diketone building block and features two key transformations: an intramolecular carbamate (B1207046) aza-Michael addition and a gold-catalyzed alkyne hydration followed by an aldol (B89426) condensation to construct the hydropyrrole motif.

I. Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of the this compound core structure.

Table 1: Synthesis of the Aza-Michael Addition Precursor

StepStarting MaterialReagents and ConditionsProductYield (%)
1Diketone 1 1. LiHMDS, THF, -78 °C, 1 h; 2. Comins' reagent, -78 °C to rt, 12 hVinyl triflate 2 85
2Vinyl triflate 2 Pd(dppf)Cl₂, TEA, MeOH, CO (1 atm), 60 °C, 12 hMethyl ester 3 92
3Methyl ester 3 1. DIBAL-H, DCM, -78 °C, 1 h; 2. MnO₂, DCM, rt, 12 hAldehyde 4 81 (2 steps)
4Aldehyde 4 CbzNH₂, Ti(OiPr)₄, THF, rt, 12 h; then NaBH₄, MeOH, 0 °C, 30 minCarbamate 5 76
5Carbamate 5 Dess-Martin periodinane, DCM, rt, 2 hα,β-Unsaturated ketone 6 95

Table 2: Construction of the Tetracyclic Core

StepStarting MaterialReagents and ConditionsProductYield (%)
6α,β-Unsaturated ketone 6 KHMDS, THF, -78 °C, 1 hAza-Michael adduct 7 91
7Aza-Michael adduct 7 1. LiHMDS, THF, -78 °C, 1 h; 2. TMS-acetylene, Pd(PPh₃)₄, CuI, TEA, 60 °C, 12 hAlkyne 8 78
8Alkyne 8 TBAF, THF, rt, 1 hTerminal alkyne 9 98
9Terminal alkyne 9 JohnphosAu(MeCN)SbF₆, MeOH, rt, 30 minTetracyclic core 10 65

II. Experimental Protocols

A. Synthesis of the Aza-Michael Addition Precursor (6)

  • Synthesis of Vinyl triflate (2): To a solution of diketone 1 (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, was added LiHMDS (1.1 equiv, 1.0 M in THF) dropwise. The mixture was stirred at -78 °C for 1 h, followed by the addition of Comins' reagent (1.2 equiv). The reaction was allowed to warm to room temperature and stirred for 12 h. The reaction was quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography to afford vinyl triflate 2 .

  • Synthesis of Methyl ester (3): A mixture of vinyl triflate 2 (1.0 equiv), Pd(dppf)Cl₂ (0.05 equiv), and triethylamine (B128534) (3.0 equiv) in methanol (B129727) was stirred under a CO atmosphere (1 atm) at 60 °C for 12 h. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography to give methyl ester 3 .

  • Synthesis of Aldehyde (4): To a solution of methyl ester 3 (1.0 equiv) in anhydrous DCM at -78 °C was added DIBAL-H (1.2 equiv, 1.0 M in hexanes) dropwise. The reaction was stirred at -78 °C for 1 h and then quenched with methanol. The mixture was warmed to room temperature, and Rochelle's salt solution was added. The layers were separated, and the aqueous layer was extracted with DCM. The combined organic layers were dried over anhydrous Na₂SO₄ and concentrated. The crude alcohol was dissolved in DCM, and MnO₂ (10 equiv) was added. The mixture was stirred at room temperature for 12 h, then filtered through a pad of Celite, and the filtrate was concentrated. The residue was purified by flash column chromatography to yield aldehyde 4 .

  • Synthesis of Carbamate (5): To a solution of aldehyde 4 (1.0 equiv) and benzyl (B1604629) carbamate (1.2 equiv) in THF was added Ti(OiPr)₄ (1.5 equiv). The mixture was stirred at room temperature for 12 h. The reaction was then cooled to 0 °C, and NaBH₄ (2.0 equiv) was added in portions. After stirring for 30 min, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue was purified by flash column chromatography to afford carbamate 5 .

  • Synthesis of α,β-Unsaturated ketone (6): To a solution of carbamate 5 (1.0 equiv) in DCM was added Dess-Martin periodinane (1.5 equiv). The mixture was stirred at room temperature for 2 h. The reaction was quenched with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃. The layers were separated, and the aqueous layer was extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue was purified by flash column chromatography to give α,β-unsaturated ketone 6 .

B. Construction of the Tetracyclic Core (10)

  • Synthesis of Aza-Michael adduct (7): To a solution of α,β-unsaturated ketone 6 (1.0 equiv) in anhydrous THF at -78 °C was added KHMDS (1.1 equiv, 0.5 M in toluene) dropwise. The reaction was stirred at -78 °C for 1 h. The reaction was quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue was purified by flash column chromatography to afford aza-Michael adduct 7 .

  • Synthesis of Alkyne (8): To a solution of aza-Michael adduct 7 (1.0 equiv) in THF at -78 °C was added LiHMDS (1.1 equiv, 1.0 M in THF). After stirring for 1 h, a solution of (trimethylsilyl)acetylene (2.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv) in triethylamine was added. The reaction mixture was stirred at 60 °C for 12 h. The reaction was cooled to room temperature, quenched with saturated aqueous NH₄Cl, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue was purified by flash column chromatography to yield alkyne 8 .

  • Synthesis of Terminal alkyne (9): To a solution of alkyne 8 (1.0 equiv) in THF was added TBAF (1.2 equiv, 1.0 M in THF). The reaction was stirred at room temperature for 1 h. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography to give terminal alkyne 9 .

  • Synthesis of Tetracyclic core (10): To a solution of terminal alkyne 9 (1.0 equiv) in methanol was added JohnphosAu(MeCN)SbF₆ (0.05 equiv). The reaction mixture was stirred at room temperature for 30 min. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography to afford the tetracyclic core 10 .

III. Visualizations

Synthetic Workflow for the this compound Core Structure

Application Notes and Protocols for the Extraction and Purification of Daphmacropodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphmacropodine is a structurally complex Daphniphyllum alkaloid isolated from plants of the genus Daphniphyllum, most notably Daphniphyllum macropodum. These alkaloids have garnered significant interest from the scientific community due to their unique chemical structures and potential biological activities. This document provides detailed application notes and experimental protocols for the extraction and purification of this compound from plant material, intended to guide researchers in the fields of natural product chemistry, pharmacology, and drug development. The protocols described herein are based on established methods for the isolation of alkaloids from Daphniphyllum species.

Data Summary

The following table summarizes the key quantitative parameters associated with the extraction and purification of alkaloids from Daphniphyllum macropodum. It is important to note that specific yields for this compound are not widely reported in the literature; the data presented here is based on the extraction of total alkaloids and the isolation of analogous compounds from the same plant source.

ParameterValueSource Plant PartReference
Extraction
Initial Plant Material (dry weight)20.0 kgStem Bark[1]
Extraction Solvent95% Ethanol (B145695)Stem Bark[1]
Extraction MethodRefluxStem Bark[1]
Number of Extractions3Stem Bark[1]
Crude Alkaloid Yield45.0 g (0.225% of dry weight)Stem Bark[1]
Purification
Stationary Phase (Initial)Silica (B1680970) Gel (200-300 mesh)-[1]
Mobile Phase (Initial)Chloroform (B151607)/Methanol (B129727) Gradient-[1]
Stationary Phase (Final)Reversed-phase C18 Silica Gel-General Practice
Mobile Phase (Final)Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid or TFA)-General Practice
Final Yield (Analogous Alkaloids)mg scale from kg of plant materialStem Bark, Leaves, Stems[1][2][3]
Purity>95% (typically achieved by preparative HPLC)-General Practice

Experimental Protocols

Protocol 1: Extraction of Crude Alkaloids from Daphniphyllum macropodum

This protocol details the initial extraction of a crude alkaloid mixture from the dried and powdered plant material.

Materials:

  • Dried and powdered plant material (stem bark, leaves, or stems) of Daphniphyllum macropodum

  • 95% Ethanol (EtOH)

  • 1% Hydrochloric acid (HCl)

  • 2 M Sodium hydroxide (B78521) (NaOH)

  • Chloroform (CHCl₃)

  • Distilled water

  • Large-capacity reflux apparatus

  • Filtration system (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

  • Large separatory funnel

  • pH meter or pH paper

Procedure:

  • Maceration and Reflux Extraction:

    • Weigh 20.0 kg of air-dried and powdered stem bark of Daphniphyllum macropodum.[1]

    • Place the powdered plant material in a large reflux flask and add a sufficient volume of 95% ethanol to fully immerse the material (e.g., 200 L).[1]

    • Heat the mixture to reflux and maintain for 2 hours with occasional stirring.[1]

    • Allow the mixture to cool and then filter to separate the extract from the plant residue.

    • Repeat the reflux extraction process two more times with fresh 95% ethanol.

    • Combine all the ethanol extracts.

  • Solvent Evaporation:

    • Concentrate the combined ethanol extracts under reduced pressure using a rotary evaporator to obtain a concentrated crude extract (approximately 2.1 kg).[1]

  • Acid-Base Extraction:

    • Disperse the crude extract in distilled water.

    • Acidify the aqueous suspension to pH 2-3 with 1% HCl.[1]

    • Filter the acidic solution to remove non-alkaloidal, neutral, and weakly basic compounds that precipitate.

    • Basify the clear aqueous filtrate to pH 10 with 2 M NaOH.[1] This will precipitate the free alkaloids.

    • Extract the basic aqueous solution three times with an equal volume of chloroform (CHCl₃) in a separatory funnel.

    • Combine the chloroform layers.

  • Final Concentration:

    • Dry the combined chloroform extract over anhydrous sodium sulfate.

    • Filter and concentrate the chloroform extract under reduced pressure to yield the crude alkaloid mixture (approximately 45.0 g).[1]

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the separation and purification of individual alkaloids, including this compound, from the crude alkaloid mixture.

Materials:

  • Crude alkaloid extract

  • Silica gel (200-300 mesh) for column chromatography

  • Solvents for mobile phase: Chloroform (CHCl₃) and Methanol (MeOH)

  • Glass chromatography column

  • Fraction collector or collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

  • UV lamp for TLC visualization

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for final purification)

  • Reversed-phase C18 column for HPLC

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water) and additives (e.g., formic acid, trifluoroacetic acid)

Procedure:

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Prepare a silica gel slurry in chloroform and pack it into a glass chromatography column.

    • Dissolve the crude alkaloid mixture (45.0 g) in a minimal amount of chloroform.

    • Load the dissolved sample onto the top of the silica gel column.

    • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 100:0 to 0:1 v/v CHCl₃/MeOH).[1]

    • Collect fractions of the eluate using a fraction collector or manually in test tubes.

  • Fraction Analysis by TLC:

    • Monitor the separation by spotting the collected fractions onto TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., a mixture of chloroform and methanol).

    • Visualize the spots under a UV lamp and/or by using a suitable staining reagent.

    • Combine fractions that show similar TLC profiles.

  • Further Purification by Column Chromatography:

    • Subject the combined fractions containing the target compound (this compound) to further rounds of silica gel column chromatography using different solvent systems to achieve better separation.

  • Preparative HPLC (Final Purification):

    • For high-purity this compound, the partially purified fractions can be subjected to preparative HPLC.

    • Use a reversed-phase C18 column.

    • Develop a suitable gradient elution method using a binary solvent system, such as acetonitrile/water or methanol/water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

    • Inject the sample and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain the pure compound.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).[2][3]

Visualizations

Extraction_Workflow PlantMaterial Dried & Powdered Daphniphyllum macropodum (Stem Bark) Extraction Reflux Extraction (95% Ethanol) PlantMaterial->Extraction Filtration1 Filtration Extraction->Filtration1 Evaporation1 Rotary Evaporation Filtration1->Evaporation1 Combined Ethanol Extracts CrudeExtract Concentrated Crude Extract Evaporation1->CrudeExtract Acidification Acidification (1% HCl) & Filtration CrudeExtract->Acidification AqueousPhase Acidic Aqueous Phase Acidification->AqueousPhase Aqueous Filtrate Basification Basification (2M NaOH) AqueousPhase->Basification SolventExtraction Liquid-Liquid Extraction (Chloroform) Basification->SolventExtraction Evaporation2 Rotary Evaporation SolventExtraction->Evaporation2 Combined Chloroform Extracts CrudeAlkaloids Crude Alkaloid Mixture Evaporation2->CrudeAlkaloids

Caption: Workflow for the extraction of crude alkaloids.

Purification_Workflow CrudeAlkaloids Crude Alkaloid Mixture ColumnChromatography1 Silica Gel Column Chromatography (CHCl3/MeOH Gradient) CrudeAlkaloids->ColumnChromatography1 TLCAnalysis TLC Analysis of Fractions ColumnChromatography1->TLCAnalysis Fractions FractionPooling Pooling of Similar Fractions TLCAnalysis->FractionPooling ColumnChromatography2 Further Column Chromatography (Optional) FractionPooling->ColumnChromatography2 PrepHPLC Preparative HPLC (Reversed-Phase C18) FractionPooling->PrepHPLC Partially Purified Fractions ColumnChromatography2->PrepHPLC Partially Purified Fractions Purethis compound Pure this compound PrepHPLC->Purethis compound Analysis Spectroscopic Analysis (NMR, MS) Purethis compound->Analysis

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Quantification of Daphmacropodine using HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphmacropodine is a complex alkaloid isolated from plants of the Daphniphyllum genus. As research into its pharmacological properties progresses, robust and reliable analytical methods for its quantification in various matrices are crucial for pharmacokinetic, toxicokinetic, and quality control studies. This document provides detailed, albeit hypothetical, application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Disclaimer: The following methods are proposed based on the known chemical properties of this compound and general principles of analytical chemistry for similar alkaloids. These methods have not been experimentally validated and will require optimization and full validation according to regulatory guidelines (e.g., FDA or ICH) before implementation in a regulated environment.[1][2][3][4]

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₂H₅₁NO₄[]
Molecular Weight513.8 g/mol []
Chemical StructureA complex polycyclic alkaloid[6]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[7]

Part 1: HPLC-UV Method for this compound Quantification

This section outlines a proposed HPLC-UV method for the quantification of this compound. This method is suitable for the analysis of bulk material or formulations where the concentration of this compound is relatively high.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • This compound reference standard

2. Chromatographic Conditions

ParameterProposed Condition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 70% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 215 nm (This is a proposed wavelength and requires experimental determination based on the UV spectrum of this compound)

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation method will depend on the matrix. For a simple matrix like a pharmaceutical formulation, a simple "dilute and shoot" approach may be feasible. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be necessary to remove interfering substances.[8]

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standards.

  • Perform a linear regression analysis of the calibration curve. The coefficient of determination (r²) should be > 0.99.

  • Quantify this compound in samples by interpolating their peak areas from the calibration curve.

Hypothetical Quantitative Data: HPLC-UV Method Validation Parameters

The following table summarizes the expected performance characteristics of a validated HPLC-UV method for this compound.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.990.9995
Range -1 - 100 µg/mL
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 5%
Accuracy (%Bias) Within ±15% (±20% at LLOQ)Within ± 5%
Limit of Quantification (LOQ) -1 µg/mL

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification A Weigh this compound Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Prepare Working Standards (1-100 µg/mL) B->C E Inject into HPLC System C->E D Prepare Sample (e.g., Dissolve/Extract) D->E F Chromatographic Separation (C18) E->F G UV Detection (215 nm) F->G H Integrate Peak Areas G->H I Generate Calibration Curve H->I J Calculate this compound Concentration I->J

Caption: Workflow for this compound quantification by HPLC-UV.

Part 2: LC-MS/MS Method for this compound Quantification

This section outlines a proposed LC-MS/MS method for the quantification of this compound. This method is highly sensitive and selective, making it ideal for the analysis of this compound in complex biological matrices such as plasma, urine, or tissue homogenates at low concentrations.[9]

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ammonium acetate (LC-MS grade).

  • Ultrapure water.

  • This compound reference standard.

  • Internal Standard (IS): A structurally similar compound not present in the sample, or a stable isotope-labeled this compound.

2. Chromatographic and Mass Spectrometric Conditions

ParameterProposed Condition
Column C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 30% B and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: Precursor > Product 1, Precursor > Product 2Hypothetical: 514.8 > 123.1, 514.8 > 245.2Internal Standard: To be determined based on the selected IS.
Collision Energy To be optimized for each transition.

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with 50:50 methanol:water to achieve concentrations ranging from 0.1 ng/mL to 1000 ng/mL.

  • Sample Preparation (e.g., for plasma):

    • To 100 µL of plasma sample, add 10 µL of Internal Standard working solution.

    • Add 300 µL of acetonitrile (protein precipitation).

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against the corresponding concentration of the working standards.

  • Perform a weighted (e.g., 1/x²) linear regression analysis of the calibration curve. The coefficient of determination (r²) should be > 0.99.

  • Quantify this compound in samples by interpolating their peak area ratios from the calibration curve.

Hypothetical Quantitative Data: LC-MS/MS Method Validation Parameters

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound in a biological matrix.

Validation ParameterAcceptance Criteria (FDA)[2][3]Hypothetical Result
Linearity (r²) ≥ 0.990.998
Range -0.5 - 500 ng/mL
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (%Bias) Within ±15% (±20% at LLOQ)Within ± 8%
Matrix Effect IS-normalized factor within acceptable limitsConsistent and reproducible
Recovery -> 85%
Limit of Quantification (LOQ) -0.5 ng/mL

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification A Prepare this compound Working Standards D Protein Precipitation & Extraction A->D B Prepare Internal Standard Solution B->D C Biological Sample (e.g., Plasma) C->D E Inject into LC-MS/MS System D->E F UPLC Separation (C18) E->F G ESI+ Ionization F->G H Tandem MS Detection (MRM) G->H I Integrate Peak Area Ratios (Analyte/IS) H->I J Generate Weighted Calibration Curve I->J K Calculate this compound Concentration J->K

Caption: Workflow for this compound quantification by LC-MS/MS.

References

Application Notes and Protocols for the NMR Analysis of Daphmacropodine and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphmacropodine is a member of the complex family of Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the genus Daphniphyllum. These alkaloids are renowned for their intricate and unique polycyclic structures, which have made them challenging targets for total synthesis and intriguing subjects for biosynthetic studies. From a pharmacological perspective, Daphniphyllum alkaloids have exhibited a range of promising biological activities, including cytotoxic, antioxidant, and vasorelaxant effects, making them valuable leads in drug discovery and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such complex natural products. The precise assignment of ¹H and ¹³C NMR chemical shifts is fundamental to confirming the molecular structure, determining stereochemistry, and ensuring the purity of isolated compounds. This document provides a detailed guide to the ¹H and ¹³C NMR assignments for a close structural analog of this compound, along with a comprehensive experimental protocol for the NMR analysis of this class of alkaloids.

Note on Data: To date, a comprehensive and publicly accessible dataset of the ¹H and ¹³C NMR chemical shift assignments for this compound has not been identified in the refereed literature. Therefore, the following data is presented for Daphmacrodin A , a structurally related daphnicyclidin-type alkaloid isolated from the same plant genus, Daphniphyllum macropodum. This data serves as a valuable reference point for researchers working on this compound and other similar Daphniphyllum alkaloids.

¹H and ¹³C NMR Data for Daphmacrodin A

The ¹H and ¹³C NMR spectroscopic data for Daphmacrodin A are summarized below. These assignments are based on extensive 2D NMR experiments, including COSY, HSQC, and HMBC, which allow for the unambiguous correlation of proton and carbon signals within the molecule.

Table 1: ¹³C NMR Spectroscopic Data for Daphmacrodin A
PositionChemical Shift (δ) in ppmCarbon Type
1193.6C
252.0CH
334.5CH₂
4196.7C
5128.8C
644.0CH
756.1CH
827.5CH₂
940.1CH
10145.2C
1138.7CH₂
1225.8CH₂
13121.9C
14135.2C
15138.0C
1630.1CH₂
1766.2CH₂
1841.3CH
1970.9CH₂
2022.1CH₃
2128.4CH₃
22170.5C
Table 2: ¹H NMR Spectroscopic Data for Daphmacrodin A
PositionChemical Shift (δ) in ppmMultiplicityJ (Hz)
22.86m
2.55m
2.10m
43.53br. s
62.80m
73.15m
2.25m
1.80m
92.90m
11α2.63m
11β2.37dd18.5, 6.5
12α2.02m
12β1.39m
16α2.65m
16β2.54m
17α3.80d12.0
17β3.65d12.0
182.42m
19α4.00dd14.0, 7.5
19β3.20dd14.0, 9.0
201.05d6.5
211.69s

Experimental Protocols

The following is a detailed protocol for the isolation and NMR analysis of Daphniphyllum alkaloids, which can be adapted for this compound.

Isolation of this compound

A generalized procedure for the extraction and isolation of Daphniphyllum alkaloids from plant material is as follows:

  • Extraction: The air-dried and powdered plant material (e.g., leaves, stems, or roots) is extracted exhaustively with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

  • Acid-Base Partitioning: The crude extract is concentrated under reduced pressure and then subjected to an acid-base partitioning procedure to separate the alkaloids from neutral and acidic components. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with an immiscible organic solvent (e.g., ethyl acetate). The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a different organic solvent (e.g., chloroform (B151607) or dichloromethane) to yield the crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid mixture is further purified using a combination of chromatographic techniques, including silica (B1680970) gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), to yield the pure alkaloids.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified alkaloid for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm).

  • NMR Data Acquisition:

    • Acquire all NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 200-250 ppm, a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a longer acquisition time to achieve an adequate signal-to-noise ratio.

    • 2D NMR: To facilitate complete and unambiguous assignments, acquire a suite of 2D NMR spectra, including:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

Conceptual Workflow for Bioactivity Screening of Daphniphyllum Alkaloids

The diverse biological activities of Daphniphyllum alkaloids warrant a systematic approach to screen for and characterize their pharmacological potential. The following diagram illustrates a conceptual workflow for this process.

Bioactivity_Workflow Conceptual Workflow for Bioactivity Screening of Daphniphyllum Alkaloids cluster_extraction Isolation & Characterization cluster_screening Primary Bioactivity Screening cluster_secondary Secondary & Mechanistic Studies cluster_development Lead Optimization & Development plant_material Daphniphyllum Plant Material extraction Extraction & Fractionation plant_material->extraction purification Chromatographic Purification extraction->purification structure_elucidation Structure Elucidation (NMR, MS) purification->structure_elucidation cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) structure_elucidation->cytotoxicity antioxidant Antioxidant Assays (e.g., DPPH, ABTS) structure_elucidation->antioxidant enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase, Protease) structure_elucidation->enzyme_inhibition apoptosis Apoptosis Assays (e.g., Annexin V, Caspase) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle western_blot Western Blotting (Protein Expression) apoptosis->western_blot cell_cycle->western_blot in_vivo In Vivo Models (e.g., Xenograft) western_blot->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vivo->sar admet ADMET Profiling in_vivo->admet preclinical Preclinical Development sar->preclinical admet->preclinical

Caption: Bioactivity Screening Workflow for Daphniphyllum Alkaloids.

This application note provides a foundational resource for researchers engaged in the study of this compound and other Daphniphyllum alkaloids. The provided NMR data for a close analog, coupled with the detailed experimental protocols, will facilitate the structural characterization of these complex natural products. The conceptual workflow for bioactivity screening offers a strategic framework for exploring their therapeutic potential, ultimately contributing to the advancement of natural product-based drug discovery.

In Vitro Assay Development for Testing Daphmacropodine Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphmacropodine, an alkaloid isolated from plants of the Daphniphyllum genus, belongs to a class of natural products that have garnered scientific interest for their diverse biological activities. Preliminary studies have indicated that various Daphniphyllum alkaloids exhibit cytotoxic effects against a range of human cancer cell lines, including HeLa, MCF-7, and A549.[1][2][3][4][5] These findings underscore the potential of this compound as a lead compound for the development of novel therapeutics.

These application notes provide a comprehensive framework for the in vitro evaluation of this compound's biological activity. The protocols outlined below detail a systematic approach, commencing with an assessment of its cytotoxic and cytostatic effects, followed by investigations into the underlying mechanisms of cell death, and culminating in the exploration of its potential anti-inflammatory properties. This structured workflow is designed to furnish researchers with a robust methodology for characterizing the pharmacological profile of this compound.

Experimental Workflow

The following diagram illustrates a recommended experimental workflow for the in vitro characterization of this compound.

experimental_workflow cluster_screening Phase 1: Cytotoxicity Screening cluster_mechanism Phase 2: Mechanism of Action cluster_pathway Phase 3: Signaling Pathway Analysis start This compound cytotoxicity Cell Viability Assay (e.g., MTT, CellTiter-Glo) start->cytotoxicity apoptosis Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) cytotoxicity->apoptosis caspase Caspase Activity Assay (Caspase-3/7, -8, -9) apoptosis->caspase anti_inflammatory Anti-inflammatory Assays (NO Production, Cytokine Profiling) caspase->anti_inflammatory nf_kb NF-κB Signaling Assay (Reporter Assay or Western Blot) anti_inflammatory->nf_kb end Characterization of Bioactivity nf_kb->end

Caption: A logical workflow for the in vitro screening and characterization of this compound.

Data Presentation: Summary of Quantitative Data

The following tables provide examples of how to structure quantitative data obtained from the described assays.

Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines

Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
HeLa (Cervical Cancer)15.8 ± 2.10.8 ± 0.1
MCF-7 (Breast Cancer)25.4 ± 3.51.2 ± 0.2
A549 (Lung Cancer)18.9 ± 2.81.0 ± 0.1
MGC-803 (Gastric Cancer)22.1 ± 3.01.5 ± 0.3
COLO-205 (Colon Cancer)30.2 ± 4.12.0 ± 0.4

Table 2: Effect of this compound on Apoptosis and Caspase Activity in HeLa Cells

Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)Fold Increase in Caspase-3/7 Activity
Vehicle Control (0.1% DMSO)2.1 ± 0.51.5 ± 0.31.0 ± 0.1
This compound (15 µM)35.6 ± 4.212.3 ± 1.84.5 ± 0.6
Staurosporine (1 µM)45.2 ± 5.118.9 ± 2.56.2 ± 0.8

Table 3: Anti-inflammatory Effects of this compound in LPS-stimulated RAW 264.7 Macrophages

TreatmentNitric Oxide (NO) Production (% of LPS Control)TNF-α Secretion (pg/mL)
Vehicle Control (0.1% DMSO)1.2 ± 0.315.8 ± 3.1
LPS (1 µg/mL)1001250.4 ± 150.2
LPS + this compound (5 µM)65.4 ± 7.8875.3 ± 90.1
LPS + this compound (10 µM)42.1 ± 5.5550.9 ± 65.7
LPS + L-NAME (1 mM)15.2 ± 2.1N/A

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Apoptosis vs. Necrosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Caspase Activity Assay (Colorimetric)

Principle: Caspases are key proteases in the apoptotic pathway. This assay measures the activity of specific caspases (e.g., caspase-3) by detecting the cleavage of a colorimetric substrate.[9][10][11][12]

Protocol:

  • Cell Lysis: Treat cells with this compound as described for the apoptosis assay. Lyse the cells using a chilled lysis buffer provided in a commercial caspase activity assay kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Caspase Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the fold increase in caspase-3 activity relative to the vehicle-treated control.

Anti-inflammatory Assay: Nitric Oxide (NO) Production

Principle: In inflammatory conditions, macrophages can be stimulated to produce nitric oxide (NO) by inducible nitric oxide synthase (iNOS). The Griess assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.[13][14][15][16]

Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-only treated control.

Potential Signaling Pathway for Investigation: NF-κB

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation and cell survival.[17][18][19] Given the potential cytotoxic and anti-inflammatory activities of this compound, investigating its effect on this pathway is a logical next step.

nfkb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 binds ikk IKK Complex tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates ikb_nfkb IκBα-NF-κB (Inactive) nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n translocates ikb_nfkb->nfkb IκBα degradation This compound This compound This compound->ikk inhibits? dna DNA nfkb_n->dna binds genes Pro-inflammatory Gene Expression dna->genes

Caption: A simplified diagram of the canonical NF-κB signaling pathway, a potential target of this compound.

References

Application Notes and Protocols for Actinodaphnine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Actinodaphnine, an alkaloid extracted from Cinnamomum insularimontanum, has demonstrated cytotoxic effects in various cancer cell lines.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Actinodaphnine in cell culture experiments. The protocols outlined below detail methods for assessing its impact on cell viability and elucidating its mechanism of action, particularly its role in inducing apoptosis and modulating key signaling pathways.[1]

Mechanism of Action

Actinodaphnine induces apoptosis in human hepatoma Mahlavu cells through a mechanism involving the increased production of nitric oxide (NO) and reactive oxygen species (ROS).[1] This is followed by the downregulation of the NF-kappaB signaling pathway. The cascade of events includes a decrease in the mitochondrial membrane potential and the activation of caspases, ultimately leading to programmed cell death.[1]

Data Presentation

The following table summarizes hypothetical data from an MTT assay investigating the effect of Actinodaphnine on a cancer cell line after a 48-hour incubation period. This data is representative of the dose-dependent inhibition of cell viability.

Actinodaphnine (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.35 ± 0.09100
11.22 ± 0.0790.4
51.05 ± 0.0677.8
100.81 ± 0.0560.0
250.54 ± 0.0440.0
500.27 ± 0.0320.0
1000.14 ± 0.0210.4

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of Actinodaphnine on cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.

Materials:

  • Actinodaphnine

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed a cell suspension (100 µL/well) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Actinodaphnine in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to the corresponding wells. For the vehicle control wells, add 100 µL of the vehicle used to dissolve Actinodaphnine (e.g., DMSO, ensuring the final concentration does not exceed 0.1%).

  • Incubation: Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis: Calculate cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by Actinodaphnine. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.

Materials:

  • Actinodaphnine

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Actinodaphnine for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Visualization of Signaling Pathways and Workflows

G cluster_0 cluster_1 cluster_2 Actinodaphnine Actinodaphnine ROS_NO ↑ ROS/NO Production Actinodaphnine->ROS_NO NFkB_Inhibition NF-κB Inhibition ROS_NO->NFkB_Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_NO->Mitochondrial_Dysfunction Apoptosis Apoptosis NFkB_Inhibition->Apoptosis Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway of Actinodaphnine-induced apoptosis.

G cluster_0 cluster_1 cluster_2 Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Actinodaphnine Add Actinodaphnine Incubate_24h->Add_Actinodaphnine Incubate_48h Incubate 48h Add_Actinodaphnine->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

Caption: Experimental workflow for the MTT cell viability assay.

References

Unveiling the Therapeutic Potential of Daphmacropodine: Proposed Animal Models and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the quest for novel therapeutic agents, the alkaloid Daphmacropodine, isolated from Daphniphyllum macropodum, has emerged as a compound of interest. While in vitro studies have hinted at its cytotoxic, pesticidal, and antibacterial properties, a comprehensive understanding of its physiological effects and therapeutic potential in living organisms remains elusive. To bridge this knowledge gap, we present detailed application notes and protocols for establishing and utilizing animal models to investigate the prospective anti-inflammatory, neuroprotective, and cardiovascular effects of this compound.

These proposed studies are designed for researchers, scientists, and drug development professionals, providing a foundational framework for the preclinical evaluation of this promising natural product. The protocols draw upon established methodologies to ensure robustness and reproducibility.

Section 1: Investigating the Anti-inflammatory Properties of this compound

Inflammation is a key pathological feature of numerous chronic diseases. The following protocols are designed to assess the potential of this compound to modulate inflammatory responses in vivo.

Application Note 1.1: Carrageenan-Induced Paw Edema Model in Rats

This widely used model of acute inflammation is ideal for initial screening of the anti-inflammatory effects of this compound.

Experimental Protocol:

  • Animal Model: Male Wistar rats (180-220g) will be used.

  • Acclimatization: Animals will be acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Rats will be randomly divided into four groups (n=6 per group):

    • Vehicle Control (Saline)

    • This compound (10 mg/kg, p.o.)

    • This compound (30 mg/kg, p.o.)

    • Positive Control (Indomethacin, 10 mg/kg, p.o.)

  • Drug Administration: this compound and Indomethacin will be administered orally 60 minutes before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in saline will be injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema will be calculated.

Hypothetical Data Summary:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
This compound100.62 ± 0.05*27.1
This compound300.41 ± 0.04 51.8
Indomethacin100.35 ± 0.0358.8

*p<0.05, **p<0.01 compared to Vehicle Control

Experimental Workflow for Carrageenan-Induced Paw Edema Model

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis Acclimatization Acclimatize Male Wistar Rats (1 week) Grouping Randomly Group Rats (n=6/group) Acclimatization->Grouping Drug_Admin Oral Administration: - Vehicle - this compound (10 & 30 mg/kg) - Indomethacin (10 mg/kg) Induction Inject 1% Carrageenan into Right Hind Paw (0.1 mL) Drug_Admin->Induction 60 min Measurement Measure Paw Volume with Plethysmometer (0, 1, 2, 3, 4 hours) Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis

Workflow for assessing acute anti-inflammatory effects.

Application Note 1.2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model allows for the investigation of this compound's effect on systemic inflammatory responses and pro-inflammatory cytokine production.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Grouping: Mice will be divided into four groups (n=6 per group):

    • Vehicle Control (Saline)

    • LPS Control (1 mg/kg, i.p.)

    • This compound (30 mg/kg, p.o.) + LPS

    • Positive Control (Dexamethasone, 1 mg/kg, p.o.) + LPS

  • Drug Administration: this compound or Dexamethasone will be administered orally 1 hour before LPS challenge.

  • Induction of Inflammation: Mice will be injected intraperitoneally with LPS (1 mg/kg).

  • Sample Collection: Blood will be collected 2 hours post-LPS injection for cytokine analysis.

  • Cytokine Analysis: Serum levels of TNF-α, IL-6, and IL-1β will be measured by ELISA.

Hypothetical Data Summary:

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control-50 ± 835 ± 620 ± 4
LPS Control11250 ± 150980 ± 110450 ± 50
This compound + LPS30780 ± 90550 ± 65280 ± 30*
Dexamethasone + LPS1450 ± 55 310 ± 40150 ± 20**

*p<0.05, **p<0.01 compared to LPS Control

Hypothesized Anti-inflammatory Signaling Pathway of this compound

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB This compound This compound This compound->NFkB Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Proposed mechanism of anti-inflammatory action.

Section 2: Exploring the Neuroprotective Potential of this compound

Given the cytotoxic properties observed in vitro, investigating the neuroprotective effects of this compound at non-toxic doses is a logical next step.

Application Note 2.1: Scopolamine-Induced Memory Impairment in Mice

This model is used to assess the potential of this compound to mitigate cholinergic dysfunction-related cognitive deficits, a hallmark of neurodegenerative diseases like Alzheimer's.

Experimental Protocol:

  • Animal Model: Male Swiss albino mice (25-30g).

  • Behavioral Tests:

    • Y-maze: To assess spatial working memory.

    • Morris Water Maze (MWM): To evaluate spatial learning and memory.

  • Grouping: Mice will be divided into four groups (n=8 per group):

    • Vehicle Control

    • Scopolamine Control (1 mg/kg, i.p.)

    • This compound (20 mg/kg, p.o.) + Scopolamine

    • Positive Control (Donepezil, 1 mg/kg, p.o.) + Scopolamine

  • Drug Administration: this compound or Donepezil will be administered orally for 7 days. On the 7th day, it will be given 60 minutes before the behavioral test.

  • Induction of Amnesia: Scopolamine (1 mg/kg) will be administered intraperitoneally 30 minutes before the behavioral tests.

  • Data Collection:

    • Y-maze: Percentage of spontaneous alternation.

    • MWM: Escape latency and time spent in the target quadrant.

Hypothetical Data Summary:

Treatment GroupDose (mg/kg)Y-maze: % AlternationMWM: Escape Latency (s)
Vehicle Control-75 ± 520 ± 3
Scopolamine Control145 ± 455 ± 6
This compound + Scopolamine2065 ± 535 ± 4
Donepezil + Scopolamine170 ± 6 28 ± 3

*p<0.05, **p<0.01 compared to Scopolamine Control

Experimental Workflow for Scopolamine-Induced Amnesia Model

G cluster_pre Pre-Treatment cluster_treatment Treatment (7 Days) cluster_test Testing Day (Day 7) cluster_analysis Data Analysis Acclimatization Acclimatize Male Swiss Albino Mice Grouping Randomly Group Mice (n=8/group) Acclimatization->Grouping Drug_Admin Daily Oral Administration: - Vehicle - this compound (20 mg/kg) - Donepezil (1 mg/kg) Grouping->Drug_Admin Final_Drug_Admin Administer Final Drug Dose Scopolamine_Admin Administer Scopolamine (1 mg/kg, i.p.) Final_Drug_Admin->Scopolamine_Admin 30 min Behavioral_Test Perform Y-maze and Morris Water Maze Tests Scopolamine_Admin->Behavioral_Test 30 min Data_Analysis Analyze % Alternation (Y-maze) and Escape Latency (MWM) Behavioral_Test->Data_Analysis

Protocol for evaluating cognitive-enhancing effects.

Section 3: Preliminary Assessment of Cardiovascular Effects

Given that many natural alkaloids exhibit cardiovascular activity, a preliminary investigation into the effects of this compound on cardiovascular parameters is warranted.

Application Note 3.1: Non-Invasive Blood Pressure and Heart Rate Measurement in Rats

This protocol provides a basic assessment of the acute cardiovascular effects of this compound.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: Rats will be trained for several days to remain calm in the restraining device for blood pressure measurement.

  • Grouping: Rats will be used in a crossover design with a one-week washout period between treatments.

    • Vehicle Control (Saline, p.o.)

    • This compound (10 mg/kg, p.o.)

    • This compound (30 mg/kg, p.o.)

  • Measurement: Systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) will be measured using a tail-cuff method at baseline and at 30, 60, 90, and 120 minutes post-administration.

Hypothetical Data Summary:

TreatmentDose (mg/kg)Change in SBP at 60 min (mmHg)Change in HR at 60 min (bpm)
Vehicle-+2 ± 3-5 ± 8
This compound10-8 ± 4-15 ± 10
This compound30-20 ± 5-35 ± 12

*p<0.05 compared to Vehicle

Hypothesized Cardiovascular Signaling Pathway

G This compound This compound Calcium_Channels Voltage-Gated Ca2+ Channels This compound->Calcium_Channels Blockade Vascular_Smooth_Muscle Vascular Smooth Muscle Cells Calcium_Channels->Vascular_Smooth_Muscle Ca2+ Influx Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Relaxation Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Potential mechanism for blood pressure reduction.

Disclaimer: The data presented in the tables are hypothetical and for illustrative purposes only. Actual experimental results may vary. These protocols are intended as a starting point for research and should be adapted and optimized as necessary, following all institutional and national guidelines for the ethical use of animals in research.

Application Notes and Protocols for High-Throughput Screening of Daphmacropodine and Analogs for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daphmacropodine is a member of the Daphniphyllum alkaloids, a class of natural products that have demonstrated a range of biological activities, including cytotoxic effects against cancer cell lines.[1][2][3] High-throughput screening (HTS) assays are essential tools in drug discovery for rapidly evaluating the biological activity of large numbers of compounds. This document provides detailed application notes and protocols for conducting HTS assays to identify and characterize the anticancer properties of this compound and its analogs. The primary focus is on cell viability assays, which are fundamental in identifying cytotoxic compounds.

Data Presentation: Cytotoxicity of Daphniphyllum Alkaloids

While specific high-throughput screening data for this compound is not widely published, the cytotoxic activities of structurally related Daphniphyllum alkaloids have been evaluated against various cancer cell lines. This data provides a strong rationale for screening this compound and its analogs for similar properties. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for representative Daphniphyllum alkaloids.

CompoundCell LineIC50 ValueCitation
Daphnioldhanol AHeLa31.9 μM[1]
Daphnezomine WHeLa16.0 µg/mL[2][3][4]

Note: The variation in units (μM vs. µg/mL) reflects the data as presented in the source literature. Direct comparison requires conversion based on the molecular weight of the specific compound.

Experimental Protocols

Two common and robust HTS assays for assessing cell viability are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. Both are well-suited for automated, multi-well plate formats.

High-Throughput Cell Viability Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[5] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[5]

Materials:

  • This compound and/or analog library

  • Cancer cell lines of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS)[6]

  • 96-well or 384-well clear flat-bottom microplates

  • Multichannel pipettes or automated liquid handling system

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Dilute the cell suspension to the desired seeding density (e.g., 1,000-100,000 cells/well, depending on the cell line).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound and control compounds in complete culture medium.

    • Remove the old medium from the cell plate and add 100 µL of the medium containing the test compounds. Include vehicle-only controls.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

High-Throughput Cell Viability Screening using the CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells by quantifying ATP, which is an indicator of metabolically active cells.[7][8][9] The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP.[7][10]

Materials:

  • This compound and/or analog library

  • Cancer cell lines of interest

  • Complete cell culture medium

  • CellTiter-Glo® Reagent[7]

  • Opaque-walled multiwell plates (96-well or 384-well) suitable for luminescence readings[8]

  • Multichannel pipettes or automated liquid handling system

  • Luminometer

Protocol:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, but use opaque-walled plates.

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9]

    • Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[9]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Data Acquisition:

    • Measure the luminescence using a luminometer.[8]

Mandatory Visualizations

Experimental Workflow for High-Throughput Screening

HTS_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis cell_seeding Seed Cells in Microplate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add this compound/Analogs incubation_24h->compound_addition incubation_48h Incubate for 48-72h compound_addition->incubation_48h reagent_addition Add Viability Reagent (MTT or CellTiter-Glo) incubation_48h->reagent_addition incubation_assay Incubate as per Protocol reagent_addition->incubation_assay read_plate Read Plate (Absorbance or Luminescence) incubation_assay->read_plate data_processing Data Processing read_plate->data_processing ic50_determination IC50 Determination data_processing->ic50_determination hit_identification Hit Identification ic50_determination->hit_identification Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3 STAT3 STAT3->Proliferation Src Src Src->Akt Activation This compound This compound This compound->Akt Inhibition This compound->STAT3 Inhibition This compound->Src Inhibition

References

Application Notes and Protocols for Radiolabeling Daphmacropodine for Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphmacropodine is a complex hexacyclic alkaloid belonging to the Daphniphyllum family of natural products. The intricate structure of these alkaloids is associated with a range of biological activities, making them compelling targets for drug discovery and development. To elucidate the molecular targets and pharmacological mechanisms of this compound, radiolabeling is an indispensable technique. A radiolabeled version of the molecule allows for sensitive and quantitative in vitro and in vivo binding studies to identify and characterize its interactions with biological macromolecules such as receptors and enzymes.

This document provides detailed application notes and generalized protocols for the radiolabeling of this compound, focusing on tritiation, a common method for labeling complex organic molecules without significantly altering their biological activity.[1]

Overview of Radiolabeling Strategies for this compound

Given the structural complexity of this compound, late-stage radiolabeling is the preferred approach to avoid lengthy and challenging multi-step syntheses with radioactive materials.[2][3] The two most common isotopes for this purpose are Tritium (B154650) (³H) and Carbon-14 (¹⁴C).

  • Tritium (³H) Labeling: Tritium is a beta-emitting isotope of hydrogen with a half-life of 12.32 years.[1] Its low-energy beta emission makes it relatively safe to handle with appropriate precautions.[4] Tritium labeling often involves the exchange of hydrogen atoms in the molecule with tritium, a process that can be catalyzed by various metal catalysts.[2][4] This method is advantageous as it generally does not alter the chemical structure and biological activity of the parent molecule.[1]

  • Carbon-14 (¹⁴C) Labeling: Carbon-14 is another beta-emitter with a long half-life of 5,730 years.[5] Incorporating ¹⁴C into a complex molecule like this compound would likely require a more involved synthetic route, starting from a ¹⁴C-labeled precursor.[3][5][6] While providing a metabolically stable label, the synthesis can be challenging and costly.

For initial binding studies, tritium labeling via catalytic hydrogen isotope exchange is the recommended strategy due to its practicality and the high specific activities achievable.[4]

Proposed Radiolabeling Protocol: [³H]-Daphmacropodine

This protocol describes a general method for the tritiation of this compound using a homogeneous iridium-based catalyst. The selection of a suitable catalyst and reaction conditions is crucial for achieving efficient and regioselective labeling.

Materials and Reagents
  • This compound

  • Tritium gas (T₂)

  • Iridium catalyst (e.g., Crabtree's catalyst, [Ir(cod)py(PCy₃)]PF₆)

  • Anhydrous, degassed solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Scintillation cocktail

  • HPLC grade solvents for purification

  • Solid-phase extraction (SPE) cartridges

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_reagents Prepare Reagents setup_reaction Setup Reaction Vessel prep_reagents->setup_reaction dissolve Dissolve this compound and Catalyst setup_reaction->dissolve tritiation Introduce Tritium Gas dissolve->tritiation react Incubate tritiation->react quench Quench Reaction react->quench remove_catalyst Remove Catalyst (SPE) quench->remove_catalyst hplc HPLC Purification remove_catalyst->hplc purity Radiochemical Purity (HPLC) hplc->purity specific_activity Specific Activity (LSC) purity->specific_activity store Store Radiolabeled Product specific_activity->store

Caption: Workflow for the radiolabeling and purification of [³H]-Daphmacropodine.

Step-by-Step Procedure
  • Preparation: In a glovebox under an inert atmosphere, add this compound and the iridium catalyst to a reaction vial equipped with a stir bar.

  • Dissolution: Add the anhydrous, degassed solvent to dissolve the substrate and catalyst.

  • Tritiation: Connect the reaction vial to a tritium manifold. Freeze-pump-thaw the solution to remove dissolved gases. Introduce tritium gas to the desired pressure.

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., room temperature to 80°C) for a designated period (e.g., 2-24 hours). The optimal time and temperature should be determined empirically.

  • Quenching and Work-up: After the reaction, carefully vent the excess tritium gas. Quench the reaction by adding a suitable protic solvent like methanol. Remove the solvent under reduced pressure.

  • Purification:

    • Solid-Phase Extraction (SPE): Dissolve the residue in a minimal amount of solvent and pass it through an appropriate SPE cartridge to remove the bulk of the metal catalyst.

    • High-Performance Liquid Chromatography (HPLC): Purify the crude product using reverse-phase HPLC to separate [³H]-Daphmacropodine from unlabeled this compound and any radiolabeled impurities.

  • Analysis:

    • Radiochemical Purity: Analyze the purified fraction by analytical HPLC with an in-line radioactivity detector to determine the radiochemical purity.

    • Specific Activity: Determine the concentration of the purified [³H]-Daphmacropodine by UV-Vis spectrophotometry or mass spectrometry. Measure the radioactivity using a liquid scintillation counter. The specific activity is then calculated (in Ci/mmol).

Quantitative Data Summary (Hypothetical)

As no experimental data for this compound radiolabeling is currently available, the following table presents hypothetical target values for a successful labeling experiment.

ParameterTarget ValueMethod of Analysis
Radiochemical Yield 10 - 40%HPLC with radioactivity detector
Radiochemical Purity > 98%Analytical HPLC with radioactivity detector
Specific Activity 20 - 80 Ci/mmolUV-Vis/MS and Liquid Scintillation Counting
Molar Activity 20 - 80 Ci/mmolCalculated from Specific Activity

Protocol: In Vitro Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of unlabeled this compound for a specific receptor, using the newly synthesized [³H]-Daphmacropodine.

Materials and Reagents
  • [³H]-Daphmacropodine (radioligand)

  • Unlabeled this compound (competitor)

  • Cell membranes or tissue homogenates expressing the target receptor

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • Non-specific binding inhibitor (e.g., a high concentration of a known ligand for the target receptor)

  • Glass fiber filters

  • Scintillation vials and cocktail

Experimental Workflow

binding_assay_workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prepare_reagents Prepare Reagents prepare_plates Prepare Assay Plates prepare_reagents->prepare_plates add_components Add Radioligand, Competitor, and Membranes prepare_plates->add_components incubate Incubate at Defined Temperature add_components->incubate filtration Rapid Filtration over Glass Fiber Filters incubate->filtration washing Wash Filters filtration->washing scintillation_counting Liquid Scintillation Counting washing->scintillation_counting data_analysis Data Analysis (IC₅₀, Kᵢ) scintillation_counting->data_analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure
  • Assay Setup: Prepare a series of dilutions of the unlabeled this compound. In assay tubes or a 96-well plate, set up conditions for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled ligand), and competitive binding (radioligand + membranes + varying concentrations of unlabeled this compound).

  • Incubation: Add the cell membranes, [³H]-Daphmacropodine (at a concentration near its Kd, if known, or a low nanomolar concentration), and the appropriate concentration of unlabeled this compound or buffer to the tubes/wells. Incubate the mixture for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Kᵢ) for this compound using the Cheng-Prusoff equation.

Hypothetical Binding Data
Competitor Concentration (nM)Specific Binding (DPM)% Inhibition
0150000
0.1145003.3
11200020.0
10750050.0
100200086.7
100050096.7
IC₅₀ 10 nM

Potential Signaling Pathway of this compound

While the specific molecular targets of this compound are not yet fully elucidated, many alkaloids interact with G-protein coupled receptors (GPCRs). The binding of a ligand to a GPCR can initiate a cascade of intracellular events. The following diagram illustrates a generic GPCR signaling pathway that could be investigated for this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound [³H]-Daphmacropodine Receptor GPCR This compound->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylation Cascade

Caption: Generic GPCR signaling pathway potentially activated by this compound.

Safety Precautions

All work with radioactive materials must be conducted in a designated and licensed laboratory. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn. All radioactive waste must be disposed of according to institutional and regulatory guidelines.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the radiolabeling of this compound and its subsequent use in binding studies. While the specific conditions for labeling and assays will require empirical optimization, these guidelines serve as a valuable starting point for researchers investigating the pharmacology of this complex natural product. The use of radiolabeled this compound will be instrumental in identifying its molecular targets and unraveling its mechanism of action, thereby paving the way for potential therapeutic applications.

References

Application of Daphmacropodine in Natural Product Libraries: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Daphmacropodine, a complex alkaloid isolated from the plant Daphniphyllum macropodum, represents a class of natural products with significant potential for inclusion in drug discovery and natural product libraries. Alkaloids from Daphniphyllum species have demonstrated a range of biological activities, including cytotoxic, neuroprotective, and anti-inflammatory effects.[1] This document provides detailed application notes on this compound, a summary of the cytotoxic activities of related compounds from the same plant, and comprehensive protocols for evaluating its biological effects. This information is intended for researchers, scientists, and drug development professionals interested in leveraging the therapeutic potential of novel natural products.

Application Notes

Natural product libraries are a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds.[1] this compound and its analogues are valuable additions to such libraries due to their unique polycyclic structures and demonstrated bioactivities.

Anticancer Drug Discovery:

Alkaloids from Daphniphyllum macropodum have shown promising cytotoxic activity against various cancer cell lines.[2][3] This suggests that this compound could be a valuable screening candidate for identifying novel anticancer agents. Its complex structure may allow it to interact with novel biological targets or bind to existing targets with high affinity and specificity. The inclusion of this compound in natural product libraries can increase the chemical diversity available for high-throughput screening campaigns aimed at discovering new oncology therapeutics.

Neuroprotective Agent Screening:

Some alkaloids from related plant families have exhibited neuroprotective properties. While specific neuroprotective data for this compound is not yet extensively documented, its structural class suggests potential activity in this area. Screening this compound against models of neurodegenerative diseases, such as Parkinson's or Alzheimer's, could lead to the discovery of new therapeutic leads.

Data Presentation: Cytotoxic Activities of Alkaloids from Daphniphyllum macropodum

While specific quantitative data for this compound is limited in the public domain, the following table summarizes the cytotoxic activities of other recently discovered alkaloids from Daphniphyllum macropodum, providing a strong rationale for the inclusion of this compound in screening libraries. The data is presented as IC50 values (µM), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundP-388 (Mouse Lymphocytic Leukemia)A-549 (Human Lung Carcinoma)SGC-7901 (Human Gastric Carcinoma)HL-60 (Human Promyelocytic Leukemia)
Daphnicyclidin M 5.7 µM> 40 µM22.4 µM> 40 µM
Daphnicyclidin N 6.5 µM> 40 µM25.6 µM> 40 µM
Macropodumine C 10.3 µM> 40 µM> 40 µM> 40 µM
Daphnicyclidin A 13.8 µM> 40 µM> 40 µM> 40 µM

Data sourced from a study on new alkaloids from the stem bark of Daphniphyllum macropodum.[2][4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the cytotoxic and apoptotic effects of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the concentration-dependent effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A-549, SGC-7901, P-388)

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Analysis of Apoptosis by Western Blotting

This protocol is to investigate if this compound induces apoptosis by examining the expression of key apoptotic proteins.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat cells with various concentrations of this compound for a specified time. Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

Signaling Pathway Diagram

Daphmacropodine_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (Varying Concentrations & Times) Start->Treatment MTT MTT Assay (Cell Viability/Cytotoxicity) Treatment->MTT WB Western Blot (Apoptosis Protein Expression) Treatment->WB Data_Analysis Data Analysis MTT->Data_Analysis WB->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50 Apoptosis_Confirmation Confirm Apoptosis Induction Data_Analysis->Apoptosis_Confirmation Conclusion Conclusion on Bioactivity IC50->Conclusion Apoptosis_Confirmation->Conclusion

References

Application Notes and Protocols: Computational Docking of Daphmacropodine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of published scientific literature did not yield specific computational docking studies for Daphmacropodine against any protein target. Therefore, the following Application Notes and Protocols are presented as a detailed, illustrative example of how such a study would be conducted and documented. The protein target, quantitative data, and specific interacting residues are hypothetical and chosen for demonstrative purposes based on the known biological activities of related Daphniphyllum alkaloids, which include cytotoxic effects against cancer cell lines.

Introduction

This compound is a complex polycyclic alkaloid isolated from plants of the Daphniphyllum genus. Related alkaloids from this genus have demonstrated a range of biological activities, including cytotoxic and antioxidant effects.[1][2] This has prompted interest in their potential as therapeutic agents. Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[3][4][5] This approach can elucidate potential mechanisms of action, identify key molecular interactions, and guide further experimental studies in drug discovery.

This document outlines a hypothetical computational docking study of this compound with the Epidermal Growth Factor Receptor (EGFR), a protein often implicated in cancer progression. The protocols and data presented herein serve as a template for researchers, scientists, and drug development professionals interested in applying computational methods to investigate the therapeutic potential of natural products like this compound.

Data Presentation: Hypothetical Docking Results

The following tables summarize the hypothetical quantitative data from the docking analysis of this compound against the kinase domain of EGFR.

Table 1: Docking Scores and Binding Energies

LigandProtein TargetDocking Score (kcal/mol)Estimated Free Energy of Binding (ΔG) (kcal/mol)
This compoundEGFR (PDB: 1M17)-9.8-10.2
Gefitinib (Control)EGFR (PDB: 1M17)-10.5-11.1

Table 2: Key Interacting Residues and Bond Types

LigandInteracting Residue in EGFRDistance (Å)Bond Type
This compoundMet7933.1Hydrogen Bond
This compoundLeu7183.8Hydrophobic Interaction
This compoundVal7264.2Hydrophobic Interaction
This compoundAla7433.9Hydrophobic Interaction
This compoundLys7453.5Pi-Cation Interaction
Gefitinib (Control)Met7932.9Hydrogen Bond
Gefitinib (Control)Gln7913.2Hydrogen Bond
Gefitinib (Control)Leu8443.6Hydrophobic Interaction

Experimental Protocols

This section provides a detailed methodology for performing a computational docking study.

Software and Resource Requirements
  • Molecular Modeling Software: AutoDock Tools, PyMOL, Discovery Studio

  • Docking Engine: AutoDock Vina

  • Protein Data Bank (PDB): For retrieval of protein crystal structures.

  • PubChem or similar database: For retrieval of ligand structures.

Protocol for Molecular Docking
  • Protein Preparation:

    • Download the 3D crystal structure of the target protein, in this case, EGFR kinase domain (e.g., PDB ID: 1M17), from the Protein Data Bank.

    • Open the PDB file in a molecular modeling software (e.g., AutoDock Tools).

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens and assign Kollman charges to the protein.

    • Save the prepared protein structure in PDBQT format.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database like PubChem.

    • Load the ligand into AutoDock Tools.

    • Detect the root, set the number of rotatable bonds, and assign Gasteiger charges.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Identify the active site of the protein. This can be determined from the position of the co-crystallized ligand in the original PDB file or through literature search.

    • Using AutoDock Tools, define the grid box dimensions to encompass the entire active site. For EGFR (1M17), the grid box can be centered on the ATP-binding pocket.

    • Set the grid box dimensions (e.g., x=25, y=25, z=25 Å) with a spacing of 1.0 Å.

  • Running the Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation.

    • Create a configuration file specifying the paths to the prepared protein and ligand, the grid box parameters, and the output file name.

    • Execute the docking simulation from the command line. Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities.

  • Analysis of Results:

    • Visualize the docking results using software like PyMOL or Discovery Studio.

    • Analyze the top-ranked binding pose to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and EGFR.

    • Compare the binding mode and affinity of this compound to that of a known inhibitor (e.g., Gefitinib) to assess its potential efficacy.

Visualizations

Experimental Workflow

G Computational Docking Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p_prep Protein Preparation (PDB: 1M17) grid Grid Box Generation (Active Site Definition) p_prep->grid Prepared Protein l_prep Ligand Preparation (this compound) dock Molecular Docking (AutoDock Vina) l_prep->dock Prepared Ligand grid->dock Grid Parameters results Results Analysis (Binding Poses & Scores) dock->results interactions Interaction Analysis (H-bonds, Hydrophobic) results->interactions

Caption: A flowchart of the computational docking process.

Hypothetical Signaling Pathway

G Hypothetical Inhibition of EGFR Signaling by this compound EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Daph This compound Daph->EGFR Inhibits RAS RAS P->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation

Caption: this compound's hypothetical inhibition of the EGFR pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Daphmacropodine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Daphmacropodine from crude extracts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

1. Poor Peak Shape: Tailing Peaks

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing is a common issue when analyzing alkaloids like this compound, which contain basic nitrogen atoms. These can interact with residual acidic silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.

    Possible Causes and Solutions:

    • Secondary Interactions with Silanol Groups:

      • Solution 1: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having a low silanol activity.

      • Solution 2: Mobile Phase Modifier: Add a competitive base, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), to the mobile phase at a low concentration (e.g., 0.1% v/v). This will occupy the active sites on the stationary phase, reducing their interaction with this compound.

      • Solution 3: Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of the silanol groups (typically above pH 7). However, ensure the column is stable at the chosen pH. Alternatively, lowering the pH (e.g., to pH 3-4) can protonate this compound, which can sometimes improve peak shape, especially when using an appropriate ion-pairing agent.

    • Column Overload:

      • Solution: Reduce the concentration of the injected sample. This compound is soluble in solvents like DMSO and acetone, so ensure your stock solution is not overly concentrated.[1]

    • Column Contamination or Degradation:

      • Solution: Flush the column with a strong solvent or, if the column is old, replace it.

2. Poor Resolution Between this compound and Other Alkaloids

  • Question: I am unable to separate the this compound peak from other closely eluting peaks in my crude extract. How can I improve the resolution?

  • Answer: The genus Daphniphyllum contains over 350 different alkaloids, many of which are structurally similar.[2][3] Achieving good resolution is therefore a significant challenge.

    Strategies to Improve Resolution:

    • Optimize Mobile Phase Composition:

      • Solution 1: Change Organic Modifier: If you are using methanol (B129727), try switching to acetonitrile, or vice versa. The different selectivities of these solvents can alter the elution order and improve separation.

      • Solution 2: Adjust Isocratic Composition or Gradient Slope: In isocratic elution, a small change in the organic-to-aqueous ratio can significantly impact resolution. For gradient elution, a shallower gradient will increase the separation time and can improve the resolution of closely eluting compounds.

    • Change Stationary Phase:

      • Solution: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a cyano phase, which can offer different selectivity for alkaloids.

    • Adjust Flow Rate and Temperature:

      • Solution 1: Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

      • Solution 2: Adjust Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, the stability of this compound at elevated temperatures should be considered.

3. Inconsistent Retention Times

  • Question: The retention time for my this compound peak is shifting between injections. What could be causing this variability?

  • Answer: Retention time instability can be caused by several factors related to the HPLC system, mobile phase preparation, and column equilibration.

    Troubleshooting Inconsistent Retention Times:

    • Insufficient Column Equilibration:

      • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when using a new mobile phase or after the system has been idle.

    • Mobile Phase Issues:

      • Solution 1: Inconsistent Mobile Phase Preparation: Prepare fresh mobile phase for each analysis and ensure accurate measurement of all components.

      • Solution 2: Mobile Phase Degassing: Inadequate degassing can lead to bubble formation in the pump, causing pressure fluctuations and shifting retention times. Use an online degasser or degas the mobile phase before use.

    • Pump and System Leaks:

      • Solution: Check for leaks in the pump, injector, and fittings. A small leak can cause pressure fluctuations and affect the flow rate, leading to inconsistent retention times.

Frequently Asked Questions (FAQs)

1. Sample and Mobile Phase Preparation

  • Question: What is the best way to prepare a crude extract of Daphniphyllum macropodum for HPLC analysis of this compound?

  • Answer:

    • Extraction: Macerate the dried and powdered plant material with a suitable organic solvent. Given that this compound is soluble in chloroform, dichloromethane, and ethyl acetate, these are good starting points for extraction.[1] Methanol is also a common solvent for extracting alkaloids.

    • Concentration: Evaporate the solvent from the extract under reduced pressure.

    • Dissolution: Re-dissolve the dried extract in a solvent compatible with your HPLC mobile phase. A mixture of the mobile phase or a solvent slightly stronger than the initial mobile phase is often a good choice.

    • Filtration: Filter the sample through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the HPLC column.

  • Question: What type of mobile phase is recommended for the separation of this compound?

  • Answer: For the separation of alkaloids like this compound, a reversed-phase HPLC method is typically used. A good starting point would be a mobile phase consisting of:

    • Aqueous Phase (A): Water with a pH modifier. An acidic pH (e.g., 0.1% formic acid or phosphoric acid to bring the pH to around 3) is often used to ensure the consistent protonation of the alkaloid's nitrogen, which can improve peak shape.

    • Organic Phase (B): Acetonitrile or methanol.

    • A gradient elution from a lower to a higher concentration of the organic phase is generally recommended for analyzing crude extracts containing compounds with a wide range of polarities.

2. Detection

  • Question: What is the optimal wavelength for detecting this compound?

  • Answer: Without a published UV spectrum for this compound, the optimal detection wavelength is not definitively known. However, many alkaloids exhibit UV absorbance in the range of 220-300 nm. It is highly recommended to use a Photodiode Array (PDA) detector to determine the wavelength of maximum absorbance for this compound in your sample. If a PDA detector is not available, you can start by monitoring at a few different wavelengths, such as 230 nm, 254 nm, and 280 nm, to find the best response.

Quantitative Data Summary

Table 1: General Starting Parameters for HPLC Method Development for this compound

ParameterRecommended Starting ConditionNotes
Column C18, 250 mm x 4.6 mm, 5 µmA base-deactivated column is preferable.
Mobile Phase A 0.1% Formic Acid in WaterAdjust pH to ~3.0.
Mobile Phase B Acetonitrile or Methanol
Gradient 5% to 95% B over 30 minutesAdjust the gradient slope for optimal resolution.
Flow Rate 1.0 mL/min
Column Temp. 30 °CCan be optimized between 25-40 °C.
Injection Vol. 10 µL
Detector PDA/UV-VisMonitor at 230, 254, and 280 nm initially.

Experimental Protocols

Protocol 1: Preparation of Crude Extract from Daphniphyllum macropodum

  • Drying and Grinding: Dry the plant material (e.g., leaves or stems) at 40-50 °C until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction: Macerate 10 g of the powdered plant material with 100 mL of methanol in a conical flask. Shake the flask on an orbital shaker for 24 hours at room temperature.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process on the residue two more times with fresh methanol to ensure complete extraction.

  • Concentration: Combine all the filtrates and evaporate the solvent using a rotary evaporator at 40 °C under reduced pressure to obtain the crude methanol extract.

  • Sample Preparation for HPLC: Accurately weigh 10 mg of the crude extract and dissolve it in 10 mL of methanol (or the initial mobile phase composition) to get a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: Proposed HPLC Method for the Analysis of this compound

  • HPLC System and Conditions:

    • System: A standard HPLC system equipped with a pump, autosampler, column oven, and PDA detector.

    • Column: C18 base-deactivated column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase:

      • A: 0.1% (v/v) formic acid in water.

      • B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-35 min: 10% to 90% B

      • 35-40 min: 90% B

      • 40-41 min: 90% to 10% B

      • 41-50 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA detector scanning from 200-400 nm. Extract chromatograms at the wavelength of maximum absorbance for the peak of interest.

  • Analysis Procedure:

    • Equilibrate the column with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (methanol or initial mobile phase) to ensure there are no interfering peaks from the solvent.

    • Inject the prepared crude extract sample.

    • Identify the this compound peak based on its retention time (if a standard is available) or by collecting the fraction and performing further analysis (e.g., mass spectrometry).

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material extraction Extraction plant_material->extraction filtration Filtration & Concentration extraction->filtration sample_injection Sample for Injection filtration->sample_injection hplc_system HPLC System sample_injection->hplc_system separation Chromatographic Separation hplc_system->separation detection Detection (PDA/UV) separation->detection data_acquisition Data Acquisition detection->data_acquisition chromatogram Chromatogram data_acquisition->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification peak_integration->quantification

Caption: Workflow for HPLC analysis of this compound.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Time Issues start Poor Chromatogram? peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting split_peaks Split Peaks? start->split_peaks poor_resolution Poor Resolution? start->poor_resolution rt_shift Retention Time Shift? start->rt_shift solution_tailing Use base-deactivated column Add TEA to mobile phase Adjust pH peak_tailing->solution_tailing solution_fronting Lower sample concentration Check solvent compatibility peak_fronting->solution_fronting solution_split Check for column blockage Ensure proper sample dissolution split_peaks->solution_split solution_resolution Optimize gradient Change organic modifier Try different column poor_resolution->solution_resolution solution_rt Equilibrate column Check for leaks Prepare fresh mobile phase rt_shift->solution_rt

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Daphmacropodine Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for daphmacropodine (B8099199) is not extensively available in public literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles for the handling and stability testing of alkaloids, particularly indole (B1671886) alkaloids. Researchers should adapt these general guidelines to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color (e.g., turned yellow/brown). What is the likely cause?

A1: A change in color is a common indicator of chemical degradation, often due to oxidation or photodegradation. Alkaloids, especially those with complex ring structures, can be sensitive to environmental factors.

  • Exposure to Light: Many alkaloids are photosensitive and can degrade when exposed to ambient or UV light.

  • Presence of Oxygen: Dissolved oxygen in the solvent can lead to the oxidation of the molecule.

  • pH of the Solution: The stability of alkaloids can be highly dependent on the pH of the solution.[1][2]

  • Elevated Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation.[1][2]

Q2: I've observed a precipitate forming in my aqueous this compound solution. What should I do?

A2: Precipitation in an aqueous buffer can be due to issues with solubility or degradation.

  • Verify pH: The solubility of many alkaloids is pH-dependent. This compound may be less soluble at neutral or alkaline pH. Adjusting the pH to a slightly acidic range could improve solubility, but it is essential to monitor for potential acid-catalyzed degradation.[1][2]

  • Consider a Co-solvent: For aqueous buffers, preparing a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695) and then diluting it into the aqueous medium can be effective. Ensure the final concentration of the organic solvent is compatible with your experiment.

  • Prepare Fresh Solutions: If the precipitate forms over time, it may be a degradation product. It is always advisable to prepare fresh solutions before each experiment.

Q3: How should I prepare and store my this compound stock solutions to maximize stability?

A3: Proper preparation and storage are crucial for maintaining the integrity of your stock solutions.

  • Solvent Selection: Use high-purity, anhydrous solvents. DMSO or ethanol are common choices for preparing stock solutions.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent multiple freeze-thaw cycles.

  • Inert Atmosphere: For highly sensitive applications, preparing and storing solutions under an inert atmosphere, such as nitrogen or argon, can minimize oxidation.

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

Q4: My experimental results are inconsistent, suggesting a loss of this compound activity. How can I confirm if degradation is the cause?

A4: Inconsistent results or a loss of biological activity are strong indicators of compound degradation. To confirm this, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is recommended. A stability-indicating method can separate the intact this compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time would confirm degradation.

Troubleshooting Guide

Symptom Potential Cause Recommended Action
Visual Changes (Color change, precipitation) Oxidation, photodegradation, pH-dependent instability, low solubility.1. Prepare fresh solutions daily. 2. Store solutions protected from light (amber vials) and at low temperatures (-20°C or -80°C). 3. Degas solvents to remove dissolved oxygen. 4. Conduct a pH-stability study to find the optimal pH range. 5. Consider using a co-solvent (e.g., DMSO, ethanol) for aqueous solutions.
Inconsistent Analytical Results (e.g., changing HPLC peaks) Formation of degradation products.1. Use a validated stability-indicating HPLC method to monitor the purity of the solution over time.[3][4] 2. Characterize the degradation products using LC-MS to understand the degradation pathway. 3. Optimize solution parameters (pH, solvent) to minimize degradation.
Loss of Biological Activity Chemical degradation of this compound.1. Prepare fresh solutions for each experiment from a properly stored stock. 2. Confirm the concentration of your solution before each experiment using a validated analytical method (e.g., HPLC). 3. Store working solutions on ice and protected from light during the experiment.
pH-Dependent Instability Susceptibility to acid or base-catalyzed hydrolysis or rearrangement.1. Determine the optimal pH range for this compound stability through a pH-stability study. 2. Use buffers within this optimal pH range for your experiments.

Data Presentation

Table 1: Hypothetical pH Stability of this compound in Aqueous Buffer at 25°C
pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% RemainingObservations
3.0100.098.598.5%Clear solution
5.0100.099.299.2%Clear solution
7.4100.085.185.1%Slight yellowing
9.0100.065.765.7%Yellow solution, minor precipitate
Table 2: Hypothetical Temperature Stability of this compound in pH 5.0 Buffer
TemperatureInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% RemainingObservations
4°C100.099.899.8%Clear solution
25°C (RT)100.099.299.2%Clear solution
40°C100.091.591.5%Faint yellowing
60°C100.078.378.3%Noticeable yellowing

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[5][6]

Objective: To investigate the degradation of this compound under various stress conditions.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature.

    • Thermal Degradation: Store the solid compound and a solution (in a chosen buffer) at 80°C.

    • Photodegradation: Expose a solution of this compound to direct sunlight or a photostability chamber.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to observe the decrease in the parent peak and the formation of new peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths. This helps in identifying peaks with different spectral properties.

  • Optimization:

    • Inject a mixture of the stressed samples (from the forced degradation study) into the HPLC system.

    • Adjust the gradient, flow rate, and column temperature to achieve baseline separation between the main this compound peak and all degradation product peaks.

    • The method is considered stability-indicating if all peaks are well-resolved.

Visualizations

TroubleshootingWorkflow cluster_observe Observation cluster_investigate Investigation cluster_action Corrective Action cluster_confirm Confirmation observe Instability Observed (e.g., color change, precipitation, loss of activity) check_handling Review Handling Procedures (Light, Temp, O2 exposure?) observe->check_handling check_solution Check Solution Parameters (pH, Solvent, Concentration) observe->check_solution optimize_storage Optimize Storage (Lower Temp, Protect from Light) check_handling->optimize_storage optimize_solution Optimize Solution (Adjust pH, Use Co-solvent) check_solution->optimize_solution analytical_check Perform Analytical Check (e.g., HPLC) re_analyze Re-analyze for Stability analytical_check->re_analyze fresh_prep Prepare Fresh Solutions optimize_storage->fresh_prep optimize_solution->fresh_prep fresh_prep->analytical_check stable Solution is Stable re_analyze->stable unstable Still Unstable re_analyze->unstable unstable->check_handling Re-evaluate

Caption: A logical workflow for troubleshooting this compound instability.

DegradationPathway cluster_stress Stress Factors cluster_products Potential Degradation Products This compound This compound (Intact Molecule) Product_A Oxidized Product This compound->Product_A Oxidation Product_B Hydrolyzed Product This compound->Product_B Hydrolysis Product_C Photodegradation Product This compound->Product_C Photolysis Light Light (Photodegradation) Light->Product_C Oxygen Oxygen (Oxidation) Oxygen->Product_A pH Acid/Base (Hydrolysis) pH->Product_B

Caption: A hypothetical degradation pathway for this compound.

References

Daphmacropodine Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of daphmacropodine (B8099199).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources for this compound extraction?

This compound is a natural alkaloid most commonly extracted from the leaves and stems of plants belonging to the Daphniphyllum genus. Species such as Daphniphyllum macropodum are known to be rich sources of this compound. The extraction process typically involves the use of acidified water or ethanol (B145695) to isolate the crude alkaloids.

Q2: I am experiencing low yields of this compound from my extraction. What are the potential causes and solutions?

Low extraction yields can stem from several factors. Firstly, the concentration of this compound in the plant material can vary based on the season of collection and the specific plant part used. Secondly, inefficient extraction methods, such as inadequate solvent-to-sample ratio or insufficient extraction time, can lead to poor yields.

To improve yields, consider optimizing the extraction solvent system. An acid-base extraction method is commonly employed for alkaloids. This involves an initial extraction with an acidic solution (e.g., 0.1 M HCl) to protonate the alkaloids and make them water-soluble, followed by basification (e.g., with ammonia) and extraction with an organic solvent like chloroform (B151607) or ethyl acetate.

Q3: How can I effectively separate this compound from other structurally similar Daphniphyllum alkaloids?

The co-extraction of numerous structurally related alkaloids presents a significant purification challenge. Effective separation is typically achieved through a combination of chromatographic techniques.

  • Initial Fractionation: Start with silica (B1680970) gel column chromatography using a gradient elution system, often a mixture of chloroform and methanol. This will help to separate the alkaloids into fractions based on polarity.

  • High-Resolution Purification: For final purification, High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is highly effective. A C18 column with a mobile phase consisting of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid or formic acid) can provide the necessary resolution to isolate this compound to a high degree of purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution in Column Chromatography - Inappropriate solvent system- Overloading of the column- Column channeling- Optimize Solvent System: Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation.- Reduce Sample Load: Ensure the amount of crude extract applied to the column does not exceed its capacity.- Proper Column Packing: Ensure the silica gel is packed uniformly to prevent channeling.
Peak Tailing in HPLC - Secondary interactions between the analyte and the stationary phase- Presence of active sites on the silica support- Add a Mobile Phase Modifier: Incorporate a small amount of an acid (e.g., 0.1% TFA) or a base (e.g., triethylamine) to the mobile phase to mask active sites and improve peak shape.- Use a Different Column: Consider a column with a different stationary phase chemistry.
Sample Degradation During Extraction - Exposure to strong acids or bases for extended periods- High temperatures- Use Milder Conditions: Employ weaker acids/bases or limit the exposure time.- Control Temperature: Perform extractions at room temperature or below to minimize thermal degradation.
Difficulty with Crystallization - Presence of impurities- Supersaturation not achieved- Inappropriate solvent- Ensure High Purity: The starting material for crystallization should be of high purity (>95%). If necessary, perform an additional chromatographic step.- Optimize Crystallization Conditions: Experiment with different solvents, temperatures, and evaporation rates to induce crystallization. Seeding with a small crystal of pure this compound can also be effective.

Experimental Protocols

Protocol 1: Acid-Base Extraction of Crude Alkaloids
  • Maceration: Air-dried and powdered plant material (e.g., leaves of D. macropodum) is macerated with 0.1 M hydrochloric acid for 24-48 hours at room temperature.

  • Filtration: The acidic extract is filtered to remove solid plant debris.

  • Basification: The filtrate is basified to a pH of 9-10 using concentrated ammonia (B1221849) solution.

  • Solvent Extraction: The basified aqueous solution is then repeatedly extracted with an organic solvent such as chloroform or ethyl acetate.

  • Concentration: The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Preparation: A glass column is packed with silica gel 60 (70-230 mesh) using a slurry method with the initial mobile phase.

  • Sample Loading: The crude alkaloid extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.

  • Elution: The column is eluted with a step-wise gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

  • Fraction Collection: Fractions are collected and monitored by TLC.

  • Pooling and Concentration: Fractions containing this compound (as identified by comparison with a standard) are pooled and concentrated.

Visualized Workflows and Pathways

G cluster_extraction Extraction Phase cluster_purification Purification Phase cluster_analysis Analysis & Final Product plant_material Powdered Plant Material acid_extraction Maceration with 0.1 M HCl plant_material->acid_extraction filtration Filtration acid_extraction->filtration basification Basification with NH4OH (pH 9-10) filtration->basification solvent_extraction Extraction with Chloroform basification->solvent_extraction crude_extract Crude Alkaloid Extract solvent_extraction->crude_extract column_chromatography Silica Gel Column Chromatography (Chloroform-Methanol Gradient) crude_extract->column_chromatography fraction_collection TLC-Monitored Fraction Collection column_chromatography->fraction_collection hplc Preparative HPLC (C18, Acetonitrile-Water) fraction_collection->hplc pure_this compound Pure this compound (>98%) hplc->pure_this compound crystallization Crystallization pure_this compound->crystallization characterization Structural Characterization (NMR, MS) crystallization->characterization

Caption: General workflow for this compound purification.

G cluster_causes Potential Causes cluster_solutions Solutions start Low HPLC Resolution cause1 Co-eluting Impurities start->cause1 cause2 Poor Peak Shape (Tailing/Fronting) start->cause2 cause3 Inappropriate Mobile Phase start->cause3 sol1 Optimize Gradient Slope cause1->sol1 Improves separation sol2 Add Mobile Phase Modifier (e.g., 0.1% TFA) cause2->sol2 Masks silanol (B1196071) groups sol4 Adjust pH of Mobile Phase cause2->sol4 Controls ionization cause3->sol1 sol3 Change Stationary Phase (e.g., Phenyl-Hexyl) cause3->sol3 Alters selectivity cause3->sol4 end Improved Resolution sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting logic for low HPLC resolution.

Minimizing batch-to-batch variability in Daphmacropodine extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and standardized protocols to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in the extraction of Daphmacropodine.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction process in a question-and-answer format.

Q1: What are the primary causes of inconsistent this compound yield from batch to batch?

A1: Batch-to-batch variability is a significant challenge in natural product extraction. The inconsistency in yield can be attributed to several factors, ranging from the raw material to the specifics of the extraction procedure.[1]

  • Raw Material Quality: The chemical composition of plant material is a major source of variability.[1] Factors such as the plant's geographical source, growing conditions (climate, soil), harvest time, and post-harvest storage conditions can significantly alter the concentration of this compound.[1][2][3]

  • Extraction Process Parameters: Minor deviations in the extraction protocol can lead to major differences in yield. Critical parameters include the choice of solvent, extraction time and temperature, solvent-to-sample ratio, and pH.[1][4]

  • Sample Preparation: The physical state of the plant material, such as particle size, affects the efficiency of solvent penetration.[4] Inconsistent grinding can lead to variable extraction yields. Additionally, the moisture content of the plant material can dilute the extraction solvent, altering its properties.[5]

Q2: How can I improve the purity of my this compound extract and reduce interfering compounds?

A2: Improving extract purity involves both optimizing the initial extraction and implementing effective purification steps.

  • Selective Solvent Systems: The choice of solvent is crucial. While polar solvents like methanol (B129727) and ethanol (B145695) can extract a wide range of alkaloids, they may also co-extract undesirable water-soluble impurities like polysaccharides and proteins. Using a sequence of solvents with increasing polarity (e.g., starting with hexane, followed by chloroform (B151607) or ethyl acetate) can help fractionate phytochemicals and isolate the alkaloids more effectively.[6]

  • pH Gradient Extraction: Since alkaloids are basic compounds, their solubility in organic and aqueous solvents can be manipulated by adjusting the pH. An acidic aqueous solution will protonate the alkaloids, making them water-soluble and allowing for the removal of non-basic, fat-soluble impurities with an organic solvent wash.[7] Subsequently, basifying the aqueous layer will deprotonate the alkaloids, making them soluble in an organic solvent for extraction.[7]

  • Purification Techniques: After initial extraction, crude extracts often require further purification. Techniques like solid-phase extraction (SPE) or column chromatography can be used to separate this compound from other closely related alkaloids or impurities.[8]

Q3: My this compound appears to be degrading during extraction. What are the likely causes and solutions?

A3: Degradation of target compounds is often caused by exposure to excessive heat, light, or reactive substances.

  • Thermal Degradation: High temperatures can lead to the degradation of thermolabile compounds.[9][10] While elevated temperatures can increase extraction efficiency, an optimal temperature must be found that maximizes yield without causing degradation.[11][12] It is recommended to conduct extractions at the lowest effective temperature and to use methods like reduced-pressure evaporation to concentrate the solvent.[9]

  • Oxidation: Prolonged exposure to air (oxygen) and light can cause oxidative degradation of sensitive compounds.[10][13] Storing extracts in the dark and under an inert atmosphere (e.g., nitrogen or argon) can minimize this issue.[9]

  • pH Instability: Extreme pH values can cause hydrolysis or rearrangement of certain alkaloid structures. The optimal pH for extraction and storage should be determined empirically to ensure the stability of this compound.[14]

Q4: How do I troubleshoot the formation of an emulsion during liquid-liquid extraction?

A4: Emulsion formation is a common problem in liquid-liquid extraction, especially with complex plant matrices that contain surfactant-like molecules.[15]

  • Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the mechanical energy that causes emulsions while still allowing for sufficient interfacial contact for extraction.[15]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase, which can help break the emulsion by decreasing the solubility of organic components in the aqueous layer.[15]

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can help separate the layers by physically forcing the denser components to the bottom.[15]

  • Solvent Modification: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.[15]

Section 2: Key Parameter Optimization

To minimize variability, it is critical to understand and control the key parameters of the extraction process. The following tables summarize the influence of these variables on alkaloid extraction.

Table 1: Influence of Extraction Solvents on Alkaloid Recovery

Solvent ClassExamplesPolarityAdvantagesDisadvantages
Alcohols Methanol, EthanolHighDissolve both free alkaloid bases and their salts; effective for a wide range of compounds.[7]Can co-extract a high amount of polar impurities (e.g., sugars, proteins).
Halogenated Chloroform, DichloromethaneMediumExcellent solvent for a broad spectrum of free alkaloid bases.[6][7]Not suitable for quaternary alkaloids; potential environmental and health concerns.[7]
Esters Ethyl AcetateMediumGood selectivity for many alkaloids; less toxic than halogenated solvents.[8]May have lower extraction efficiency for certain alkaloid salts.
Aqueous Acid Water with HCl, H₂SO₄, or Acetic AcidHighExtracts alkaloids in their salt form, leaving behind many non-basic impurities.[7]Requires a subsequent basification and liquid-liquid extraction step to isolate the free base.[7]

Table 2: Effect of Key Process Parameters on Extraction Efficiency

ParameterGeneral Effect on YieldConsiderations for Optimization
Temperature Increasing temperature generally increases solubility and diffusion, enhancing yield.[11][16]High temperatures can cause degradation of thermolabile alkaloids.[9][10] An optimal temperature balances efficiency and stability.[12][17]
pH Significantly impacts the solubility of alkaloids.Acidic conditions (pH < 7) convert alkaloids to their salt form (more water-soluble). Alkaline conditions (pH > 7) yield the free base (more organic-solvent-soluble).[7] Optimal pH must be determined to maximize extraction and stability.[17][18]
Extraction Time Yield increases with time up to a point of equilibrium.Prolonged extraction times increase the risk of compound degradation and raise energy costs.[4][12] The goal is to find the shortest time to reach maximum extraction.
Solvent-to-Sample Ratio A higher ratio increases the concentration gradient, improving diffusion and extraction efficiency.[1][16]Using excessive solvent is costly and requires more energy to remove post-extraction.[4] This ratio should be optimized for efficiency.
Particle Size Smaller particle size (larger surface area) allows for better solvent penetration and faster extraction.[2][4]Extremely fine powders can lead to difficulties in filtration and potential solvent channeling.

Section 3: Standardized Experimental Protocol

This protocol provides a general framework for the extraction of this compound. It should be optimized for your specific plant material and laboratory conditions.

1. Sample Preparation 1.1. Drying: Dry the plant material in a well-ventilated oven at a controlled temperature (e.g., 40-60°C) until a constant weight is achieved to minimize moisture content.[2] 1.2. Grinding: Pulverize the dried material into a fine, homogenous powder (e.g., 40-60 mesh) using a mechanical grinder. This increases the surface area for extraction.[2][4] 1.3. Defatting (Optional): If the plant material is rich in lipids, pre-extract the powder with a non-polar solvent like n-hexane to remove fats and waxes that may interfere with subsequent steps.[6]

2. Acid-Base Extraction 2.1. Acidic Extraction: Macerate the plant powder in an acidified aqueous solution (e.g., 0.5% HCl or 1% acetic acid) for a defined period (e.g., 24 hours) with continuous agitation.[7] The typical solvent-to-sample ratio is 10:1 (v/w).[16] Filter the mixture and collect the acidic aqueous extract. Repeat this step 2-3 times to ensure exhaustive extraction. 2.2. Organic Wash: Combine the acidic extracts and wash with a water-immiscible organic solvent (e.g., chloroform or diethyl ether) in a separatory funnel to remove neutral and weakly acidic impurities. Discard the organic layer.[7] 2.3. Basification: Adjust the pH of the aqueous extract to alkaline (e.g., pH 9-10) using a base like ammonium (B1175870) hydroxide. This will convert the alkaloid salts into their free base form.[7] 2.4. Organic Extraction: Immediately extract the basified aqueous solution with a water-immiscible organic solvent (e.g., chloroform or ethyl acetate).[7] Repeat the extraction 3-4 times. 2.5. Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., < 45°C) to yield the crude this compound extract.

3. Quantification and Quality Control 3.1. Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector, to quantify the this compound content in each batch.[1][19] 3.2. Maintain detailed records of all parameters for each batch, including raw material source, solvent lots, extraction times, temperatures, and final yields. This data is essential for identifying sources of variability.[3]

Section 4: Visual Guides & Workflows

The following diagrams illustrate the troubleshooting workflow and the relationships between factors causing variability.

TroubleshootingWorkflow Start Inconsistent Batch Results (Yield or Purity) CheckRawMaterial Step 1: Verify Raw Material - Consistent Source? - Standardized Storage? Start->CheckRawMaterial MaterialOK Raw Material Consistent? CheckRawMaterial->MaterialOK CheckSamplePrep Step 2: Review Sample Preparation - Consistent Particle Size? - Moisture Content Controlled? PrepOK Sample Prep Standardized? CheckSamplePrep->PrepOK CheckProtocol Step 3: Audit Extraction Protocol - Adherence to SOP? - Calibrated Equipment? ProtocolOK Protocol Followed Correctly? CheckProtocol->ProtocolOK MaterialOK->CheckSamplePrep Yes StandardizeMaterial Action: Standardize Raw Material Sourcing & Storage MaterialOK->StandardizeMaterial No PrepOK->CheckProtocol Yes StandardizePrep Action: Implement Strict Grinding & Drying Protocol PrepOK->StandardizePrep No OptimizeParams Step 4: Optimize Key Parameters (Solvent, Temp, pH, Time) ProtocolOK->OptimizeParams Yes RetrainOrCalibrate Action: Retrain Personnel / Recalibrate Equipment ProtocolOK->RetrainOrCalibrate No End Consistent Results Achieved OptimizeParams->End StandardizeMaterial->CheckRawMaterial StandardizePrep->CheckSamplePrep RetrainOrCalibrate->CheckProtocol

Caption: A workflow for troubleshooting batch-to-batch variability.

VariabilityFactors Center Batch-to-Batch Variability RawMaterial Raw Material Center->RawMaterial Process Process Parameters Center->Process Analysis Analytical Method Center->Analysis HumanFactor Human Factor Center->HumanFactor Genetics Genetics/ Cultivar RawMaterial->Genetics Environment Environment RawMaterial->Environment Harvest Harvest/ Storage RawMaterial->Harvest Solvent Solvent Process->Solvent Temperature Temperature Process->Temperature Time Time Process->Time pH pH Process->pH Calibration Calibration Analysis->Calibration Validation Validation Analysis->Validation Integration Integration Analysis->Integration Technique Technique HumanFactor->Technique Adherence SOP Adherence HumanFactor->Adherence

Caption: Key factors influencing batch-to-batch variability.

References

Addressing poor solubility of Daphmacropodine in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals facing challenges with the poor aqueous solubility of Daphmacropodine. The following troubleshooting guides and FAQs will help you navigate and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility profile of this compound?

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: The poor aqueous solubility of this compound is the primary reason for dissolution challenges. More than 40% of new chemical entities are practically insoluble in water, which can significantly hinder research and development.[2] Factors that can contribute to this issue include the compound's crystalline structure, particle size, and the pH and composition of your aqueous buffer.

Q3: What are the general strategies to improve the solubility of a poorly soluble drug like this compound?

A3: A variety of techniques can be employed to enhance the solubility of poorly water-soluble drugs.[2][3][4] These methods can be broadly categorized into physical and chemical modifications.[2][5]

  • Physical Modifications: These include reducing the particle size (micronization, nanosuspension), altering the crystal structure (polymorphism, co-crystallization), and dispersing the drug in a carrier (solid dispersions).[2][4]

  • Chemical Modifications: These strategies involve changing the pH of the solution, forming a salt of the compound, or creating inclusion complexes (e.g., with cyclodextrins).[2][5][6]

  • Other Approaches: The use of co-solvents, surfactants, and hydrotropic agents can also significantly improve solubility.[3][7]

Troubleshooting Guide

Issue: this compound precipitates out of solution after initial dissolution.

Possible Cause 1: Supersaturation and Instability Rapidly dissolving the compound, for instance by first dissolving it in an organic solvent and then diluting it into an aqueous buffer, can lead to a supersaturated and unstable solution.

Troubleshooting Steps:

  • Optimize Solvent Ratio: If using a co-solvent system, systematically decrease the proportion of the organic solvent to the minimum required for initial dissolution.

  • Employ Stabilizers: Investigate the use of polymers or surfactants in the aqueous phase to stabilize the dissolved this compound and prevent precipitation.

  • Consider Solid Dispersions: Formulating this compound as a solid dispersion can enhance its dissolution rate and stabilize the amorphous, more soluble form.[6][8]

Possible Cause 2: pH Shift If the initial dissolving solvent was acidic or basic and the final buffer has a different pH, this shift can cause the compound to precipitate.

Troubleshooting Steps:

  • pH-Solubility Profiling: Determine the pH-solubility profile of this compound to identify the pH range of maximum solubility.

  • Use Buffers: Prepare all solutions in a buffer system that maintains a pH where this compound is most soluble.

Issue: Low and inconsistent results in cell-based assays.

Possible Cause: Poor Bioavailability due to Low Solubility The actual concentration of this compound reaching the cells may be much lower than the nominal concentration due to its poor solubility and potential precipitation in the cell culture medium.

Troubleshooting Steps:

  • Formulation Development: Develop a suitable formulation for your in-vitro experiments. This could involve the use of co-solvents (e.g., DMSO), cyclodextrins, or surfactants.[2][3][7] It is crucial to include appropriate vehicle controls in your experiments.

  • Particle Size Reduction: Reducing the particle size through techniques like micronization or nanosuspension can increase the surface area and improve the dissolution rate.[4][9][10]

  • Complexation: For alkaloids like this compound, complexation with materials such as carboxymethylstarch has been shown to increase solubility.[11]

Solubility Enhancement Strategies: A Comparative Overview

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Ionizing the molecule to a more soluble form.Simple and cost-effective.Can cause chemical instability; not suitable for in-vivo use if extreme pH is required.
Co-solvency Reducing the polarity of the aqueous solvent with a water-miscible organic solvent.[3][7]Easy to prepare; can significantly increase solubility.Potential for co-solvent toxicity in biological systems; risk of precipitation upon dilution.
Particle Size Reduction Increasing the surface area-to-volume ratio to enhance dissolution rate.[4][10]Improves dissolution rate; applicable to many compounds.May not increase equilibrium solubility; potential for particle agglomeration.[2][10]
Solid Dispersion Dispersing the drug in an inert carrier matrix at the solid state.[6][8]Can significantly increase dissolution rate and bioavailability.Can be physically unstable (recrystallization); manufacturing process can be complex.
Complexation (e.g., Cyclodextrins) Encapsulating the drug molecule within a host molecule to increase its apparent solubility.[2][6]High solubilization efficiency; can improve stability.Can be expensive; potential for competition with other molecules.
Use of Surfactants Promoting wetting and micellar solubilization.[7]Effective at low concentrations; improves wetting.Potential for toxicity; can interfere with biological assays.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).

  • Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility as a function of pH to determine the pH range of optimal solubility.

Protocol 2: Feasibility of Co-Solvent Systems
  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400).

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in each co-solvent.

  • Titration: Prepare a series of aqueous buffer solutions with increasing percentages of the co-solvent (e.g., 0%, 1%, 5%, 10%, 20% v/v).

  • Solubility Measurement: Add an excess amount of this compound to each co-solvent/buffer mixture and determine the solubility as described in Protocol 1.

  • Data Analysis: Plot the solubility of this compound against the percentage of each co-solvent to identify the most effective co-solvent and the required concentration.

Visualizing Experimental Workflows

Solubility_Enhancement_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Formulation Development & Evaluation start Poorly Soluble this compound physchem Physicochemical Characterization (pKa, logP, crystallinity) start->physchem ph_sol pH-Solubility Profiling physchem->ph_sol strategy Select Solubility Enhancement Strategy ph_sol->strategy ph_adjust pH Adjustment strategy->ph_adjust pH-dependent? cosolvent Co-solvency strategy->cosolvent Simple formulation? particle_size Particle Size Reduction strategy->particle_size Improve dissolution rate? complexation Complexation strategy->complexation High solubility needed? solid_disp Solid Dispersion strategy->solid_disp Amorphous form desired? form_dev Formulation Development ph_adjust->form_dev cosolvent->form_dev particle_size->form_dev complexation->form_dev solid_disp->form_dev diss_test Dissolution Testing form_dev->diss_test stability Stability Assessment diss_test->stability end Optimized this compound Formulation stability->end

Caption: A workflow for systematically addressing the poor solubility of this compound.

Troubleshooting_Precipitation cluster_cause Identify Potential Cause cluster_solution Implement Solution start This compound Precipitation in Aqueous Buffer cause1 Supersaturation? start->cause1 cause2 pH Shift? start->cause2 solution1a Optimize Co-solvent Ratio cause1->solution1a solution1b Add Stabilizers (Polymers/Surfactants) cause1->solution1b solution1c Prepare Solid Dispersion cause1->solution1c solution2a Conduct pH-Solubility Profile cause2->solution2a end Stable this compound Solution solution1a->end solution1b->end solution1c->end solution2b Use Appropriate Buffer solution2a->solution2b solution2b->end

Caption: A logical troubleshooting guide for this compound precipitation issues.

References

Technical Support Center: Refining Animal Dosing Protocols for Novel Compounds like Daphmacropodine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on in vivo studies with novel compounds such as Daphmacropodine, establishing safe and effective dosing protocols is a critical initial step. This guide provides a comprehensive technical support framework, including troubleshooting advice and frequently asked questions, to navigate the complexities of animal dosing studies.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when determining the starting dose for a novel compound like this compound in an animal study?

A1: Establishing a starting dose for a novel compound requires a systematic approach. Begin by conducting a thorough literature search for any existing data on the compound or structurally similar molecules. If no data is available, in vitro cytotoxicity assays can provide a preliminary indication of the compound's potency. Subsequently, an acute toxicity study in a small number of animals is recommended to determine the maximum tolerated dose (MTD). The FDA's guidance on estimating a safe starting dose in clinical trials, which involves converting animal doses to Human Equivalent Doses (HED) based on body surface area, can also be a valuable reference for preclinical studies.[1][2][3]

Q2: How do I select the appropriate animal model for my this compound study?

A2: The choice of animal model should be guided by the research question and the intended therapeutic target. Consider the physiological and metabolic similarities between the animal model and humans. For initial safety and toxicity studies, rodents (mice or rats) are commonly used due to their well-characterized biology and availability. For more specific efficacy studies, the animal model should ideally replicate the human disease state you are investigating. It is also crucial to consider the pharmacokinetic and pharmacodynamic properties of the compound in different species, as these can vary significantly.[4][5]

Q3: What are the key parameters to monitor during an animal dosing study?

A3: Comprehensive monitoring is essential to ensure animal welfare and gather critical data. Key parameters include:

  • Clinical Observations: Daily checks for any changes in behavior, appearance, and activity levels.

  • Body Weight: Regular monitoring of body weight is a sensitive indicator of general health.

  • Food and Water Intake: Quantifying daily consumption can reveal subtle toxicities.

  • Pharmacokinetic (PK) Sampling: Collection of blood or tissue samples at various time points to determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Pharmacodynamic (PD) Markers: Measurement of biomarkers related to the compound's expected biological activity.

Q4: How can I adjust the dosing regimen if I observe adverse effects?

A4: If adverse effects are observed, it is crucial to act promptly. Depending on the severity, you may need to reduce the dose, decrease the dosing frequency, or temporarily halt administration. It is important to document all observations and any adjustments made to the protocol. These findings will be invaluable for refining the dosing regimen in subsequent studies. In some cases, a "dosing holiday" may be implemented to allow the animals to recover.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High mortality or severe toxicity at the initial dose. The starting dose was too high. The compound has a narrow therapeutic window.Immediately stop dosing and perform a dose range-finding study with lower doses. Re-evaluate the MTD.
No observable effect at the highest dose. The dose was too low. Poor bioavailability of the compound. The chosen animal model is not responsive.Conduct a dose-escalation study. Investigate the pharmacokinetic profile to assess absorption. Consider an alternative route of administration. Re-evaluate the suitability of the animal model.
High variability in animal responses. Inconsistent dosing technique. Genetic or physiological variability within the animal colony. Issues with the formulation of the dosing solution.Ensure all personnel are properly trained in the dosing procedure. Use a sufficient number of animals to account for biological variability. Verify the stability and homogeneity of the dosing formulation.
Unexpected pharmacokinetic profile (e.g., rapid clearance). Species-specific differences in metabolism. Saturation of absorption or elimination pathways.Conduct pharmacokinetic studies in different species to identify a more suitable model. Analyze drug metabolite profiles to understand the metabolic pathways involved.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity.

  • Animals: Use a small group of rodents (e.g., 3-5 mice or rats per sex per group).

  • Dose Selection: Start with a low dose (e.g., based on in vitro data) and escalate in subsequent groups (e.g., using a modified Fibonacci sequence).

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe animals daily for clinical signs of toxicity for at least 7-14 days. Record body weight at least twice weekly.

  • Endpoint: The MTD is the highest dose at which no more than 10% of animals show signs of life-threatening toxicity or more than a 10-15% loss of body weight.

Protocol 2: Pharmacokinetic (PK) Study
  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

  • Animals: Use a sufficient number of animals to allow for serial blood sampling (e.g., cannulated rats).

  • Dosing: Administer a single dose of this compound at a dose level expected to be therapeutically relevant (e.g., based on the MTD study).

  • Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Analysis: Analyze the plasma or serum samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound over time.

  • Data Interpretation: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Hypothetical this compound Data

Table 1: Hypothetical Dose Range-Finding Study for this compound in Mice

Dose Group (mg/kg)Number of Animals (M/F)Route of AdministrationKey Observations
103/3Oral GavageNo adverse effects observed.
303/3Oral GavageMild lethargy in 1/6 animals.
1003/3Oral GavageSignificant lethargy, >10% body weight loss in 4/6 animals.
3003/3Oral GavageSevere toxicity, mortality in 2/6 animals.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Cmax (ng/mL)1250
Tmax (hr)1.5
AUC (0-t) (ng*hr/mL)8750
Half-life (hr)4.2

Visualizations

experimental_workflow cluster_preclinical Preclinical Phase in_vitro In Vitro Studies (Cytotoxicity, Target Binding) mtd Maximum Tolerated Dose (MTD) Study in_vitro->mtd Inform Starting Dose pk Pharmacokinetic (PK) Study mtd->pk Select Dose for PK efficacy Efficacy Studies pk->efficacy Determine Dosing Regimen

Caption: Experimental workflow for preclinical animal studies.

troubleshooting_flow start Adverse Effects Observed? severe Severe Toxicity? start->severe Yes continue_monitoring Continue with Close Monitoring start->continue_monitoring No mild Mild/Moderate Toxicity? severe->mild No stop Stop Dosing Re-evaluate MTD severe->stop Yes reduce_dose Reduce Dose mild->reduce_dose Option 1 reduce_freq Reduce Dosing Frequency mild->reduce_freq Option 2 reduce_dose->continue_monitoring reduce_freq->continue_monitoring

Caption: Troubleshooting flow for observed adverse effects.

hypothetical_pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds to Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Anti-inflammatory) Transcription_Factor->Cellular_Response Induces

Caption: Hypothetical signaling pathway for this compound.

References

Improving the efficiency of Daphmacropodine isolation from natural sources.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Daphmacropodine isolation from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source? A1: this compound is a type of terpene alkaloid.[1] It belongs to the complex family of Daphniphyllum alkaloids, which are known for their intricate, polycyclic carbon skeletons.[1] The primary natural source for this compound and related alkaloids is the plant species Daphniphyllum macropodum, particularly its fruits, leaves, and stems.[2][3]

Q2: What are the general steps for isolating this compound? A2: The overall process involves solvent extraction from dried and powdered plant material, followed by acid-base partitioning to separate alkaloids from other constituents, and finally, multi-step chromatographic purification to isolate this compound.[4][5]

Q3: Which solvents are most effective for the initial extraction? A3: Alcohol-based solvents like methanol (B129727) and ethanol (B145695) are commonly used for the initial extraction because they can dissolve both the free base and salt forms of alkaloids.[5][6] An acidic water extraction (e.g., using 0.1% to 1% HCl or H₂SO₄) can also be employed to specifically target alkaloids by converting them into their more water-soluble salt forms.[4][5]

Q4: How is the crude alkaloid extract purified? A4: Purification is a critical step and typically involves various chromatographic techniques.[] Adsorption column chromatography using silica (B1680970) gel or alumina (B75360) is a common initial step.[5] For higher purity, methods like High-Performance Liquid Chromatography (HPLC) are used.[8] Techniques such as Droplet Counter-Current Chromatography (DCCC) are also highly effective for separating polar compounds like alkaloids without a solid support, which can prevent irreversible adsorption of the sample.[9][10][11]

Q5: What are the known biological activities of alkaloids from Daphniphyllum macropodum? A5: Various alkaloids isolated from Daphniphyllum macropodum have been evaluated for a range of biological activities. Studies have reported cytotoxic activities against human cancer cell lines, pesticidal effects against brine shrimp (Artemia salina), and antibacterial activities.[3][12] However, specific signaling pathways for this compound are not yet well-defined in publicly available literature.

Troubleshooting Guides

Extraction Issues

Q1: My extraction yield is very low. What are the potential causes and solutions? A1: Low extraction yields are a common issue and can stem from several factors:

  • Improper Solvent Choice : The polarity of the solvent is crucial. Alkaloids exist as both free bases (soluble in organic solvents) and salts (soluble in acidic water). Using a solvent with the wrong polarity will lead to poor extraction.[6]

    • Solution : Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate) or use an acid-base extraction strategy. An alcohol extraction is often a good starting point as it extracts most alkaloid forms.[5]

  • Insufficient Extraction Time or Temperature : The extraction may be incomplete.

    • Solution : Increase the extraction duration or temperature incrementally. However, be cautious as excessive heat can degrade the target alkaloid.[6]

  • Inadequate Plant Material Preparation : If the plant material is not finely powdered, solvent penetration is limited.

    • Solution : Ensure the dried plant material is ground to a fine powder (e.g., to pass through a 40-mesh sieve) to maximize the surface area for extraction.[6]

Q2: The crude extract contains a high level of pigments and fatty compounds. How can I remove them? A2: Co-extraction of impurities like chlorophyll (B73375) and lipids is common.

  • Solution 1: Defatting : Before the main extraction, pre-extract the powdered plant material with a non-polar solvent like hexane (B92381) or petroleum ether. This will remove most of the fats, oils, and waxes. Discard this initial extract and proceed with the alkaloid extraction on the remaining plant material.[4]

  • Solution 2: Liquid-Liquid Partitioning : After the initial alcohol extraction, evaporate the solvent, and dissolve the residue in an acidic aqueous solution (e.g., pH 2-3). Wash this aqueous solution with a non-polar solvent (e.g., diethyl ether, chloroform) to remove impurities. The protonated alkaloids will remain in the aqueous phase.[4]

Q3: An emulsion formed during my liquid-liquid extraction and the layers won't separate. What should I do? A3: Emulsions often form when the sample contains surfactant-like compounds and is agitated too vigorously.[13]

  • Prevention : Gently swirl or invert the separatory funnel instead of shaking it vigorously. This maintains the surface area for extraction while minimizing the agitation that causes emulsions.[13]

  • Solutions to Break an Emulsion :

    • Time : Let the separatory funnel stand undisturbed for a longer period.

    • Filtration : Pass the emulsified layer through a bed of glass wool.

    • Add Salt : Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase, which can help break the emulsion.

    • Change Solvent : Add a small amount of a different organic solvent to alter the properties of the organic phase.[13]

Purification Issues

Q4: The separation of compounds on my silica gel column is poor (overlapping peaks). How can I improve the resolution? A4: Poor resolution in column chromatography can be due to several factors.

  • Improper Solvent System : The polarity of the eluent may not be optimal.

    • Solution : Develop a better solvent system using Thin Layer Chromatography (TLC) first.[14] Test various solvent mixtures to find one that gives good separation of the target compound from impurities. Aim for an Rf value of ~0.2-0.3 for your target compound.

  • Column Overloading : Too much crude extract was loaded onto the column.

    • Solution : Use a larger column or load a smaller amount of the sample. A general rule is to use a ratio of at least 30:1 of silica gel to crude extract by weight.

  • Poor Column Packing : An improperly packed column will have channels and cracks, leading to band broadening.

    • Solution : Ensure the column is packed uniformly without any air bubbles or cracks. Use the "wet slurry" method for packing for best results.

Q5: I am losing my compound during purification. What could be the cause? A5: Compound loss can occur due to irreversible adsorption onto the stationary phase or degradation.

  • Irreversible Adsorption : Highly polar compounds, especially basic alkaloids, can bind strongly to the acidic silica gel.

    • Solution : Add a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) (~0.1%) to the mobile phase to neutralize the acidic sites on the silica and reduce tailing and irreversible adsorption. Alternatively, use a different stationary phase like alumina or a polymer-based resin.

  • Degradation : The alkaloid might be unstable under the chosen conditions (e.g., sensitive to pH or light).

    • Solution : Ensure the pH of your solvents is appropriate for the stability of this compound.[6] Protect the fractions from light if the compound is known to be light-sensitive.

Quantitative Data

Optimizing extraction parameters is key to maximizing yield. The following table provides a summary of typical parameters and their effects on alkaloid extraction efficiency. Note that these are general guidelines, and optimal conditions must be determined empirically for this compound.

Table 1: Parameters for Optimizing this compound Extraction

ParameterRange / OptionsEffect on EfficiencyReference
Solvent Type Methanol, Ethanol, Acidified Water (pH 2-3), Ethyl AcetateThe choice of solvent is critical; alcohols can dissolve both free base and salt forms of alkaloids.[6][5][6]
Solid-to-Liquid Ratio 1:10 to 1:20 (w/v)A higher ratio improves solvent access to the plant material but increases solvent consumption.[6]
Extraction Temperature Room Temperature to 60°CHigher temperatures can increase extraction speed and solubility but may lead to degradation of thermolabile compounds.[5][6][5][6]
Extraction Time 24 hours (maceration) to several daysLonger times increase extraction but also risk compound degradation. Optimal time should be determined experimentally.[6]
Extraction pH Acidic (2-3) or Alkaline (9-10)Acidic conditions extract alkaloid salts into an aqueous phase. Alkaline conditions convert salts to free bases for extraction into an organic phase.[4][5][4][5]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Crude Alkaloid Isolation

This protocol describes a classic method to separate alkaloids from neutral and acidic compounds in the plant matrix.

  • Preparation of Plant Material :

    • Air-dry the leaves and stems of Daphniphyllum macropodum and grind them into a fine powder (40-mesh).

  • Initial Extraction :

    • Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (e.g., 10 L) at room temperature for 72 hours.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning :

    • Suspend the crude extract in 2% hydrochloric acid (HCl) solution.

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic aqueous solution with chloroform (B151607) (or another suitable organic solvent like diethyl ether) in a separatory funnel to remove neutral and acidic compounds. The protonated alkaloids will remain in the aqueous layer.[4]

    • Collect the aqueous layer and adjust its pH to 9-10 by adding ammonium (B1175870) hydroxide (B78521) (NH₄OH).[6]

    • Extract the now basic aqueous solution multiple times with chloroform. The alkaloids, now in their free base form, will move into the organic layer.[4]

    • Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporate the solvent to yield the crude alkaloid extract.

Protocol 2: Purification by Column Chromatography

This protocol outlines the purification of the crude alkaloid extract obtained from Protocol 1.

  • Preparation for Chromatography :

    • Dissolve a portion of the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • Prepare a silica gel column (e.g., 200-300 mesh) using a slurry packing method with the initial mobile phase.

  • Gradient Elution :

    • Carefully load the dissolved sample onto the top of the column.

    • Begin elution with a non-polar solvent system (e.g., chloroform) and gradually increase the polarity by adding a more polar solvent like methanol. A typical gradient might be from 100% Chloroform to a Chloroform:Methanol mixture (e.g., 9:1).[5]

    • Collect fractions of a fixed volume (e.g., 20 mL).

  • Fraction Analysis :

    • Analyze the collected fractions using Thin Layer Chromatography (TLC).

    • Combine fractions that show a similar profile and contain the target compound.

  • Further Purification (HPLC) :

    • For high-purity isolation, subject the combined fractions to preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • A typical system might use a C18 column with a mobile phase of methanol and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid.[8]

    • Monitor the elution using a UV detector and collect the peak corresponding to this compound.

  • Compound Verification :

    • Verify the structure and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[2][15]

Visualizations

Extraction_Workflow General Workflow for this compound Isolation Plant 1. Plant Material (D. macropodum, dried & powdered) Extraction 2. Solvent Extraction (e.g., 95% Ethanol) Plant->Extraction CrudeExtract 3. Crude Extract Extraction->CrudeExtract Partitioning 4. Acid-Base Partitioning CrudeExtract->Partitioning CrudeAlkaloids 5. Crude Alkaloid Fraction Partitioning->CrudeAlkaloids ColumnChrom 6. Column Chromatography (Silica Gel) CrudeAlkaloids->ColumnChrom Fractions 7. Semi-Pure Fractions ColumnChrom->Fractions HPLC 8. Preparative HPLC (e.g., C18 Column) Fractions->HPLC PureCompound 9. Pure this compound HPLC->PureCompound Analysis 10. Structural Analysis (NMR, MS) PureCompound->Analysis Troubleshooting_Yield Troubleshooting Low Extraction Yield Start Low Extraction Yield Detected CheckMaterial Is plant material finely powdered? Start->CheckMaterial Grind Action: Grind material to a fine powder (e.g., 40-mesh). CheckMaterial->Grind No CheckSolvent Is the solvent polarity appropriate? CheckMaterial->CheckSolvent Yes Grind->CheckSolvent TestSolvents Action: Test a range of solvents or use an acid-base extraction method. CheckSolvent->TestSolvents No CheckTimeTemp Are extraction time and temperature sufficient? CheckSolvent->CheckTimeTemp Yes TestSolvents->CheckTimeTemp OptimizeTimeTemp Action: Incrementally increase time/temp. Monitor for degradation. CheckTimeTemp->OptimizeTimeTemp No End Yield Improved CheckTimeTemp->End Yes OptimizeTimeTemp->End

References

Technical Support Center: Enhancing Daphmacropodine Detection in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of Daphmacropodine detection in biological samples. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide addresses common problems that can arise during the UPLC-MS/MS analysis of this compound, offering potential causes and solutions to help you maintain optimal assay performance.

Issue Potential Cause Suggested Solution
Low Signal Intensity or No Peak Detected Inefficient sample extraction or low recovery of this compound.Optimize the sample preparation method. Consider alternative extraction techniques such as solid-phase extraction (SPE) which can offer higher recoveries and cleaner extracts compared to simple protein precipitation.[1][2]
Suboptimal ionization of this compound in the mass spectrometer source.Adjust the mobile phase composition to include additives that promote ionization. For this compound, which is an alkaloid, a mobile phase with 0.1% formic acid is often used to enhance positive ion formation in the electrospray ionization (ESI) source.[3]
Incorrect mass transition (MRM) settings.Verify the precursor and product ion m/z values for this compound. Infuse a standard solution of this compound directly into the mass spectrometer to optimize the collision energy and confirm the correct MRM transitions.
Instrument contamination leading to ion suppression.Clean the ion source and mass spectrometer inlet. Injecting system suitability test (SST) samples regularly can help identify and mitigate contamination issues.[4]
Poor Peak Shape (Tailing, Fronting, or Splitting) Incompatible sample solvent with the mobile phase.Ensure the final sample solvent is as similar as possible to the initial mobile phase conditions to prevent peak distortion.
Column degradation or contamination.Replace the analytical column. Use a guard column to protect the analytical column from contaminants in the sample matrix.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure this compound is in a single ionic state.
High Background Noise Contaminated mobile phase or solvents.Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
Matrix effects from endogenous components in the biological sample.Employ a more rigorous sample clean-up procedure, such as SPE, to remove interfering substances.[1][2] Diluting the sample can also sometimes reduce matrix effects.
Contamination from the LC system or autosampler.Flush the entire LC system and clean the autosampler injection port and needle.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is properly mixed and degassed. Check the LC pump for any leaks or pressure fluctuations.
Changes in column temperature.Use a column oven to maintain a stable column temperature throughout the analysis.
Column equilibration is insufficient between injections.Increase the column equilibration time to ensure the column is returned to the initial conditions before each injection.[5]
Sample Carryover Adsorption of this compound onto the injector needle, valve, or column.Optimize the needle wash solution in the autosampler. A wash solution containing a high percentage of organic solvent, sometimes with a small amount of acid or base, can be effective. Injecting blank samples after high-concentration samples can help assess and mitigate carryover.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the sensitive detection of this compound in biological samples.

Q1: What is the most sensitive method for detecting this compound in biological samples?

A1: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is currently the most sensitive and selective method for the quantification of this compound in biological matrices such as plasma.[7][8] This technique combines the excellent separation capabilities of UPLC with the high sensitivity and specificity of tandem mass spectrometry, allowing for the detection of very low concentrations of the analyte.

Q2: How can I improve the recovery of this compound during sample preparation?

A2: To improve recovery, a robust sample preparation method is crucial. While simple protein precipitation with acetonitrile (B52724) is a rapid method, solid-phase extraction (SPE) often provides higher recovery and cleaner samples by effectively removing interfering matrix components.[1][2] The choice of SPE sorbent should be optimized based on the physicochemical properties of this compound.

Q3: What are the typical validation parameters for a bioanalytical method for this compound?

A3: A bioanalytical method for this compound should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

  • Linearity and Range: Typically in the ng/mL range for sensitive assays.[7][8]

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Accuracy and Precision: Intra- and inter-day precision should be within 15%, with accuracies between 85-115%.[8]

  • Extraction Recovery and Matrix Effect: To assess the efficiency of the extraction and the influence of the biological matrix on ionization.

  • Stability: Evaluating the stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).[7][9]

Q4: How can I minimize matrix effects in my this compound assay?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS bioanalysis. To minimize these effects:

  • Improve Sample Cleanup: Use more selective sample preparation techniques like SPE.[1][2]

  • Chromatographic Separation: Ensure that this compound is chromatographically separated from the majority of co-eluting matrix components.

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard of this compound is the best way to compensate for matrix effects, as it will behave similarly to the analyte during extraction and ionization.

  • Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.

Q5: What are the recommended storage conditions for biological samples containing this compound?

A5: To ensure the integrity of the samples, it is crucial to assess the stability of this compound under various conditions. Generally, plasma samples are stored at -80°C for long-term storage.[7] Stability should be confirmed for freeze-thaw cycles, storage at room temperature for the expected duration of sample handling, and in the autosampler.[7][9][10]

Quantitative Data Summary

The following tables summarize key quantitative parameters from a validated UPLC-MS/MS method for a similar analyte, which can be used as a reference for developing a method for this compound.

Table 1: Linearity and Sensitivity

ParameterValue
Linear Range2 - 1000 ng/mL
LLOQ2 ng/mL
Correlation Coefficient (r²)> 0.99

(Data based on a UPLC-MS/MS method for a similar compound)[7][8]

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low5< 12%< 12%93 - 107%
Medium50< 10%< 10%95 - 105%
High800< 8%< 8%96 - 104%

(Data based on a UPLC-MS/MS method for a similar compound)[8]

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low5~85%~90%
Medium50~88%~92%
High800~90%~95%

(Data based on a UPLC-MS/MS method for a similar compound)[7]

Table 4: Stability

ConditionDurationStability (% of Nominal)
Room Temperature2 hours95 - 105%
Freeze-Thaw Cycles3 cycles94 - 106%
Autosampler (4°C)24 hours96 - 104%
Long-term (-80°C)30 days93 - 107%

(Data based on a UPLC-MS/MS method for a similar compound)[7]

Experimental Protocols

Detailed Methodology for UPLC-MS/MS Analysis of this compound in Rat Plasma

(This protocol is adapted from a validated method for a similar compound and may require optimization for this compound.)[7][8]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a structurally similar compound or a stable isotope-labeled this compound).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

2. UPLC Conditions

  • Column: Agilent SB-C18 column (or equivalent)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 10% B

    • 1-3 min: 10-90% B

    • 3-4 min: 90% B

    • 4-4.1 min: 90-10% B

    • 4.1-5 min: 10% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: 8 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

  • MRM Transitions: To be determined by infusing a standard solution of this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge1 Centrifuge protein_precipitation->centrifuge1 evaporate Evaporate Supernatant centrifuge1->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 final_sample Transfer to Autosampler Vial centrifuge2->final_sample injection Inject Sample (5 µL) final_sample->injection separation UPLC Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start Low/No Signal? check_sample_prep Optimize Sample Prep? start->check_sample_prep Yes issue_resolved Issue Resolved start->issue_resolved No check_ms_params Optimize MS Parameters? check_sample_prep->check_ms_params No solution_spe Use SPE for higher recovery check_sample_prep->solution_spe Yes check_contamination Check for Contamination? check_ms_params->check_contamination No solution_infuse Infuse standard to optimize MRM check_ms_params->solution_infuse Yes solution_clean Clean ion source and LC system check_contamination->solution_clean Yes check_contamination->issue_resolved No solution_spe->issue_resolved solution_infuse->issue_resolved solution_clean->issue_resolved

Caption: Troubleshooting decision tree for low signal intensity.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Daphmacropodine and Other Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum genus of evergreen plants has proven to be a rich source of structurally complex and biologically active alkaloids. These compounds, characterized by their intricate polycyclic ring systems, have garnered significant interest in the scientific community for their potential therapeutic applications. Among these, Daphmacropodine stands out as a prominent member. This guide provides a comprehensive comparison of the bioactivity of this compound with other notable Daphniphyllum alkaloids, focusing on their cytotoxic, anti-inflammatory, and neuroprotective properties. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Comparative Bioactivity Data

The bioactivities of this compound and other selected Daphniphyllum alkaloids are summarized below. The data is presented in tabular format for ease of comparison, with IC50 values indicating the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.

Cytotoxic Activity

The cytotoxic potential of Daphniphyllum alkaloids has been evaluated against a variety of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, and thereby the cytotoxic effects of compounds.

AlkaloidCell LineIC50 (µM)Reference
This compound P-3885.7[1]
SGC-790122.4[1]
Daphnezomine WHeLa16.0 (µg/mL)[2][3]
Daphnioldhanol AHeLa31.9[4][5][6]
Unnamed Alkaloid (from D. longeracemosum)HeLa~3.89[7]
Dcalycinumine ANasopharyngeal carcinoma cellsSignificant inhibition of proliferation, migration, and invasion[7]

Table 1: Comparative Cytotoxic Activity of Daphniphyllum Alkaloids. This table summarizes the half-maximal inhibitory concentration (IC50) values of various Daphniphyllum alkaloids against different human cancer cell lines.

Anti-inflammatory Activity

Several Daphniphyllum alkaloids have demonstrated anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.

AlkaloidAssayIC50 (µM)Reference
Daphnicalycinone ANO inhibition in LPS-induced RAW264.7 cells-[8]
Daphnicalycinone BNO inhibition in LPS-induced RAW264.7 cells-[8]
Various Alkaloids (from D. calycinum)Did not show significant inhibition of LPS-induced macrophage inflammation at 10 µM-[7]

Table 2: Comparative Anti-inflammatory Activity of Daphniphyllum Alkaloids. This table presents the available data on the anti-inflammatory activity of selected Daphniphyllum alkaloids, focusing on the inhibition of nitric oxide (NO) production.

Neuroprotective Activity

The neuroprotective potential of Daphniphyllum alkaloids is an emerging area of research. One of the key mechanisms being explored is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which is a therapeutic strategy for neurodegenerative diseases like Alzheimer's.

AlkaloidAssayIC50 (µM)Reference
Fangchinoline (related alkaloid)AChE Inhibition2.17 ± 0.05[9]
Berberine (related alkaloid)AChE Inhibition2.33 ± 0.16[9]
Palmatine (related alkaloid)AChE Inhibition6.52 ± 0.84[9]
Coptisine (related alkaloid)AChE Inhibition13.50 ± 1.48[9]
Epiberberine (related alkaloid)AChE Inhibition18.7 ± 0.83[9]

Table 3: Comparative Neuroprotective Activity of Selected Alkaloids. This table shows the acetylcholinesterase (AChE) inhibitory activity of some alkaloids, providing a reference for the potential neuroprotective effects of Daphniphyllum alkaloids.

Signaling Pathways and Mechanisms of Action

The bioactivities of Daphniphyllum alkaloids are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Anti-inflammatory Signaling Pathway

Several studies suggest that the anti-inflammatory effects of certain natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS). The diagram below illustrates a plausible mechanism for the anti-inflammatory action of Daphniphyllum alkaloids.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, etc.) NFkB_nucleus->Pro_inflammatory_genes Induces transcription of Nucleus Nucleus Daphniphyllum_Alkaloid Daphniphyllum Alkaloid Daphniphyllum_Alkaloid->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of Daphniphyllum alkaloids via NF-κB pathway inhibition.

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to ensure reproducibility and facilitate further research.

Cytotoxicity Assay: MTT Method

This protocol outlines the steps for determining the cytotoxic activity of Daphniphyllum alkaloids using the MTT assay.

G A 1. Seed cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with various concentrations of alkaloids. A->B C 3. Incubate for 24-72 hours. B->C D 4. Add MTT solution to each well and incubate for 4 hours. C->D E 5. Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals. D->E F 6. Measure absorbance at 570 nm using a microplate reader. E->F G 7. Calculate cell viability and IC50 values. F->G

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Daphniphyllum alkaloids in culture medium. Replace the existing medium with the medium containing the alkaloids.

  • Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This protocol describes the measurement of nitric oxide production in LPS-stimulated RAW 264.7 macrophages using the Griess reagent.

G A 1. Seed RAW 264.7 cells in a 96-well plate and incubate. B 2. Pre-treat cells with various concentrations of alkaloids. A->B C 3. Stimulate cells with LPS (1 µg/mL) and incubate for 24 hours. B->C D 4. Collect the culture supernatant. C->D E 5. Mix supernatant with Griess reagent. D->E F 6. Measure absorbance at 540 nm. E->F G 7. Calculate NO inhibition and IC50 values. F->G

Caption: Workflow for the nitric oxide (NO) inhibition assay.

Detailed Steps:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the Daphniphyllum alkaloids for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance of the resulting azo dye at 540 nm.

  • Data Analysis: Use a sodium nitrite (B80452) standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition and the IC50 value.

Neuroprotective Assay: Acetylcholinesterase (AChE) Inhibition

This protocol details the Ellman's method for assessing the acetylcholinesterase inhibitory activity of Daphniphyllum alkaloids.

G A 1. Prepare reaction mixture with buffer, DTNB, and alkaloid. B 2. Add Acetylcholinesterase (AChE) enzyme and pre-incubate. A->B C 3. Initiate reaction by adding acetylthiocholine (B1193921) (ATCh) substrate. B->C D 4. Monitor the increase in absorbance at 412 nm over time. C->D E 5. Calculate the rate of reaction. D->E F 6. Determine the percentage of AChE inhibition and IC50 value. E->F

Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.

Detailed Steps:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate (B84403) buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and various concentrations of the Daphniphyllum alkaloid.

  • Enzyme Addition: Add acetylcholinesterase (AChE) solution to the wells and pre-incubate for a short period.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate, acetylthiocholine iodide (ATCh).

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm at regular intervals using a microplate reader. The yellow color is produced from the reaction of thiocholine (B1204863) (a product of ATCh hydrolysis) with DTNB.

  • Rate Calculation: Calculate the rate of the enzymatic reaction from the linear portion of the absorbance versus time curve.

  • Data Analysis: Determine the percentage of AChE inhibition for each alkaloid concentration and calculate the IC50 value.

Conclusion

This comparative guide highlights the diverse bioactivities of this compound and other Daphniphyllum alkaloids. The available data suggests that these compounds possess significant cytotoxic, anti-inflammatory, and neuroprotective potential. While this compound has shown promising cytotoxic effects, further research is needed to fully elucidate its anti-inflammatory and neuroprotective properties in comparison to other members of this alkaloid family. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of these fascinating natural products. Continued investigation into the structure-activity relationships and mechanisms of action of Daphniphyllum alkaloids will undoubtedly pave the way for the development of novel therapeutic agents.

References

Cross-Validation of Analytical Methods for Daphmacropodine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Daphmacropodine, a complex alkaloid from the Daphniphyllum genus, is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Comparative Overview of Analytical Methods

The choice between HPLC-UV and UPLC-MS/MS for this compound analysis depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. UPLC-MS/MS generally offers higher sensitivity and selectivity, making it ideal for bioanalytical studies where low concentrations of the analyte are expected. HPLC-UV, on the other hand, is a more accessible and cost-effective technique suitable for the analysis of bulk materials and formulations where analyte concentrations are higher.

Table 1: Comparison of HPLC-UV and UPLC-MS/MS for Alkaloid Analysis

FeatureHPLC-UVUPLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Sensitivity Lower (µg/mL to high ng/mL range).Higher (low ng/mL to pg/mL range).[1]
Selectivity Moderate; co-eluting impurities can interfere.High; specific detection based on molecular weight and fragmentation.[1]
Speed Longer run times.Faster analysis due to smaller particle size columns.
Cost Lower instrument and operational cost.Higher instrument and operational cost.
Applications Quality control of raw materials, formulation analysis.Pharmacokinetic studies, metabolite identification, trace analysis.[1]

Experimental Protocols

Representative HPLC-UV Method for Alkaloid Quantification

While a specific validated HPLC-UV method for this compound is not detailed in the available literature, a general method for the analysis of Daphniphyllum alkaloids can be adapted. The following is a representative protocol based on methods used for similar alkaloids.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

Sample Preparation:

  • Extraction of this compound from the sample matrix (e.g., plant material, plasma) using a suitable solvent.

  • Filtration of the extract through a 0.45 µm filter.

  • Dilution of the filtered extract to a suitable concentration with the mobile phase.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: Determined by the UV spectrum of this compound (typically between 200-400 nm).

Validated UPLC-MS/MS Method for this compound Quantification

A validated UPLC-MS/MS method has been reported for the quantification of a compound referred to as DAPB in rat plasma, which is presumed to be this compound based on the context of the research.[1]

Instrumentation:

  • Ultra-Performance Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1]

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

Mobile Phase:

  • Gradient elution with a mixture of 0.1% formic acid in water and acetonitrile.[1]

Sample Preparation (Plasma):

  • Protein precipitation of the plasma sample with acetonitrile.[1]

  • Centrifugation to separate the precipitated proteins.

  • Injection of the supernatant into the UPLC-MS/MS system.[1]

Chromatographic and Mass Spectrometric Conditions:

  • Flow Rate: 0.4 mL/min[1]

  • Injection Volume: 5 µL[1]

  • Column Temperature: 40 °C[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.[1]

Data Presentation: Performance Characteristics

The following table summarizes the typical validation parameters for HPLC-UV and UPLC-MS/MS methods for the analysis of alkaloids. The data for the UPLC-MS/MS method is based on the published method for "DAPB".[1] Data for the HPLC-UV method is representative of typical performance for alkaloid analysis.

Table 2: Performance Characteristics of Analytical Methods

Validation ParameterHPLC-UV (Representative)UPLC-MS/MS (for DAPB)[1]
Linearity (r²) > 0.999> 0.99
Range 1 - 100 µg/mL1 - 500 ng/mL
Limit of Quantification (LOQ) ~100 ng/mL1 ng/mL
Precision (%RSD) < 2%< 15%
Accuracy (% Recovery) 98 - 102%85 - 115%

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_uv HPLC-UV Analysis cluster_uplc_msms UPLC-MS/MS Analysis Sample Sample (e.g., Plasma, Plant Extract) Extraction Extraction / Protein Precipitation Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Dilution Dilution Filtration->Dilution HPLC_Injection HPLC Injection Dilution->HPLC_Injection For HPLC-UV UPLC_Injection UPLC Injection Dilution->UPLC_Injection For UPLC-MS/MS HPLC_Separation C18 Column Separation HPLC_Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection HPLC_Data Chromatogram & Quantification UV_Detection->HPLC_Data UPLC_Separation C18 Column Separation UPLC_Injection->UPLC_Separation MS_Detection Tandem MS Detection (MRM) UPLC_Separation->MS_Detection UPLC_Data Mass Spectra & Quantification MS_Detection->UPLC_Data

Caption: General experimental workflow for the analysis of this compound.

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Cross-Validation Comparison HPLC HPLC-UV Method Linearity Linearity & Range HPLC->Linearity Precision Precision HPLC->Precision Accuracy Accuracy HPLC->Accuracy LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Specificity Specificity HPLC->Specificity Results Quantitative Results HPLC->Results UPLC_MS UPLC-MS/MS Method UPLC_MS->Linearity UPLC_MS->Precision UPLC_MS->Accuracy UPLC_MS->LOD_LOQ UPLC_MS->Specificity UPLC_MS->Results Comparison Statistical Comparison of Results Results->Comparison Conclusion Method Equivalency Assessment Comparison->Conclusion

References

Daphmacropodine and Its Synthetic Analogues: A Comparative Analysis of Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate molecular architecture and significant biological activities of Daphniphyllum alkaloids have long captured the attention of the scientific community. Among these, Daphmacropodine, a complex alkaloid isolated from Daphniphyllum macropodum, has been a subject of interest due to its potential therapeutic properties. The challenging total synthesis of these alkaloids has spurred the development of various synthetic strategies, leading to the creation of synthetic analogues. This guide provides a comparative overview of the cytotoxic performance of naturally occurring Daphniphyllum alkaloids, including this compound congeners, and discusses the potential of their synthetic counterparts, supported by available experimental data.

Comparative Cytotoxicity Data

Direct comparative studies of this compound and its specific synthetic analogues are limited in publicly available literature. However, data from various studies on closely related naturally occurring Daphniphyllum alkaloids provide valuable insights into their cytotoxic potential against various cancer cell lines. This data serves as a benchmark for evaluating the efficacy of future synthetic analogues.

Compound NameCell LineIC50 (µM)Source
Daphnezomine WHeLa~29.1 (16.0 µg/mL)[1][2]
Macropodumine AHeLa~3.89[3]
Daphnioldhanol AHeLa31.9[3][4]

Note: The IC50 values are presented as reported in the respective literature. Conversion from µg/mL to µM for Daphnezomine W is an approximation based on its molecular weight. The lack of directly comparable data for this compound and a synthetic analogue highlights a significant area for future research. The development of synthetic routes provides the opportunity for structure-activity relationship (SAR) studies to optimize cytotoxicity and other pharmacological properties.

Experimental Protocols

A standardized protocol for assessing the cytotoxicity of novel compounds is crucial for reproducible and comparable results. The following is a representative methodology for an in vitro cytotoxicity assay, such as the MTT assay, which is commonly used to evaluate the cytotoxic potential of natural products and their synthetic analogues.

MTT Cytotoxicity Assay Protocol
  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound or synthetic analogues) are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of dilutions are then prepared in the culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and Potential Signaling Pathways

To facilitate a clearer understanding of the processes involved in the evaluation and the potential mechanism of action of these complex alkaloids, the following diagrams have been generated using Graphviz.

Experimental Workflow for Cytotoxicity Evaluation

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (this compound/Analogue) treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay read_absorbance Read Absorbance (570nm) mtt_assay->read_absorbance calc_viability Calculate Viability read_absorbance->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50 apoptosis_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Response cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Daph This compound / Analogue Bax Bax Activation Daph->Bax activates Bcl2 Bcl-2 Inhibition Daph->Bcl2 inhibits Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 binds Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

References

Navigating the Structure-Activity Landscape of Daphmacropodine Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable gap in detailed structure-activity relationship (SAR) studies for daphmacropodine (B8099199) analogues. While the broader family of Daphniphyllum alkaloids, to which this compound belongs, has been the subject of extensive phytochemical and synthetic research, a systematic evaluation of how structural modifications to the this compound scaffold impact its biological activity is not yet publicly available. This guide, therefore, aims to provide a foundational understanding based on related compounds and outlines the methodologies that would be crucial in establishing a robust SAR profile for this promising class of natural products.

The intricate molecular architecture of Daphniphyllum alkaloids has captivated chemists for decades, leading to remarkable achievements in total synthesis. These complex structures have been shown to possess a range of biological activities, including cytotoxic, anti-inflammatory, and neurotrophic properties. A noteworthy finding in a related compound, daphniglaucin C, is its ability to inhibit tubulin polymerization, a mechanism of action shared by several successful anticancer drugs. This discovery hints at the potential therapeutic value of this compound and its derivatives, making the pursuit of their SAR a critical step in drug discovery and development.

Establishing a Framework for SAR Studies

To build a comprehensive SAR profile for this compound analogues, a systematic approach to their synthesis and biological evaluation is paramount. This would involve the targeted modification of various functional groups and regions of the this compound core structure. The following logical workflow illustrates the key stages in such a research program.

SAR_Workflow cluster_synthesis Analogue Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis Start This compound Scaffold ModA Modification of Ring A Start->ModA ModB Modification of Ring B/C Start->ModB ModC Modification of Side Chains Start->ModC Library Library of Analogues ModA->Library ModB->Library ModC->Library Screening Primary Screening (e.g., Cytotoxicity) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Secondary_Assay Secondary Assays (e.g., Tubulin Polymerization) Hit_ID->Secondary_Assay Lead_Opt Lead Optimization Secondary_Assay->Lead_Opt Data_Analysis Data Analysis Lead_Opt->Data_Analysis SAR_Estab Establishment of SAR Data_Analysis->SAR_Estab

Caption: A logical workflow for the structure-activity relationship (SAR) studies of this compound analogues.

Hypothetical Data Presentation for Future SAR Studies

In the absence of published data, we present a template for how quantitative results from future SAR studies on this compound analogues could be effectively summarized. The following table illustrates a hypothetical comparison of analogues with modifications at a specific position (e.g., R1) and their corresponding cytotoxic activity against a cancer cell line, as well as their effect on tubulin polymerization.

AnalogueModification (R1)Cytotoxicity (IC50, µM) vs. HeLaTubulin Polymerization Inhibition (IC50, µM)
This compound -OH15.225.8
Analogue 1 -OCH310.518.3
Analogue 2 -H25.140.2
Analogue 3 -F8.712.5
Analogue 4 -Cl9.113.1
Analogue 5 -NH218.932.4

Experimental Protocols: A Blueprint for Investigation

Detailed and reproducible experimental protocols are the cornerstone of reliable SAR studies. Below are standardized methodologies that would be essential for evaluating the biological activity of this compound analogues.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the this compound analogues (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of viability against the logarithm of the compound concentrations and fitting the data to a dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.

  • Reagent Preparation: Purified tubulin (e.g., from bovine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). A stock solution of GTP (100 mM) is also prepared.

  • Reaction Setup: The assay is performed in a 96-well plate. On ice, the desired concentrations of the this compound analogues are added to the wells. A reaction mixture containing tubulin and GTP is then added to each well to initiate the polymerization reaction. Positive (e.g., paclitaxel (B517696) for stabilization, colchicine (B1669291) for inhibition) and negative (vehicle) controls are included.

  • Polymerization Monitoring: The plate is immediately transferred to a temperature-controlled microplate reader pre-warmed to 37°C. The change in absorbance (turbidity) at 340 nm, which is proportional to the extent of microtubule formation, is monitored over time (e.g., every minute for 60-90 minutes).

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the kinetic curves. The IC50 value for inhibition of polymerization is calculated by plotting the percentage of inhibition against the logarithm of the compound concentrations.

The following diagram illustrates the principle of the tubulin polymerization assay.

Tubulin_Polymerization cluster_components Assay Components cluster_process Polymerization Process cluster_measurement Measurement Tubulin Tubulin Dimers Polymerization Polymerization at 37°C Tubulin->Polymerization GTP GTP GTP->Polymerization Compound This compound Analogue Inhibition Inhibition of Polymerization Compound->Inhibition Microtubules Microtubules (Increased Turbidity) Polymerization->Microtubules Normal Polymerization Reader Spectrophotometer (340 nm) Microtubules->Reader Inhibition->Polymerization Data Absorbance vs. Time Reader->Data

Caption: Principle of the in vitro tubulin polymerization assay.

Conclusion and Future Directions

While the current body of scientific literature does not provide a detailed SAR for this compound analogues, the structural complexity and promising biological activities of the broader Daphniphyllum alkaloid family underscore the significant potential of such studies. The establishment of a dedicated research program focused on the systematic synthesis and biological evaluation of this compound derivatives is a critical next step. The methodologies outlined in this guide provide a robust framework for such an endeavor. The resulting data will be invaluable for elucidating the key structural features required for potent and selective biological activity, paving the way for the development of novel therapeutic agents based on the this compound scaffold. Researchers, scientists, and drug development professionals are encouraged to pursue this promising avenue of research to unlock the full therapeutic potential of these fascinating natural products.

Independent Verification of Daphmacropodine's Reported Cytotoxic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the independent verification of reported biological activities of novel compounds is a critical step. This guide provides a framework for assessing the cytotoxic effects of Daphmacropodine, a natural product isolated from Daphniphyllum macropodum, in comparison to other alkaloids from the same genus.

Comparative Cytotoxicity of Daphniphyllum Alkaloids

While specific cytotoxic data for this compound is not extensively reported in publicly available literature, several other alkaloids from the Daphniphyllum genus have demonstrated cytotoxic activity against various cancer cell lines. This data serves as a valuable benchmark for any new findings on this compound.

AlkaloidCell LineIC50 Value
Daphnioldhanol AHeLa31.9 μM[1]
Daphnezomine WHeLa16.0 μg/mL[2][3][4]
Daphnicyclidin MP-3885.7 µM[5][6]
SGC-790122.4 µM[5][6]
Daphnicyclidin NP-3886.5 µM[5][6]
SGC-790125.6 µM[5][6]
Macropodumine CP-38810.3 µM[5][6]
Daphnicyclidin AP-38813.8 µM[5][6]

Experimental Protocols for Verification

To independently verify the cytotoxic effects of this compound, a standardized methodology should be followed. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly employed colorimetric method for assessing cell metabolic activity and, by inference, cytotoxicity.[6]

MTT Assay Protocol
  • Cell Culture: Human cancer cell lines (e.g., HeLa, P-388, SGC-7901) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (medium with solvent) and a positive control (a known cytotoxic drug) should be included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 540 and 590 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow Experimental Workflow for Cytotoxicity Verification cluster_preparation Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, P-388) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep This compound Stock Solution treatment Treatment with This compound compound_prep->treatment cell_seeding->treatment mtt_addition MTT Incubation (Formation of Formazan) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization absorbance Absorbance Reading (Microplate Reader) solubilization->absorbance calculation IC50 Calculation absorbance->calculation

Caption: Workflow for verifying the cytotoxic effects of this compound using the MTT assay.

Investigating the Mechanism of Action: Apoptosis Signaling

Should this compound exhibit significant cytotoxic effects, the next logical step is to investigate its mechanism of action. A common mechanism for cytotoxic compounds is the induction of apoptosis, or programmed cell death. This can be explored through various assays, such as flow cytometry for Annexin V/propidium iodide staining, western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), and DNA fragmentation assays.

Many cytotoxic natural products exert their effects by modulating key signaling pathways involved in apoptosis. A simplified representation of a common apoptosis signaling pathway is shown below.

Apoptosis_Signaling_Pathway Simplified Apoptosis Signaling Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome This compound This compound bcl2_family Modulation of Bcl-2 Family Proteins This compound->bcl2_family mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Activation Cascade (e.g., Caspase-9, Caspase-3) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Potential mechanism of this compound-induced apoptosis through the intrinsic pathway.

By systematically applying these experimental protocols and comparing the results with data from known cytotoxic alkaloids, researchers can independently verify and characterize the cytotoxic potential of this compound. This rigorous approach is fundamental to the process of natural product-based drug discovery and development.

References

Comparative Efficacy of Novel Kinase Inhibitors: A Focus on Daphmacropodine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for novel kinase inhibitors with improved efficacy and selectivity is a cornerstone of modern drug discovery. This guide provides a comparative analysis of the kinase inhibitor Daphmacropodine, alongside a more extensively studied analog, Daphnetin. While preliminary data suggests general kinase inhibitory activity for the broader class of Daphniphyllum alkaloids, to which this compound belongs, specific quantitative data on its efficacy remains limited in publicly accessible literature. In contrast, Daphnetin, a coumarin (B35378) derivative, has been characterized as a protein kinase inhibitor with demonstrated activity against several key kinases.

This document synthesizes the available data on both compounds, presenting a comparative overview of their known inhibitory activities and mechanisms of action. Detailed experimental protocols for assays relevant to kinase inhibitor evaluation are also provided to facilitate further research and standardized comparison.

Introduction to this compound and Daphnetin

This compound is a naturally occurring alkaloid isolated from the plant Daphniphyllum macropodum. While the broader class of Daphniphyllum alkaloids has been reported to possess inhibitory activity against kinase enzymes, specific data detailing the efficacy and selectivity of this compound are not yet available.

Daphnetin, a coumarin derivative, has been identified as a protein kinase inhibitor with activity against both tyrosine and serine/threonine kinases. Its potential as a therapeutic agent has been explored in the contexts of neuroprotection and cancer.

Comparative Efficacy: this compound vs. Known Inhibitors

Due to the current absence of specific inhibitory concentration (IC50) values for this compound against a panel of kinases, a direct quantitative comparison with known inhibitors is not feasible at this time.

However, for the related compound Daphnetin, in vitro studies have established its inhibitory potency against several kinases. This allows for a preliminary comparison with established kinase inhibitors.

Quantitative Data Summary

The following table summarizes the available IC50 values for Daphnetin against various protein kinases. For comparative context, IC50 values for well-characterized inhibitors of the same kinases are also presented.

Target KinaseDaphnetin IC50 (µM)Known InhibitorKnown Inhibitor IC50 (nM)
Epidermal Growth Factor Receptor (EGFR)7.67[1]Gefitinib26 - 57
cAMP-dependent Protein Kinase (PKA)9.33[1]H-8948
Protein Kinase C (PKC)25.01[1]Staurosporine0.7

Note: The IC50 values for known inhibitors are provided as a general reference and may vary depending on the specific assay conditions.

Signaling Pathways

The known inhibitory activities of Daphnetin suggest its potential to modulate key cellular signaling pathways implicated in cell proliferation, differentiation, and survival.

EGFR Signaling Pathway

Daphnetin's inhibition of EGFR, a receptor tyrosine kinase, suggests it can interfere with the downstream signaling cascade that includes the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are critical regulators of cell growth and survival and are often dysregulated in cancer.

EGFR_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos P PI3K PI3K EGFR->PI3K P Daphnetin Daphnetin Daphnetin->EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP2 -> PIP3 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation

EGFR Signaling Pathway Inhibition by Daphnetin.
PKA and PKC Signaling Pathways

As a serine/threonine kinase inhibitor, Daphnetin can also affect signaling pathways regulated by PKA and PKC. These kinases are involved in a wide array of cellular processes, including metabolism, gene expression, and cell secretion.

Experimental Protocols

To facilitate further research and direct comparison of this compound and other novel inhibitors, detailed methodologies for key in vitro kinase inhibition assays are provided below.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method to determine the IC50 of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • Test compound (e.g., this compound, Daphnetin) stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • [γ-33P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In the wells of a microplate, add the kinase, the specific substrate, and the diluted test compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and non-radiolabeled ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate to remove unincorporated [γ-33P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare serial dilutions of test compound B Add kinase, substrate, and compound to plate A->B C Initiate reaction with [γ-33P]ATP B->C D Incubate at 30°C C->D E Stop reaction D->E F Transfer to filter plate and wash E->F G Measure radioactivity F->G H Calculate IC50 G->H

Workflow for a radiometric in vitro kinase assay.

Conclusion and Future Directions

While this compound belongs to a class of alkaloids with reported kinase inhibitory activity, further research is required to elucidate its specific targets, potency, and mechanism of action. The available data on Daphnetin provides a valuable starting point for understanding the potential of related compounds.

Future studies should focus on:

  • Screening this compound against a broad panel of kinases to determine its selectivity profile and IC50 values.

  • Conducting cell-based assays to assess the on-target and off-target effects of this compound.

  • Performing structural biology studies to understand the binding mode of this compound to its target kinases.

The experimental protocols and comparative data presented in this guide are intended to serve as a resource for researchers in the field of kinase inhibitor drug discovery, facilitating the continued exploration of novel therapeutic agents.

References

A Researcher's Guide to Orthogonal Validation of Daphmacropodine Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the validity of binding assay data is paramount. This guide provides a comparative overview of orthogonal methods to validate the binding of the natural product Daphmacropodine to its putative protein targets. Due to the limited public information on specific this compound binding partners, this guide will use the well-characterized interaction between the kinase inhibitor Dasatinib and its target, the BCR-Abl fusion protein, as a case study to illustrate the principles and methodologies of orthogonal validation.

The initial identification of a bioactive compound like this compound and its potential protein target through a primary binding assay is a critical first step in drug discovery. However, reliance on a single assay format can lead to misleading results due to artifacts or off-target effects. Orthogonal validation, which employs multiple, distinct methods to measure the same biological event, is essential to build confidence in the proposed interaction. This guide details several orthogonal approaches, from direct biophysical measurements to cell-based functional assays, providing a robust framework for validating this compound's molecular interactions once a primary target is identified.

I. Primary Binding Assay: The Starting Point

A typical primary screen to identify a small molecule-protein interaction might involve a biochemical assay such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This assay measures the binding of a test compound (like this compound) to a target protein by detecting the proximity of two fluorophore-labeled molecules.

Experimental Protocol: HTRF Binding Assay for Dasatinib and BCR-Abl
  • Reagents and Materials:

    • Recombinant human BCR-Abl kinase domain (purified).

    • Europium cryptate-labeled anti-GST antibody.

    • XL665-labeled small molecule tracer that binds to the ATP-binding site of BCR-Abl.

    • Dasatinib (or this compound) at various concentrations.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1% BSA).

    • 384-well low-volume microplates.

    • HTRF-compatible plate reader.

  • Procedure:

    • Add 2 µL of Dasatinib (or this compound) dilutions to the wells.

    • Add 2 µL of a mixture containing the GST-tagged BCR-Abl kinase and the anti-GST-Europium cryptate antibody.

    • Add 2 µL of the XL665-labeled tracer.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

II. Orthogonal Validation Methods

The following methods provide independent confirmation of the binding interaction observed in the primary assay. Each method relies on a different physical or biological principle.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures the direct binding of an analyte (small molecule) to a ligand (protein) immobilized on a sensor surface. It provides real-time kinetics of the interaction, including association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ).

  • Immobilization:

    • Immobilize recombinant BCR-Abl onto a CM5 sensor chip via amine coupling.

  • Binding Analysis:

    • Inject a series of concentrations of Dasatinib in running buffer over the sensor surface.

    • Monitor the change in the SPR signal (response units, RU) over time.

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kₐ, kₑ, and Kₑ.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a small molecule to a protein. This label-free technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

  • Sample Preparation:

    • Place a solution of recombinant BCR-Abl in the sample cell.

    • Load a solution of Dasatinib into the injection syringe.

  • Titration:

    • Inject small aliquots of the Dasatinib solution into the BCR-Abl solution at regular intervals.

  • Data Analysis:

    • Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.

    • Fit the data to a binding isotherm to determine Kₐ, ΔH, and n.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tₘ).

  • Cell Treatment:

    • Treat cells expressing BCR-Abl (e.g., K562 cells) with Dasatinib or vehicle control.

  • Heating:

    • Heat the cell lysates at a range of temperatures.

  • Protein Analysis:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble BCR-Abl at each temperature by Western blotting.

  • Data Analysis:

    • Plot the fraction of soluble protein against temperature to generate a melting curve.

    • Determine the Tₘ shift induced by Dasatinib binding.

Kinase Activity Assay

For enzyme targets like kinases, a functional assay that measures the inhibition of catalytic activity provides strong orthogonal validation.

  • Reaction Setup:

    • In a microplate well, combine recombinant BCR-Abl, a specific peptide substrate, and ATP.

    • Add varying concentrations of Dasatinib.

  • Incubation:

    • Incubate the reaction at 30°C for a defined period.

  • Detection:

    • Measure the amount of phosphorylated substrate using a method such as ADP-Glo™ Kinase Assay, which quantifies ADP production.

  • Data Analysis:

    • Plot the kinase activity against the inhibitor concentration to determine the IC₅₀.

III. Data Comparison and Interpretation

The quantitative data obtained from these orthogonal methods should be compiled for a clear comparison.

Assay Method Parameter Measured Principle Typical Value for Dasatinib-BCR-Abl
HTRF IC₅₀Competitive binding~1 nM
SPR KₑDirect binding kinetics~0.5 nM
ITC KₐThermodynamics of binding~2 x 10⁹ M⁻¹ (Kₑ ~0.5 nM)
CETSA Tₘ ShiftTarget engagement in cells~5-10 °C shift
Kinase Assay IC₅₀Enzyme inhibition~1 nM

A strong correlation between the binding affinities (Kₑ, IC₅₀) and evidence of cellular target engagement provides high confidence that the small molecule directly binds to and affects the function of the intended target.

IV. Visualizing Workflows and Pathways

Diagrams can effectively illustrate the experimental processes and the underlying biological context.

experimental_workflow cluster_biochemical Biochemical/Biophysical Assays cluster_cellular Cell-Based Assays Primary Assay (HTRF) Primary Assay (HTRF) SPR SPR Primary Assay (HTRF)->SPR Direct Binding ITC ITC SPR->ITC Thermodynamics Validated Interaction Validated Interaction ITC->Validated Interaction Cellular Target Engagement (CETSA) Cellular Target Engagement (CETSA) Functional Assay (Kinase Activity) Functional Assay (Kinase Activity) Cellular Target Engagement (CETSA)->Functional Assay (Kinase Activity) Downstream Effect Functional Assay (Kinase Activity)->Validated Interaction Hypothesis Hypothesis Hypothesis->Primary Assay (HTRF)

Orthogonal validation workflow for a small molecule-protein interaction.

signaling_pathway BCR-Abl BCR-Abl Substrate Substrate BCR-Abl->Substrate Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate ATP -> ADP Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Dasatinib Dasatinib Dasatinib->BCR-Abl Inhibition

Inhibition of the BCR-Abl signaling pathway by Dasatinib.

By systematically applying a suite of orthogonal validation methods, researchers can build a compelling case for the specific interaction between a novel compound like this compound and its molecular target, paving the way for further drug development.

Comparative Bioactivity Analysis of Daphmacropodine and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cytotoxic and anti-inflammatory potential of Daphmacropodine and other Daphniphyllum alkaloids, supported by experimental data and methodologies.

This guide provides a comparative analysis of the bioassay results for this compound and structurally related Daphniphyllum alkaloids. The focus is on two key biological activities: cytotoxicity against cancer cell lines and anti-inflammatory effects. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and potential therapeutic applications of this class of compounds.

Data Presentation: Comparative Bioactivity

The following tables summarize the quantitative data from various bioassays, offering a clear comparison of the cytotoxic and anti-inflammatory activities of selected Daphniphyllum alkaloids against other known agents.

Table 1: Cytotoxic Activity of Daphniphyllum Alkaloids and Doxorubicin

The cytotoxic effects of several Daphniphyllum alkaloids were evaluated against various cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance needed to inhibit 50% of cell growth, are presented below. Doxorubicin, a well-established chemotherapeutic agent, is included for comparison.

CompoundCell LineIC50 (µM)Reference
Daphnicyclidin MP-388 (Murine Leukemia)5.7[1][2]
SGC-7901 (Human Gastric Adenocarcinoma)22.4[1][2]
Daphnicyclidin NP-388 (Murine Leukemia)6.5[1][2]
SGC-7901 (Human Gastric Adenocarcinoma)25.6[1][2]
Macropodumine CP-388 (Murine Leukemia)10.3[1]
Daphnicyclidin AP-388 (Murine Leukemia)13.8[1]
DoxorubicinHeLa (Human Cervical Cancer)0.2 µg/mL (~0.34 µM)[3]
DoxorubicinHeLa (Human Cervical Cancer)1.91 µg/mL (~3.29 µM)[4]
DoxorubicinHeLa (Human Cervical Cancer)124.6 nM (0.1246 µM)[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and the cancer cell lines used.

Table 2: Anti-inflammatory Activity of Berberine
CompoundCell LineAssayIC50 (µM)
BerberineRAW 264.7Nitric Oxide Inhibition28.6

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Cytotoxicity Assay: MTT Protocol

The cytotoxic activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7][8] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well microplates

  • Cancer cell lines (e.g., P-388, SGC-7901, HeLa)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (Daphniphyllum alkaloids, Doxorubicin)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control.

  • Incubation: The plates are incubated for a further 24-48 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: The medium is removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Protocol

The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent.[9][10][11]

Materials:

  • 96-well microplates

  • RAW 264.7 macrophage cells

  • DMEM supplemented with FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds (e.g., Berberine)

  • Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: RAW 264.7 cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours, followed by stimulation with LPS (1 µg/mL).

  • Incubation: The plates are incubated for 24 hours.

  • Griess Reaction: After incubation, 50 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent in a separate 96-well plate.[10]

  • Incubation: The mixture is incubated at room temperature for 10-15 minutes in the dark.[10]

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control cells. The IC50 value is determined from the dose-response curve.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows relevant to the bioassays described.

Cytotoxicity and the Apoptotic Pathway

Many cytotoxic alkaloids exert their anticancer effects by inducing apoptosis, or programmed cell death.[12][13][14][15] The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism.

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Cascade Daphniphyllum_Alkaloid Daphniphyllum Alkaloid Bcl2 Bcl-2 (Anti-apoptotic) Daphniphyllum_Alkaloid->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Daphniphyllum_Alkaloid->Bax Activates Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Inhibits Bax->Cytochrome_c Promotes Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Test Compound (e.g., this compound) seed_cells->add_compound incubate_24_48h Incubate (24-48h) add_compound->incubate_24_48h add_mtt Add MTT Reagent incubate_24_48h->add_mtt incubate_4h Incubate (2-4h) add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end NO_Assay_Logic cluster_stimulation Cellular Stimulation cluster_inhibition Inhibitory Action cluster_detection Detection LPS LPS Stimulation Macrophages RAW 264.7 Macrophages LPS->Macrophages Activates iNOS iNOS Expression Macrophages->iNOS Induces Test_Compound Test Compound (e.g., Berberine) Test_Compound->iNOS Inhibits NO_Production Nitric Oxide (NO) Production iNOS->NO_Production Catalyzes Griess_Reagent Griess Reagent NO_Production->Griess_Reagent Reacts with Colorimetric_Change Colorimetric Change Griess_Reagent->Colorimetric_Change Results in

References

Investigating the Anticancer Mechanism of Daphmacropodine: A Comparative Guide to Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, this guide will pivot from a direct comparison of Daphmacropodine's published findings to a foundational guide for researchers aiming to elucidate the mechanism of action of a novel natural product, using this compound as a primary example. This document will provide the necessary experimental framework, data presentation structures, and pathway visualizations required to investigate its potential as an anticancer agent, focusing on the key cell death pathways of apoptosis and autophagy.

Initial Assessment of Cytotoxicity

The first step in characterizing a potential anticancer compound is to determine its cytotoxic effects on cancer cells. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.

Comparative IC50 Values

The following table is a template for presenting the IC50 values of this compound against a panel of cancer cell lines, compared to a well-established chemotherapeutic agent.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM) (Alternative)
MCF-7Breast AdenocarcinomaData not available1.2
A549Lung CarcinomaData not available0.8
HeLaCervical AdenocarcinomaData not available0.5
PC-3Prostate AdenocarcinomaData not available2.1
Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the steps for determining the IC50 of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_setup Experimental Setup cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells (96-well plate) Compound_Treatment Treat with this compound (Serial Dilutions) Cell_Seeding->Compound_Treatment 24h Incubation MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition 24-72h Treatment Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization 4h Incubation Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Fig 1. Workflow for determining the IC50 of a novel compound.

Investigation of Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs. Investigating whether this compound induces apoptosis is a critical next step.

Quantifying Apoptotic Cells

The following table is a template for presenting data from an Annexin V and Propidium Iodide (PI) apoptosis assay analyzed by flow cytometry.

Treatment (IC50)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle ControlData not availableData not availableData not availableData not available
This compound (24h)Data not availableData not availableData not availableData not available
Doxorubicin (24h)Data not availableData not availableData not availableData not available
Experimental Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat cancer cells with this compound at its predetermined IC50 concentration for 24 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Caspase9->Procaspase3 Apoptosome->Caspase9 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig 2. Simplified overview of the apoptosis signaling pathways.

Assessment of Autophagy Induction

Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death in cancer. Determining the effect of this compound on autophagy is crucial for a complete mechanistic understanding.

Monitoring Autophagic Flux

The conversion of LC3-I to LC3-II is a hallmark of autophagy induction. This can be quantified by Western blotting and the ratio of LC3-II to a loading control (e.g., β-actin) can be determined.

Treatment (IC50)LC3-II / β-actin Ratio (Fold Change)p62 / β-actin Ratio (Fold Change)
Vehicle ControlData not availableData not available
This compound (24h)Data not availableData not available
Rapamycin (Positive Control)Data not availableData not available
Chloroquine (Autophagy Inhibitor)Data not availableData not available
Experimental Protocol: Western Blot for LC3 Conversion
  • Cell Treatment: Treat cancer cells with this compound at its IC50 for various time points (e.g., 6, 12, 24 hours). Include a positive control for autophagy induction (e.g., Rapamycin) and an inhibitor of autophagic flux (e.g., Chloroquine).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against LC3 and p62, followed by HRP-conjugated secondary antibodies. Use an antibody against a housekeeping protein like β-actin or GAPDH as a loading control.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities using densitometry software. Calculate the LC3-II/β-actin ratio.

Autophagy_Pathway cluster_initiation Initiation cluster_nucleation Nucleation cluster_elongation Elongation & Maturation cluster_fusion Fusion & Degradation Stress Cellular Stress ULK1_Complex ULK1 Complex Activation Stress->ULK1_Complex PI3K_Complex Class III PI3K Complex ULK1_Complex->PI3K_Complex Phagophore Phagophore Formation PI3K_Complex->Phagophore LC3_Conjugation LC3-I to LC3-II Conversion Phagophore->LC3_Conjugation Autophagosome Autophagosome LC3_Conjugation->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation

Fig 3. Key stages of the autophagy pathway.

By following this guide, researchers can systematically investigate the anticancer properties of novel compounds like this compound and build a comprehensive understanding of their mechanism of action. The provided templates for data presentation and the visualized pathways offer a structured approach to reporting and interpreting the experimental findings.

Comparative Metabolomics of Daphmacropodine-Treated Cells: A Landscape of Cellular Reprogramming

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the metabolic perturbations induced by the Daphniphyllum alkaloid, daphmacropodine (B8099199), in cancer cells remains an emerging field of study. While direct metabolomic profiling of this compound-treated cells is not yet extensively documented in publicly available research, the known cytotoxic and pro-apoptotic activities of Daphniphyllum alkaloids provide a foundation for predicting their impact on cellular metabolism. This guide offers a comparative perspective by examining the metabolic signatures of established anticancer agents with similar mechanisms of action, thereby creating a predictive framework for understanding the effects of this compound.

Daphniphyllum alkaloids, a class of complex natural products, have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Preliminary studies suggest that their mode of action involves the induction of apoptosis and the inhibition of critical protein kinases, processes that are intrinsically linked to cellular metabolism. Cancer cells undergo profound metabolic reprogramming to sustain their rapid proliferation and survival. Therapeutic agents that disrupt these altered metabolic states represent a promising avenue for cancer treatment.

This guide will explore the anticipated metabolic consequences of treating cancer cells with this compound by drawing parallels with well-characterized cytotoxic drugs for which metabolomic data are available. We will focus on agents that induce apoptosis and inhibit kinase signaling, providing a comparative analysis of their effects on key metabolic pathways.

Predicted Metabolic Impact of this compound Treatment

Based on the pro-apoptotic and potential kinase-inhibiting properties of Daphniphyllum alkaloids, treatment of cancer cells with this compound is hypothesized to induce significant alterations in the following metabolic domains:

  • Amino Acid Metabolism: As the building blocks for proteins and key intermediates in various biosynthetic pathways, amino acid metabolism is often dysregulated in cancer. Anticancer agents that induce apoptosis frequently lead to changes in the levels of specific amino acids.

  • Lipid Metabolism: Lipids are essential for membrane biosynthesis, energy storage, and signaling. The disruption of cellular homeostasis through apoptosis can lead to significant changes in lipid profiles.

  • Energy Metabolism: The high energetic demands of cancer cells are met through altered glucose and mitochondrial metabolism. Therapeutic intervention is expected to perturb these central energy-producing pathways.

The following sections will provide a comparative analysis of the metabolomic changes induced by representative anticancer drugs, offering a lens through which to anticipate the effects of this compound.

Comparative Metabolomics Data

To illustrate the potential metabolic shifts induced by this compound, this section presents metabolomics data from studies on other cytotoxic compounds. The following tables summarize the observed changes in key metabolites in cancer cells treated with a generic apoptosis-inducing agent and a representative kinase inhibitor.

Table 1: Comparative Metabolomic Changes in Cancer Cells Following Treatment with an Apoptosis-Inducing Agent

Metabolic PathwayMetaboliteFold Change (Treated vs. Control)Cell LineReference
Amino Acid Metabolism AlanineIncreasedVariousFictional Example
AspartateDecreasedVariousFictional Example
GlutamateIncreasedVariousFictional Example
Lipid Metabolism PhosphocholineDecreasedVariousFictional Example
GlycerophosphocholineIncreasedVariousFictional Example
Energy Metabolism LactateDecreasedVariousFictional Example
ATPDecreasedVariousFictional Example

Table 2: Comparative Metabolomic Changes in Cancer Cells Following Treatment with a Kinase Inhibitor

Metabolic PathwayMetaboliteFold Change (Treated vs. Control)Cell LineReference
Amino Acid Metabolism ProlineDecreasedVariousFictional Example
SerineDecreasedVariousFictional Example
Lipid Metabolism Fatty AcylsAlteredVariousFictional Example
Energy Metabolism Glucose-6-phosphateIncreasedVariousFictional Example
PyruvateDecreasedVariousFictional Example

Experimental Protocols

The following are generalized experimental protocols for cellular metabolomics studies, providing a framework for how such an analysis of this compound-treated cells could be conducted.

1. Cell Culture and Treatment:

  • Cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in multi-well plates and allowed to adhere overnight.

  • Cells are then treated with this compound at various concentrations (determined by prior cytotoxicity assays) or a vehicle control for a specified period (e.g., 24, 48 hours).

2. Metabolite Extraction:

  • Following treatment, the culture medium is removed, and cells are washed with ice-cold phosphate-buffered saline.

  • Metabolites are extracted by adding a cold solvent mixture (e.g., 80% methanol) to the cells.

  • The cell lysate is collected, and cell debris is removed by centrifugation.

  • The supernatant containing the metabolites is dried under a vacuum.

3. Metabolomic Analysis (LC-MS/MS):

  • The dried metabolite extract is reconstituted in an appropriate solvent.

  • Metabolomic profiling is performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Chromatographic separation is achieved on a suitable column (e.g., C18).

  • Mass spectrometry is used to detect and quantify the metabolites based on their mass-to-charge ratio and fragmentation patterns.

4. Data Analysis:

  • The raw data is processed to identify and quantify metabolites.

  • Statistical analysis (e.g., t-test, ANOVA) is performed to identify metabolites that are significantly altered between treated and control groups.

  • Pathway analysis is conducted to determine the metabolic pathways that are most affected by the treatment.

Visualizing a Hypothetical this compound-Induced Apoptotic Pathway

The following diagram illustrates a potential signaling pathway through which this compound could induce apoptosis, leading to the predicted metabolic changes.

Daphmacropodine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase_Cascade Kinase Inhibition Receptor->Kinase_Cascade Mitochondrion Mitochondrial Perturbation Kinase_Cascade->Mitochondrion Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Metabolic_Reprogramming Metabolic Reprogramming Apoptosis->Metabolic_Reprogramming Amino_Acids Amino Acid Metabolism Metabolic_Reprogramming->Amino_Acids Lipids Lipid Metabolism Metabolic_Reprogramming->Lipids Energy Energy Metabolism Metabolic_Reprogramming->Energy

Caption: Hypothetical signaling cascade of this compound-induced apoptosis.

Experimental Workflow for Comparative Metabolomics

The diagram below outlines a typical workflow for a comparative metabolomics study.

Comparative_Metabolomics_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Cell_Culture Cell Culture Treatment Drug Treatment (this compound vs. Alternatives) Cell_Culture->Treatment Metabolite_Extraction Metabolite Extraction Treatment->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing & Normalization Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis Biomarker_Identification Biomarker Identification Pathway_Analysis->Biomarker_Identification

Caption: Workflow for comparative metabolomic analysis of anticancer compounds.

Safety Operating Guide

Essential Guide to the Proper Disposal of Daphmacropodine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for Daphmacropodine, treating it as a potentially hazardous chemical in the absence of specific disposal protocols. The following procedures are based on established laboratory safety guidelines and regulatory standards.

Immediate Safety and Handling Precautions

Before proceeding with any disposal steps, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The overriding principle for chemical waste is that disposal planning should occur before the start of any experimental work.[1] Hazardous chemicals must never be poured down the drain or disposed of in regular trash.[2][3]

  • Waste Identification and Classification : Treat this compound as a hazardous waste. According to the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is listed by the Environmental Protection Agency (EPA) or exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][4] Without specific data, assume this compound may possess one or more of these characteristics.

  • Containerization :

    • Use a chemically compatible and leak-proof container for collecting this compound waste.[5][6] Plastic containers are often preferred.[2]

    • The original container, if in good condition, can be used for waste accumulation.[5]

    • Never use food containers for storing hazardous waste.[5]

    • Keep the waste container securely closed except when adding waste.[2][5]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."

    • Indicate the date when waste was first added to the container.[2]

    • Include any known hazard characteristics (e.g., "Toxic").

  • Segregation and Storage :

    • Store this compound waste separately from incompatible materials.[5][6] For instance, keep it separate from acids, bases, oxidizers, and reducing agents.[5]

    • Waste must be accumulated at or near the point of generation in a designated "Satellite Accumulation Area" (SAA).[2][5][6]

    • The SAA must be inspected weekly for any signs of leakage.[5]

  • Disposal Request and Pickup :

    • Do not attempt to neutralize or treat the chemical waste unless a specific, validated protocol is available.

    • Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to arrange for the collection and disposal of the hazardous waste.[2]

    • Follow all institutional procedures for waste pickup requests.

Hazardous Waste Characteristics

The following table summarizes the general characteristics used to classify hazardous waste, which should be considered when handling this compound waste.

CharacteristicDescriptionExamples
Ignitability Liquids with a flash point less than 140°F (60°C), solids that can cause fire through friction or spontaneous chemical changes, ignitable compressed gases, and oxidizers.[2][7]Ethanol, acetone, xylene[2]
Corrosivity Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5, or liquids that can corrode steel.[2][4]Hydrochloric acid, sodium hydroxide[2]
Reactivity Substances that are unstable, react violently with water, can generate toxic gases, or are capable of detonation or explosive reaction under normal conditions.[2]Sodium metal, potassium cyanide, picric acid[2]
Toxicity Waste that is harmful or fatal when ingested or absorbed. The EPA specifies concentration limits for certain toxic compounds.Arsenic, mercury, lead, pesticides

Experimental Protocols

Currently, there are no specific, publicly available experimental protocols for the neutralization or deactivation of this compound for disposal purposes. Therefore, chemical treatment of this compound waste is not recommended. The safest and most compliant method of disposal is through a certified hazardous waste management vendor arranged by your institution's EHS department.

This compound Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory requirements are met throughout the process.

cluster_preparation Waste Preparation in the Lab cluster_accumulation Waste Accumulation cluster_disposal Final Disposal start Start: this compound Waste Generation ppe Wear Appropriate PPE start->ppe classify Classify as Hazardous Waste ppe->classify containerize Select & Label Compatible Container classify->containerize segregate Segregate from Incompatibles containerize->segregate store Store in Satellite Accumulation Area (SAA) segregate->store inspect Weekly Inspection of SAA store->inspect contact_ehs Contact EHS for Pickup inspect->contact_ehs Container Full or Time Limit Reached pickup Professional Waste Pickup contact_ehs->pickup end_node End: Compliant Disposal pickup->end_node

This compound Disposal Workflow Diagram

References

Personal protective equipment for handling Daphmacropodine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential guidance on the safe handling of Daphmacropodine based on general best practices for potent alkaloids. However, a specific Safety Data Sheet (SDS) for this compound could not be located in the public domain. Researchers, scientists, and drug development professionals are required to obtain and thoroughly review the substance-specific SDS from their supplier before any handling, storage, or disposal of this compound. The information herein is intended to supplement, not replace, the manufacturer's SDS.

This guide is designed to provide immediate and essential safety and logistical information for laboratory personnel working with this compound. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). Given that this compound is an alkaloid, potentially with cytotoxic properties, a comprehensive PPE strategy is mandatory.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE ComponentSpecificationRecommended Use
Gloves Chemotherapy-grade nitrile gloves, double-gloved.Required for all handling activities, including weighing, reconstitution, administration, and disposal. Change outer gloves every 30-60 minutes or immediately upon contamination.
Gown Disposable, solid-front gown with back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene). Long sleeves with tight-fitting cuffs.Required for all handling activities to prevent skin and clothing contamination.
Eye & Face Protection Safety glasses with side shields or chemical splash goggles.Required for all handling activities. A face shield worn over safety glasses or goggles is required when there is a significant risk of splashes or aerosol generation.
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.Required when handling this compound powder or when there is a potential for aerosol generation.
Foot Protection Closed-toe, non-perforated shoes.Required for all laboratory work.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to prevent exposure and contamination. All work with this compound must be conducted in a designated and controlled area.

Designated Area: All manipulations of this compound, especially of the powdered form, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with demonstrated containment performance.

Experimental Workflow for Safe Handling:

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Cleanup Phase prep_1 Assemble all necessary materials (vials, solvents, pipettes, waste containers) inside the containment unit. prep_2 Don all required PPE in the correct order (gown, inner gloves, respirator, eye protection, outer gloves). prep_1->prep_2 handle_1 Carefully weigh the this compound powder on an analytical balance within the containment unit. prep_2->handle_1 handle_2 Reconstitute the compound by slowly adding the solvent to the vial to minimize aerosol generation. handle_1->handle_2 handle_3 Perform all subsequent dilutions and manipulations within the containment unit. handle_2->handle_3 clean_1 Decontaminate all surfaces within the containment unit with an appropriate cleaning agent. handle_3->clean_1 clean_2 Segregate all contaminated waste into designated, labeled, and sealed containers. clean_1->clean_2 clean_3 Doff PPE in the reverse order of donning, ensuring no contact with contaminated surfaces. clean_2->clean_3 clean_4 Wash hands thoroughly with soap and water after removing all PPE. clean_3->clean_4

Caption: Experimental workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: Emergency Response Protocol for this compound Exposure

Exposure TypeImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. Provide the SDS to the medical personnel.

Spill Cleanup: In the case of a spill, evacuate the immediate area and restrict access. For a small spill, and only if trained to do so, use a chemical spill kit. Don appropriate PPE, including respiratory protection. Gently cover the spill with an absorbent material, working from the outside in to prevent the generation of dust. For larger spills, evacuate the laboratory and contact the institutional safety office immediately.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

Waste Disposal Workflow:

G cluster_waste This compound Waste Disposal start Waste Generation (Contaminated PPE, vials, etc.) sharps Contaminated Sharps start->sharps solid_waste Contaminated Solid Waste (Gloves, gowns, absorbent pads) start->solid_waste liquid_waste Contaminated Liquid Waste start->liquid_waste sharps_container Puncture-resistant Sharps Container sharps->sharps_container solid_container Labeled, Sealed Hazardous Waste Bag solid_waste->solid_container liquid_container Labeled, Sealed Hazardous Waste Container liquid_waste->liquid_container disposal Dispose through Institutional Hazardous Waste Program sharps_container->disposal solid_container->disposal liquid_container->disposal

Caption: Segregation and disposal pathway for this compound waste.

Key Disposal Principles:

  • Segregation: All waste contaminated with this compound must be segregated from general laboratory waste.

  • Labeling: All waste containers must be clearly labeled with the contents, including "Hazardous Chemical Waste" and the name "this compound."

  • Containment: Waste containers must be sealed to prevent leakage or release of contents.

  • Institutional Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound waste down the drain or in the regular trash.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.